molecular formula C27H29N3O6 B1667753 Barnidipine CAS No. 104713-75-9

Barnidipine

カタログ番号: B1667753
CAS番号: 104713-75-9
分子量: 491.5 g/mol
InChIキー: VXMOONUMYLCFJD-DHLKQENFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barnidipine is a dihydropyridine.
This compound is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers. Used in the treatment of hypertension, this compound displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall and selectivity against cardiovascular L-type calcium channels. This compound contains two chiral centres thus can have four possible enantiomers. The active component is composed of a single optical isomer (*3'S, 4S* configuration), which is the most potent and longest-acting of the four enantiomers. Compared to several other calcium antagonists which are racemates, the this compound compound consisting of a single enantiomer may offer a high degree of pharmacological selectivity. According to a dose-ranging, multicentre, placebo-controlled, double-blind study in patients with mild to moderate hypertension, the antihypertensive response from this compound treatment was maintained after a 1-year and 2-year follow-up period in 91% of the patients who had an initial response to the drug. In two European multicentre randomized, double-blind trials, this compound was shown to possess equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects. It also demonstrated clinical efficacy which is similar to that of atenolol, enalapril and hydrochlorothiazide. It is available in modified-release oral tablets under the brand name Vasexten to be taken once daily in the morning. This compound has a gradual onset of action and is shown to be well tolerated in patients. It does not produce reflex tachycardia.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN & structure given in first source;  RN refers to (S,S)-isome

特性

IUPAC Name

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOONUMYLCFJD-DHLKQENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104713-75-9
Record name Barnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104713-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104713759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BARNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VBY96ASWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Choreography: Barnidipine's Interaction with L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Barnidipine, a potent dihydropyridine (DHP) calcium channel blocker, exerts its antihypertensive effects through a highly selective and voltage-dependent interaction with L-type calcium channels (LTCCs). This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its effects on LTCCs. We consolidate quantitative data from key studies, present detailed experimental protocols for investigating DHP-channel interactions, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of calcium channel pharmacology and the development of novel cardiovascular therapeutics.

Introduction

L-type calcium channels are crucial mediators of calcium influx in various tissues, including vascular smooth muscle and cardiac myocytes, playing a pivotal role in the regulation of blood pressure and cardiac contractility[1]. This compound is a long-acting calcium channel antagonist belonging to the dihydropyridine class, which is widely used in the treatment of hypertension[2]. Its therapeutic efficacy stems from its ability to selectively block these channels, leading to vasodilation and a reduction in peripheral vascular resistance[3]. A key characteristic of this compound's mechanism is its voltage-dependent binding and its high affinity for the inactivated state of the L-type calcium channel[2][4]. This guide will delve into the specifics of this interaction, providing a detailed overview of the quantitative parameters, experimental methodologies, and conceptual frameworks that define our current understanding of this compound's action.

Quantitative Analysis of this compound's Interaction with L-Type Calcium Channels

The interaction of this compound with L-type calcium channels has been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data from seminal studies, providing a comparative overview of its potency and binding kinetics.

Table 1: Inhibitory Potency of this compound on L-type Ca2+ Currents

ParameterThis compoundNifedipineHolding Potential (mV)Cell TypeReference
EC50 80 nM130 nM-80Rat Ventricular Cardiomyocytes
EC50 6 nM18 nM-40Rat Ventricular Cardiomyocytes

Table 2: Kinetic Parameters of this compound Block on L-type Ca2+ Channels

ParameterThis compoundNifedipineConditionsCell TypeReference
Onset of Block ~3 times fasterSlowerTwin pulse protocolRat Ventricular Cardiomyocytes
Offset of Block ~3 times slowerFasterRecovery from inactivationRat Ventricular Cardiomyocytes

Table 3: Binding Affinity of this compound to L-type Calcium Channel Receptors

ParameterValueRadioligandTissue/Cell PreparationReference
Ki 0.21 nM[3H]nitrendipineNot specified

Core Mechanism of Action

This compound's primary mechanism of action is the selective blockade of L-type calcium channels. This interaction is highly dependent on the conformational state of the channel, with this compound exhibiting a significantly higher affinity for the inactivated state over the resting state. This state-dependent binding is a hallmark of dihydropyridine calcium channel blockers and contributes to their vascular selectivity.

Voltage-Dependent Block

The inhibitory effect of this compound is profoundly influenced by the membrane potential. As the membrane depolarizes, L-type calcium channels are more likely to transition from the resting state to the open and subsequently to the inactivated state. This compound's preferential binding to the inactivated state means that its blocking effect is enhanced at more depolarized potentials. This is quantitatively demonstrated by the significant decrease in its EC50 value when the holding potential is shifted from -80 mV to -40 mV (see Table 1).

Modulation of Channel Gating

This compound modulates the gating kinetics of L-type calcium channels. It promotes entry into the inactivated state and slows the recovery from inactivation. Electrophysiological studies have shown that this compound induces a leftward shift in the steady-state inactivation curve of the L-type Ca2+ current, meaning that channels become inactivated at more negative membrane potentials in the presence of the drug. The onset of block by this compound is faster, while the offset is slower compared to nifedipine, suggesting a more stable binding to the inactivated channel state.

Structural Basis of Interaction

While the precise crystal structure of this compound bound to the L-type calcium channel is not yet available, studies on other dihydropyridines and homology modeling provide significant insights. Dihydropyridines are known to bind to a receptor site located on the α1 subunit of the channel, specifically involving transmembrane segments IIIS5, IIIS6, and IVS6. These segments form a binding pocket at the interface between domains III and IV of the α1 subunit. The lipophilic nature of this compound allows it to readily partition into the cell membrane, from where it can access its binding site within the channel protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents (ICa,L) and to characterize its voltage and use dependence.

Cell Preparation:

  • Isolate single ventricular myocytes from rat hearts via enzymatic digestion or use a stable cell line (e.g., HEK293) expressing the desired L-type calcium channel subunits (α1C, β, and α2δ).

  • Plate the isolated cells onto glass coverslips and allow them to adhere.

Solutions:

  • External Solution (in mM): 137 NaCl, 5.4 CsCl, 1.8 CaCl2, 0.5 MgCl2, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Position the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Set the holding potential to -80 mV. To inactivate fast sodium channels, a brief prepulse to -40 mV can be applied before the test pulse.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms).

  • To study voltage-dependence, measure the effect of this compound at different holding potentials (e.g., -80 mV and -40 mV).

  • To assess the effect on steady-state inactivation, apply a series of conditioning prepulses of varying voltages (e.g., from -120 mV to 0 mV for 3 seconds) followed by a test pulse to 0 mV.

  • To investigate the kinetics of block, use a twin-pulse protocol where the duration of the first pulse is varied to measure the onset of block, and the interval between two pulses is varied to measure the recovery from block (offset).

  • Apply this compound at various concentrations via the perfusion system to determine the concentration-response relationship and calculate the EC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to its receptor.

Objective: To quantify the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.

Materials:

  • Radiolabeled dihydropyridine (e.g., [+]-[3H]PN200-110 or [3H]nitrendipine).

  • Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat brain cortex or cardiac muscle) or from cells overexpressing the channel.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled this compound for competition studies.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled dihydropyridine.

    • For each concentration, run a parallel set of tubes containing a high concentration of an unlabeled dihydropyridine (e.g., nifedipine) to determine non-specific binding.

    • Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Binding Assay (to determine the Ki of this compound):

    • Incubate a fixed amount of membrane protein with a fixed concentration of the radiolabeled dihydropyridine (typically at a concentration close to its Kd).

    • Add increasing concentrations of unlabeled this compound to the incubation mixture.

    • Follow the incubation, filtration, and counting steps as described for the saturation assay.

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Barnidipine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_channel L-type Calcium Channel cluster_effect Physiological Effect Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization ReducedCaInflux Reduced Ca2+ Influx This compound This compound (in membrane) This compound->Inactivated High Affinity Binding & Block Vasodilation Vasodilation ReducedCaInflux->Vasodilation LoweredBP Lowered Blood Pressure Vasodilation->LoweredBP

Caption: State-dependent blockade of L-type calcium channels by this compound.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellIsolation Isolate Ventricular Myocytes or Transfect Cell Line Plating Plate Cells on Coverslips CellIsolation->Plating GigaSeal Form Giga-ohm Seal Plating->GigaSeal WholeCell Achieve Whole-Cell Configuration GigaSeal->WholeCell RecordBaseline Record Baseline ICa,L WholeCell->RecordBaseline DrugApplication Apply this compound RecordBaseline->DrugApplication RecordEffect Record ICa,L in Presence of Drug DrugApplication->RecordEffect ConcentrationResponse Construct Concentration- Response Curve RecordEffect->ConcentrationResponse Kinetics Analyze Channel Gating Kinetics (Onset/Offset) RecordEffect->Kinetics EC50 Calculate EC50 ConcentrationResponse->EC50

Caption: Workflow for whole-cell patch-clamp experiments.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis MembranePrep Prepare Cell Membranes ProteinAssay Determine Protein Concentration MembranePrep->ProteinAssay Incubation Incubate Membranes with Radioligand & this compound ProteinAssay->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting CompetitionCurve Generate Competition Binding Curve Counting->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for radioligand competition binding assay.

Conclusion

This compound's mechanism of action on L-type calcium channels is a well-defined example of state-dependent drug-receptor interaction. Its high affinity for the inactivated state of the channel underlies its potent and long-lasting antihypertensive effects, as well as its vascular selectivity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate the nuances of dihydropyridine pharmacology and to design next-generation cardiovascular therapies with improved efficacy and safety profiles. A thorough understanding of the molecular choreography between this compound and the L-type calcium channel continues to be a critical area of investigation with significant clinical implications.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Barnidipine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of barnidipine, a dihydropyridine calcium channel blocker, in various animal models. The information is compiled from peer-reviewed scientific literature to support preclinical research and drug development efforts. This document details experimental methodologies, presents quantitative data in a comparative format, and visualizes key processes and pathways.

Pharmacokinetic Profile of this compound

This compound has been primarily studied in rat and dog models, demonstrating rapid absorption after oral administration and undergoing significant first-pass metabolism.[1] This results in low absolute bioavailability.[1] The drug's clearance is comparable to hepatic blood flow in both species, suggesting efficient liver extraction.[1]

Intravenous Administration

Following intravenous (IV) administration, plasma concentrations of this compound decline in a bi-exponential manner.[1] This indicates a two-compartment model of distribution and elimination.

Oral Administration

After oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) reached quickly in both rats and dogs.[1] However, the Cmax and the area under the concentration-time curve (AUC) increase non-linearly with escalating doses, suggesting saturation of metabolic pathways at higher concentrations. The absolute bioavailability of this compound is low in both species, a characteristic attributed to extensive first-pass metabolism.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

ParameterRatDog
Terminal Half-life (t½) 0.6 h4.1 h
Blood Clearance (CL) 5.2 L/h/kg3.3 L/h/kg

Data sourced from Teramura et al., 1995.

Table 2: Oral Pharmacokinetic Parameters and Bioavailability of this compound

ParameterRatDog
Time to Peak Concentration (Tmax) 0.3 - 0.4 h0.3 - 0.4 h
Absolute Bioavailability (F) 11 - 18%6 - 9%

Data sourced from Teramura et al., 1995.

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound in animal models.

Animal Models
  • Rats: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dogs: Beagle dogs are a frequent choice for non-rodent pharmacokinetic studies.

Drug Administration
  • Intravenous (IV) Administration:

    • Vehicle: While the specific vehicle for the key this compound study is not detailed, a common practice for similar compounds is dissolution in a mixture of polyethylene glycol and saline. The solution is typically filtered through a 0.22 µm sterile filter before administration.

    • Procedure: Animals are often anesthetized for this procedure. The drug solution is administered slowly via a suitable vein, such as the tail vein in rats or the cephalic or saphenous vein in dogs.

  • Oral Administration:

    • Vehicle: For oral administration, this compound is often prepared as a suspension in a vehicle like a 0.5% (w/v) solution of carboxymethylcellulose in distilled water.

    • Procedure: Oral gavage is the standard method. The animal is gently restrained, and a gavage needle is carefully inserted into the esophagus to deliver the drug suspension directly into the stomach. The volume administered is typically 1-2 mL for an adult rat.

Blood Sampling
  • Schedule: Blood samples are collected at multiple time points to accurately profile the drug's concentration-time curve. A typical schedule might include pre-dose, and then at 5, 15, 30, and 45 minutes, followed by 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Procedure: In rats, blood is often collected from the retro-orbital venous plexus or a tail vein. In dogs, the jugular, cephalic, or saphenous veins are common sampling sites. Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

Analytical Methods for Plasma Concentration Determination

The quantification of this compound in plasma requires sensitive analytical methods due to its low circulating concentrations. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

Table 3: Representative HPLC Method for this compound Analysis

ParameterDescription
Column Polybutadiene coated alumina
Mobile Phase Alkaline mobile phase
Detector Electrochemical detector
Linear Range 5 - 500 ng/mL
Detection Limit 1 ng/mL

Table 4: Representative LC-MS/MS Method for this compound Analysis

ParameterDescription
Sample Preparation Liquid-liquid extraction or solid-phase extraction
Chromatography Reverse-phase column (e.g., C18) with gradient elution using a mobile phase of acetonitrile and formic acid in water.
Mass Spectrometry Triple quadrupole mass spectrometer with heated electrospray ionization (HESI) operating in selected reaction monitoring (SRM) mode.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in an animal model.

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis A Animal Acclimatization C Drug Administration (Intravenous or Oral Gavage) A->C B Dose Formulation (IV Solution / Oral Suspension) B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Sample Extraction (LLE or SPE) E->F G LC-MS/MS or HPLC Analysis F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (t½, CL, AUC, F) H->I

Typical workflow for a this compound pharmacokinetic study.
Metabolic Pathways of this compound

This compound undergoes extensive metabolism, primarily in the liver, catalyzed by cytochrome P450 enzymes. The metabolic transformations are qualitatively similar in rats and dogs.

The following diagram illustrates the key metabolic pathways of this compound.

G cluster_pathways Metabolic Pathways This compound This compound A Oxidation of Dihydropyridine Ring This compound->A Primary B Hydrolysis of Pyrrolidine Ester This compound->B Primary C N-debenzylation of Side Chain This compound->C Secondary D Hydrolysis of Methyl Ester This compound->D Secondary E Reduction of Nitro Group This compound->E Secondary F Glucuronide Conjugation A->F B->F C->F

Key metabolic pathways of this compound in animal models.

Conclusion

The pharmacokinetic profile of this compound in rats and dogs is characterized by rapid oral absorption, extensive first-pass metabolism leading to low bioavailability, and a clearance rate indicative of efficient hepatic extraction. The non-linear pharmacokinetics observed with increasing oral doses highlight the importance of careful dose selection in preclinical studies. The detailed experimental protocols and analytical methods described in this guide provide a framework for designing and conducting further research on this compound and related compounds. The visualized workflows and metabolic pathways offer a clear and concise summary of these complex processes for drug development professionals. Further studies in other animal models would be beneficial for a more complete understanding of the interspecies differences in this compound's pharmacokinetics.

References

Synthesis and Chemical Characterization of Barnidipine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of barnidipine hydrochloride, a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] This document details the synthetic pathways, experimental protocols for characterization, and quantitative analytical data, serving as a valuable resource for professionals in drug development and research.

Introduction to this compound Hydrochloride

This compound hydrochloride, chemically known as (+)-(3'S,4S)-3-(1'-benzyl-3'-pyrrolidinyl)-methyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, is a highly vasoselective L-type calcium channel antagonist.[4][5] Its molecular structure contains two chiral centers, with the clinically active form being the S,S enantiomer, which is noted for its high potency and long duration of action. The drug's lipophilicity contributes to its slow onset of action and sustained therapeutic effect, allowing for once-daily dosing.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical FormulaC27H29N3O6 · HCl
Molar Mass528.0 g/mol
AppearancePale yellow to yellow powder
SolubilitySoluble in methanol, very slightly soluble in water
Stereochemistry(S,S) configuration
PolymorphismExists in different polymorphic forms, with Form I being commonly produced.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that involves the formation of the dihydropyridine ring, followed by chiral resolution to isolate the desired (S,S)-enantiomer, and subsequent conversion to the hydrochloride salt. Several synthetic routes have been reported, with a common pathway involving a Hantzsch-type reaction.

A generalized synthetic route consists of two primary chemical steps, leading to an intermediate that undergoes chiral resolution and purification.

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Salt Formation m-Nitrobenzaldehyde m-Nitrobenzaldehyde Step1 Hantzsch Dihydropyridine Synthesis m-Nitrobenzaldehyde->Step1 Methyl_acetoacetate Methyl_acetoacetate Methyl_acetoacetate->Step1 Benzylpyrrolidinol Benzylpyrrolidinol Step2 Esterification Benzylpyrrolidinol->Step2 Intermediate Racemic this compound Mixture Step1->Intermediate Forms dihydropyridine ring Resolution Chiral Resolution (e.g., with L-(-)-malic acid) Intermediate->Step2 Introduction of side chain Barnidipine_Base (S,S)-Barnidipine Resolution->Barnidipine_Base Salt_Formation Hydrochloridization Barnidipine_Base->Salt_Formation Final_Product This compound Hydrochloride Salt_Formation->Final_Product Characterization_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_other Other Characterization Barnidipine_HCl_Sample This compound HCl Sample HPLC RP-HPLC Barnidipine_HCl_Sample->HPLC Purity & Quantification LCMS LC-MS/MS Barnidipine_HCl_Sample->LCMS Impurity Profiling & Sensitivity NMR NMR (¹H, ¹³C) Barnidipine_HCl_Sample->NMR Structural Elucidation FTIR FTIR Barnidipine_HCl_Sample->FTIR Functional Group ID Mass_Spec Mass Spectrometry Barnidipine_HCl_Sample->Mass_Spec Molecular Weight Confirmation XRPD X-Ray Powder Diffraction Barnidipine_HCl_Sample->XRPD Polymorphic Form ID

References

In Vitro Vasorelaxing Effects of Barnidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a potent, long-acting dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Its primary therapeutic effect stems from the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral vascular resistance. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the vasorelaxing properties of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its vasorelaxant effect primarily by inhibiting the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells (VSMCs) through L-type voltage-gated calcium channels. This blockade is highly selective for vascular smooth muscle over cardiac myocytes, which minimizes the effects on heart rate and contractility. The lipophilic nature of this compound allows for its slow release from the lipid membranes of VSMCs, contributing to its long duration of action.

The influx of Ca²⁺ is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound prevents the rise in intracellular Ca²⁺ concentration that is necessary for the activation of calmodulin and subsequent phosphorylation of myosin light chains, ultimately leading to smooth muscle relaxation and vasodilation. Studies have shown that this compound has a higher affinity for the inactivated state of the L-type calcium channel, which contributes to its potent vasodilatory effects, particularly in depolarized vascular tissues.

Quantitative Analysis of Vasorelaxant Effects

The vasorelaxant potency of this compound has been quantified in various in vitro models. The following tables summarize the key pharmacological parameters from these studies.

Vessel Type Contractile Agent Species IC50 / EC50 (nM) Reference
Isolated AortaPotassium Chloride (KCl)Guinea PigPotency ratio of 118 compared to its (3'S,4R) enantiomer[1]
Ventricular Myocytes (L-type Ca²⁺ current)-Rat80 (at -80 mV holding potential)
Ventricular Myocytes (L-type Ca²⁺ current)-Rat18 (at -40 mV holding potential)

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of this compound required to produce 50% of its maximal effect.

Signaling Pathways in this compound-Induced Vasorelaxation

The primary signaling pathway for this compound's vasorelaxant effect is the direct blockade of L-type calcium channels. However, evidence also suggests a potential role for the nitric oxide (NO) signaling pathway in the vasorelaxant effects of dihydropyridines. Endothelial cells can release NO, which then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and promotes vasorelaxation through various mechanisms, including the reduction of intracellular Ca²⁺ levels. Some studies suggest that this compound may enhance the bioavailability of endothelial NO, thereby contributing to its overall vasorelaxant effect.

barnidipine_signaling cluster_no Potential NO-mediated Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel blocks Relaxation Relaxation This compound->Relaxation Ca_influx Ca²⁺ Influx Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_calmodulin MLCK_active Active MLCK Ca_calmodulin->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Endothelium Endothelium eNOS eNOS Endothelium->eNOS NO Nitric Oxide eNOS->NO sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG PKG->Relaxation

Caption: Signaling pathways of this compound-induced vasorelaxation.

Experimental Protocols

Isolated Aortic Ring Preparation and Vasorelaxation Assay

This protocol describes a common method for assessing the vasorelaxant effects of this compound on isolated arterial rings.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

  • For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a small wire.

2. Organ Bath Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the rings is assessed by inducing a contraction with 60 mM KCl.

  • The presence or absence of a functional endothelium is confirmed by the relaxation response to acetylcholine (1 µM) in rings pre-contracted with phenylephrine (1 µM).

  • After washing and returning to baseline tension, a stable contraction is induced using a contractile agent such as KCl (e.g., 60 mM) or phenylephrine (e.g., 1 µM).

  • Once a plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

  • The relaxant response is expressed as a percentage of the pre-contraction induced by the contractile agent.

aortic_ring_workflow Start Euthanize Rat & Excise Thoracic Aorta Clean_Aorta Clean Aorta & Cut into Rings Start->Clean_Aorta Mount_Rings Mount Rings in Organ Bath Clean_Aorta->Mount_Rings Equilibrate Equilibrate under Tension Mount_Rings->Equilibrate Viability_Test Viability Test (KCl Contraction) Equilibrate->Viability_Test Endothelium_Test Endothelium Integrity Test (ACh Relaxation) Viability_Test->Endothelium_Test Induce_Contraction Induce Stable Contraction (KCl or Phenylephrine) Endothelium_Test->Induce_Contraction Add_this compound Cumulative Addition of this compound Induce_Contraction->Add_this compound Record_Relaxation Record Relaxation Response Add_this compound->Record_Relaxation Analyze_Data Analyze Data (Concentration-Response Curve) Record_Relaxation->Analyze_Data

Caption: Workflow for isolated aortic ring vasorelaxation assay.
Patch-Clamp Electrophysiology for L-type Ca²⁺ Channel Current Measurement

This protocol outlines the whole-cell patch-clamp technique used to measure the effect of this compound on L-type Ca²⁺ currents in isolated vascular smooth muscle cells.

1. Cell Isolation:

  • Vascular smooth muscle cells are enzymatically dispersed from a suitable artery (e.g., rat tail artery).

  • The tissue is incubated in a low-Ca²⁺ physiological salt solution containing enzymes such as collagenase and papain.

  • Single cells are obtained by gentle trituration and are stored in a low-Ca²⁺ solution at 4°C until use.

2. Electrophysiological Recording:

  • An aliquot of the cell suspension is placed in a recording chamber on the stage of an inverted microscope.

  • The chamber is perfused with an external solution containing (in mM): NaCl 135, CsCl 5.4, CaCl₂ 2, MgCl₂ 1, HEPES 10, and glucose 10 (pH adjusted to 7.4 with NaOH).

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): CsCl 130, MgCl₂ 2, EGTA 10, HEPES 10, and ATP-Mg 4 (pH adjusted to 7.2 with CsOH).

  • A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • L-type Ca²⁺ currents are elicited by depolarizing voltage steps from a holding potential (e.g., -80 mV or -40 mV) to various test potentials.

3. Drug Application:

  • After obtaining stable baseline recordings of the L-type Ca²⁺ current, this compound is applied to the cell via the perfusion system at various concentrations.

  • The effect of this compound on the current amplitude and kinetics is recorded and analyzed.

patch_clamp_workflow Start Isolate Vascular Smooth Muscle Cells Prepare_Chamber Place Cells in Recording Chamber Start->Prepare_Chamber Form_Seal Form Giga-ohm Seal with Patch Pipette Prepare_Chamber->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline L-type Ca²⁺ Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound via Perfusion Record_Baseline->Apply_this compound Record_Effect Record Effect on Ca²⁺ Currents Apply_this compound->Record_Effect Analyze_Data Analyze Current Amplitude & Kinetics Record_Effect->Analyze_Data

References

Metabolic Fate of Barnidipine: An In-Depth Analysis of Rat and Dog Liver Microsomal Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic pathways of barnidipine, a potent dihydropyridine calcium channel blocker, within rat and dog liver microsomes. Understanding the species-specific metabolism of drug candidates is a critical component of preclinical drug development, offering insights into potential efficacy, toxicity, and pharmacokinetic profiles. This document summarizes the core metabolic transformations, presents available data, and outlines the experimental methodologies employed in such studies.

Core Metabolic Pathways of this compound

In vitro studies utilizing rat and dog liver microsomes have been instrumental in elucidating the biotransformation of this compound. The primary metabolic pathways are qualitatively similar between the two species and involve a series of oxidative and hydrolytic reactions catalyzed by cytochrome P450 enzymes.[1]

The principal metabolic transformations of this compound include:

  • Oxidation of the Dihydropyridine Ring: A common metabolic pathway for dihydropyridine calcium channel blockers, this reaction leads to the formation of the corresponding pyridine analogue. This is often a major route of metabolism.

  • Ester Hydrolysis: this compound possesses two ester moieties, both of which are susceptible to hydrolysis. This includes the hydrolysis of the methyl ester and the pyrrolidine ester.

  • N-Debenzylation: The benzyl group attached to the pyrrolidine ring can be cleaved through oxidative N-debenzylation.

  • Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group.

  • Conjugation: Subsequent conjugation of the generated metabolites, for instance with glucuronic acid, can also occur.[1]

It is important to note that after oral administration in rats and dogs, no unchanged this compound is detected in the urine and bile, indicating extensive metabolism.[1] In vivo, ester hydrolysis and pyridine formation are the main metabolic pathways observed in urine for both species.[1] In bile, glucuronide conjugates of the debenzylated metabolite and the hydrolyzed pyrrolidine ester are prominent.[1]

Quantitative Analysis of this compound Metabolism

The following table summarizes the identified metabolic reactions in rat and dog, based on in vivo excretion data, which is indicative of the metabolic capacity of the liver, including microsomal activity.

Metabolic ReactionObserved in RatObserved in DogPrimary Metabolite(s)
Oxidation of Dihydropyridine RingYesYesPyridine derivative of this compound
Hydrolysis of Pyrrolidine EsterYesYesCarboxylic acid metabolite
Hydrolysis of Methyl EsterYesYesCarboxylic acid metabolite
N-DebenzylationYesYesN-debenzylated metabolite
Reduction of Nitro GroupYesYesAmino metabolite
Glucuronide ConjugationYes (Bile)Yes (Bile)Glucuronide conjugates of primary metabolites

Table 1: Summary of this compound Metabolic Reactions in Rat and Dog (based on in vivo data).

Experimental Protocols

The following section outlines a detailed, representative methodology for the in vitro study of this compound metabolism using rat and dog liver microsomes. This protocol is based on established practices in the field of drug metabolism.

Preparation of Liver Microsomes
  • Source: Male Sprague-Dawley rats and Beagle dogs.

  • Procedure:

    • Livers are excised, weighed, and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

    • The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • The resulting supernatant (S9 fraction) is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.

    • The microsomal pellet is resuspended in the buffer and can be stored at -80°C until use.

    • Protein concentration is determined using a standard method, such as the Bradford assay.

In Vitro Incubation
  • Reaction Mixture: A typical incubation mixture (final volume of 1 mL) contains:

    • Liver microsomes (0.5 - 1.0 mg/mL protein)

    • This compound (at various concentrations, e.g., 1-100 µM, dissolved in a suitable solvent like methanol or DMSO at a final concentration of <1%)

    • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

    • Magnesium chloride (e.g., 5 mM)

    • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Incubation Conditions:

    • The reaction components, except for the NADPH-generating system, are pre-incubated at 37°C for 5 minutes.

    • The reaction is initiated by the addition of the NADPH-generating system.

    • Incubation is carried out in a shaking water bath at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

    • The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

    • Control incubations are performed in the absence of the NADPH-generating system to assess non-enzymatic degradation.

Analysis of Metabolites
  • Sample Preparation:

    • The terminated incubation mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and may be concentrated under a stream of nitrogen.

    • The residue is reconstituted in a suitable mobile phase for analysis.

  • Analytical Technique:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: Used for the separation and preliminary quantification of this compound and its metabolites. A reverse-phase C18 column is typically employed with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the structural elucidation and confirmation of the metabolites. Mass spectral data provides molecular weight and fragmentation patterns, allowing for the identification of the specific metabolic modifications.

Visualizations

Metabolic Pathways of this compound

Barnidipine_Metabolism cluster_rat Rat Liver Microsomes cluster_dog Dog Liver Microsomes This compound This compound M1_rat Pyridine Derivative This compound->M1_rat Oxidation M2_rat Hydrolyzed Pyrrolidine Ester This compound->M2_rat Ester Hydrolysis M3_rat Hydrolyzed Methyl Ester This compound->M3_rat Ester Hydrolysis M4_rat N-Debenzylated Metabolite This compound->M4_rat N-Debenzylation M5_rat Amino Metabolite This compound->M5_rat Nitro Reduction M1_dog Pyridine Derivative This compound->M1_dog Oxidation M2_dog Hydrolyzed Pyrrolidine Ester This compound->M2_dog Ester Hydrolysis M3_dog Hydrolyzed Methyl Ester This compound->M3_dog Ester Hydrolysis M4_dog N-Debenzylated Metabolite This compound->M4_dog N-Debenzylation M5_dog Amino Metabolite This compound->M5_dog Nitro Reduction M6_rat Glucuronide Conjugates M1_rat->M6_rat Conjugation M2_rat->M6_rat Conjugation M3_rat->M6_rat Conjugation M4_rat->M6_rat Conjugation M6_dog Glucuronide Conjugates M1_dog->M6_dog Conjugation M2_dog->M6_dog Conjugation M3_dog->M6_dog Conjugation M4_dog->M6_dog Conjugation

Figure 1: Metabolic pathways of this compound in rat and dog liver microsomes.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Liver Rat/Dog Liver Homogenization Homogenization Liver->Homogenization Centrifugation1 Centrifugation (9,000 x g) Homogenization->Centrifugation1 S9 S9 Supernatant Centrifugation1->S9 Ultracentrifugation Ultracentrifugation (105,000 x g) S9->Ultracentrifugation Microsomes Liver Microsomes Ultracentrifugation->Microsomes Incubation_Mix Prepare Incubation Mixture (Microsomes, this compound, Buffer) Microsomes->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate with NADPH-generating system Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation2 Centrifuge to Pellet Protein Termination->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant Analysis HPLC-UV & LC-MS/MS Analysis Supernatant->Analysis Data Metabolite Identification & Quantification Analysis->Data

Figure 2: General experimental workflow for studying this compound metabolism.

References

The Pharmacodynamics of Barnidipine on Peripheral Vascular Resistance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine, a third-generation dihydropyridine calcium channel blocker, is a potent antihypertensive agent characterized by its high lipophilicity and vasoselectivity. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a specific focus on its effects on peripheral vascular resistance. It includes a detailed examination of its molecular mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its vascular effects.

Introduction

This compound is a long-acting calcium channel antagonist that, through its vasodilatory properties, effectively reduces blood pressure.[1][2] Its high affinity for the calcium channels within the smooth muscle cells of the vascular wall underpins its primary therapeutic effect: the reduction of peripheral vascular resistance.[2] Unlike some other calcium channel blockers, this compound's slow onset of action and long duration of effect contribute to a favorable side-effect profile, notably a lower incidence of reflex tachycardia.[3] This document will delve into the specific pharmacodynamic properties of this compound that make it an effective treatment for hypertension.

Molecular Mechanism of Action

This compound exerts its vasodilatory effect by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling of smooth muscle.

The process can be broken down as follows:

  • Depolarization of the Vascular Smooth Muscle Cell: Stimulation of the vascular smooth muscle cell leads to the opening of L-type calcium channels.

  • Calcium Influx: Calcium ions flow into the cell down their electrochemical gradient.

  • Calmodulin Activation: The influx of calcium leads to its binding with calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The calcium-calmodulin complex activates MLCK.

  • Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chains.

  • Cross-Bridge Formation and Contraction: Phosphorylation of myosin light chains enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.

This compound, by blocking the initial calcium influx, interrupts this cascade, leading to smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance. Due to its high lipophilicity, this compound accumulates in the cell membranes of vascular smooth muscle, from which it is slowly released, contributing to its long-lasting effects.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space L_type_Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion This compound This compound This compound->L_type_Ca_Channel Blocks Relaxation Vasodilation (Reduced Peripheral Resistance) This compound->Relaxation Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Phosphorylation Contraction Vasoconstriction p_Myosin_LC->Contraction Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L_type_Ca_Channel Influx

Caption: Signaling pathway of this compound's effect on vascular smooth muscle. (Within 100 characters)

Quantitative Data on the Effects of this compound

The vasodilatory action of this compound translates into clinically significant reductions in blood pressure and peripheral vascular resistance.

Table 1: Effect of this compound on Blood Pressure in Hypertensive Patients
StudyDosageDurationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
BASIC-HT Study (Younger Patients ≤55 years)10 or 20 mg/day3 months-21.1-12.4
BASIC-HT Study (Older Patients >55 years)10 or 20 mg/day3 months-21.6-10.9
Randomized, Open-Label Pilot Study10 mg/day24 weeks-10.3 (office), -9.4 (ambulatory)-9.4 (office), -6.4 (ambulatory)

Data compiled from multiple clinical trials.

Table 2: Comparative Efficacy and Peripheral Edema Incidence
DrugDosageChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Incidence of Peripheral Edema
This compound10 mg/day-10.3-9.413%
Amlodipine5 to 10 mg/day-16.6-9.160%
This compound10 or 20 mg/day-21.1 to -21.6-10.9 to -12.42.7% (<65 years), 4.6% (≥65 years)

Data from a comparative pilot study and the BASIC-HT study.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound on vascular smooth muscle and peripheral vascular resistance.

In Vitro Assessment of Vasodilation in Isolated Aortic Rings

This protocol assesses the direct vasodilatory effect of this compound on isolated arterial tissue.

cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate thoracic aorta from rat A2 Cut into 2-3 mm rings A1->A2 A3 Mount rings in organ bath with Krebs-Henseleit solution A2->A3 B1 Pre-contract rings with phenylephrine or KCl A3->B1 B2 Add cumulative concentrations of this compound B1->B2 B3 Record isometric tension B2->B3 C1 Calculate percentage relaxation from pre-contracted tone B3->C1 C2 Construct dose-response curve C1->C2 C3 Determine EC50 value C2->C3

Caption: Workflow for assessing vasodilation in isolated aortic rings. (Within 100 characters)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory rat (e.g., Sprague-Dawley) and excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adipose and connective tissue and cut the aorta into 2-3 mm wide rings.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Experimental Procedure:

    • Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes.

    • Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) or a high potassium solution (e.g., 60 mM KCl).

    • Once a plateau in contraction is reached, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve to quantify the potency of this compound.

Patch-Clamp Electrophysiology of L-type Calcium Channels

This protocol allows for the direct measurement of this compound's inhibitory effect on L-type calcium channels in isolated vascular smooth muscle cells.

Methodology:

  • Cell Preparation:

    • Isolate vascular smooth muscle cells from a suitable source (e.g., rat aorta or A7r5 cell line).

    • Plate the cells on glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents from a single cell.

    • Use a pipette solution containing cesium to block potassium channels and an external solution containing barium as the charge carrier for the calcium channels.

    • Hold the cell membrane potential at a level that inactivates other channels (e.g., -40 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium channel currents.

  • Drug Application:

    • Obtain a stable baseline recording of the L-type calcium current.

    • Perfuse the cell with increasing concentrations of this compound.

    • Record the current at each concentration to determine the extent of inhibition.

  • Data Analysis:

    • Measure the peak inward current before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Generate a concentration-response curve and calculate the IC50 (half-maximal inhibitory concentration) value.

Measurement of Forearm Blood Flow and Vascular Resistance in Humans

This in vivo protocol assesses the effect of this compound on peripheral vascular resistance in a clinical setting.

Methodology:

  • Subject Preparation:

    • Have subjects rest in a supine position in a temperature-controlled room.

    • Insert a brachial artery catheter for blood pressure measurement and drug infusion (if applicable).

  • Forearm Blood Flow Measurement:

    • Use venous occlusion plethysmography to measure forearm blood flow.

    • Place a strain gauge around the widest part of the forearm to measure changes in circumference, which are proportional to changes in volume.

    • Inflate a cuff on the upper arm to a pressure above venous pressure but below diastolic pressure to occlude venous outflow without affecting arterial inflow.

    • The initial rate of increase in forearm volume reflects blood flow.

  • Experimental Procedure:

    • Record baseline measurements of blood pressure and forearm blood flow.

    • Administer this compound orally.

    • Repeat measurements of blood pressure and forearm blood flow at specified time points after drug administration.

  • Data Analysis:

    • Calculate forearm vascular resistance using the formula: Mean Arterial Pressure / Forearm Blood Flow.

    • Compare the changes in forearm vascular resistance from baseline after this compound administration.

Conclusion

This compound is a highly effective antihypertensive agent that primarily acts by reducing peripheral vascular resistance. Its mechanism of action, centered on the selective and long-lasting blockade of L-type calcium channels in vascular smooth muscle, provides a sustained and well-tolerated reduction in blood pressure. The quantitative data from both preclinical and clinical studies consistently demonstrate its potent vasodilatory effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of the pharmacodynamic properties of this compound and other vasoactive compounds. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development, facilitating further exploration into the therapeutic potential of this compound.

References

Preclinical Evaluation of Barnidipine in Hypertension Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a third-generation dihydropyridine calcium channel blocker characterized by its high lipophilicity and potent, long-lasting antihypertensive effects.[1][2] As a stereochemically pure enantiomer, this compound exhibits high selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various hypertension models, focusing on its efficacy, mechanism of action, and the experimental protocols utilized in these assessments.

Mechanism of Action

This compound exerts its antihypertensive effect by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This inhibition prevents the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling of smooth muscle. The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure. Due to its high vascular selectivity, this compound demonstrates minimal effects on cardiac contractility. Its lipophilic nature allows for a slow onset of action and a prolonged duration of effect, which contributes to a lower incidence of reflex tachycardia.

Efficacy in Preclinical Hypertension Models

This compound has demonstrated significant antihypertensive efficacy in various well-established animal models of hypertension, primarily the Spontaneously Hypertensive Rat (SHR) and the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rat.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a genetic model of essential hypertension. Studies in conscious SHRs have shown that this compound produces a dose-dependent antihypertensive effect.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Conscious Spontaneously Hypertensive Rats (SHR)

Dose (µg/kg, i.v.)Reduction in MAP (mmHg, ± SEM)
38 ± 2
1026 ± 3
3045 ± 4

Data sourced from studies in conscious male adult SHRs instrumented with Doppler flow probes and catheters.

Table 2: Effect of Oral this compound in Consciously Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Observation
0.3 - 3Dose-dependent antihypertensive effect

This table summarizes the dose-dependent antihypertensive effect of oral this compound in conscious SHRs.

L-NAME-Induced Hypertension Model

The L-NAME-induced hypertension model is a non-genetic model where hypertension is induced by inhibiting nitric oxide synthase. This leads to endothelial dysfunction and increased vascular resistance.

Table 3: Effect of Oral this compound on Systolic Blood Pressure (SBP) in L-NAME-Induced Hypertensive Rats

Treatment GroupDoseDurationEffect on SBP
This compound3 mg/kg/day, p.o.3 weeksSignificantly decreased compared to L-NAME alone

This study investigated the influence of this compound treatment on early-stage hypertension in L-NAME-induced hypertensive rats.

Effects on Hemodynamic Parameters

Heart Rate

A key feature of this compound is its neutral effect on heart rate, with studies in hypertensive patients showing no significant changes in heart rate following treatment. Preclinical studies in conscious squirrel monkeys, however, have shown a dose-dependent increase in heart rate with oral administration of this compound (0.3-3 mg/kg). The lack of reflex tachycardia is a notable advantage, potentially due to the slow onset of its vasodilatory action.

Vascular and Renal Effects

This compound exhibits preferential vasodilation in renal and mesenteric vascular beds. In conscious SHRs, this compound has been shown to decrease renal vascular resistance and increase urinary volume in a dose-dependent manner. Furthermore, in the L-NAME-induced hypertension model, this compound treatment restored impaired contractile and endothelial responses in mesenteric and renal arteries. It also increased the expression of endothelial nitric oxide synthase (eNOS) in these tissues, suggesting a beneficial effect on endothelial function.

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model Protocol
  • Animal Model: Male adult Spontaneously Hypertensive Rats (SHR).

  • Surgical Instrumentation: For detailed hemodynamic studies, animals are instrumented with Doppler flow probes around the renal, mesenteric, and femoral arteries to measure regional blood flow. Catheters are implanted in a femoral artery for blood pressure measurement and in a femoral vein for intravenous drug administration.

  • Drug Administration:

    • Intravenous: this compound is administered intravenously at doses ranging from 3 to 30 µg/kg.

    • Oral: this compound is administered orally at doses ranging from 0.3 to 3 mg/kg.

  • Blood Pressure Measurement: Mean arterial pressure (MAP) is continuously recorded from the arterial catheter. Measurements are taken before and at various time points after drug administration.

  • Data Analysis: Changes in MAP and regional vascular resistance are calculated and compared between different dose groups.

L-NAME-Induced Hypertension Protocol
  • Animal Model: Male Wistar rats.

  • Induction of Hypertension: Hypertension is induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water (e.g., 60 mg/kg/day) for a specified period (e.g., 2 weeks).

  • Drug Administration: this compound is administered orally (p.o.) at a dose of 3 mg/kg/day for a duration of 3 weeks, concurrently with L-NAME administration.

  • Blood Pressure Measurement: Systolic blood pressure (SBP) is measured non-invasively using the tail-cuff method at regular intervals throughout the study.

  • Vascular Function Assessment: At the end of the treatment period, mesenteric and renal arteries are isolated for myograph studies to assess contractile reactivity to vasoconstrictors (e.g., noradrenaline) and endothelium-dependent relaxation to vasodilators (e.g., acetylcholine).

  • Histopathological and Molecular Analysis: Arterial and kidney tissues are collected for histopathological examination and analysis of protein expression, such as endothelial nitric oxide synthase (eNOS).

Visualizations

G cluster_0 Vascular Smooth Muscle Cell Extracellular Extracellular Space Ca_ion Ca2+ Intracellular Intracellular Space Calmodulin Calmodulin This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocks Relaxation Relaxation L_type_Ca_Channel->Relaxation Promotes Ca_ion->L_type_Ca_Channel Influx Ca_ion->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

G cluster_SHR Spontaneously Hypertensive Rat (SHR) Model Workflow cluster_LNAME L-NAME-Induced Hypertension Model Workflow Animal_Selection Select Male Adult SHRs Instrumentation Surgical Instrumentation: - Doppler flow probes - Arterial & Venous Catheters Animal_Selection->Instrumentation Recovery Post-operative Recovery Instrumentation->Recovery Baseline Baseline Hemodynamic Recordings Recovery->Baseline Drug_Admin This compound Administration (i.v. or p.o.) Baseline->Drug_Admin Measurement Continuous Hemodynamic Monitoring Drug_Admin->Measurement Analysis Data Analysis: - Change in MAP - Change in Vascular Resistance Measurement->Analysis Animal_Selection_L Select Male Wistar Rats Hypertension_Induction Induce Hypertension: L-NAME in drinking water Animal_Selection_L->Hypertension_Induction Treatment_Group This compound Treatment Group (p.o.) Hypertension_Induction->Treatment_Group Control_Group L-NAME Control Group Hypertension_Induction->Control_Group BP_Monitoring Regular Blood Pressure Monitoring (Tail-cuff) Treatment_Group->BP_Monitoring Control_Group->BP_Monitoring Endpoint_Analysis Endpoint Analysis: - Vascular Reactivity - Histopathology - eNOS expression BP_Monitoring->Endpoint_Analysis

References

Barnidipine's effects on renal function and blood flow in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical data regarding the effects of barnidipine, a dihydropyridine calcium channel blocker, on renal function and blood flow. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key physiological pathways and workflows. This compound has been shown to effectively reduce renal vascular resistance and increase renal blood flow in preclinical models, primarily through the vasodilation of afferent arterioles. This guide serves as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development investigating the renal hemodynamics of antihypertensive agents.

Introduction

This compound is a potent, long-acting L-type calcium channel blocker used in the management of hypertension.[1] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Beyond its systemic antihypertensive effects, the impact of this compound on renal hemodynamics is of significant interest for its potential nephroprotective properties. This whitepaper consolidates the key preclinical findings on this compound's influence on renal function and blood flow, with a focus on quantitative data and experimental protocols.

Mechanism of Action in the Renal Vasculature

This compound exerts its primary renal effect through the blockade of L-type calcium channels located on the smooth muscle cells of the renal arterioles.[1] This action leads to a reduction in calcium-dependent vasoconstriction, resulting in vasodilation. Preclinical evidence suggests that this compound preferentially dilates the afferent arterioles, the small arteries that supply blood to the glomeruli.[1] This selective vasodilation of the afferent arteriole increases renal blood flow and can modulate the glomerular filtration rate.

This compound This compound L_type_Ca_channel L-type Calcium Channel (Afferent Arteriole) This compound->L_type_Ca_channel Blocks Vasodilation Vasodilation Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Mediates Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction RBF_increase Increased Renal Blood Flow Vasodilation->RBF_increase

This compound's Mechanism of Action in Renal Arterioles.

Quantitative Data on Renal Hemodynamics

Preclinical studies in spontaneously hypertensive rats (SHR) have provided quantitative insights into the dose-dependent effects of this compound on renal hemodynamics.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) and Renal Vascular Resistance (RVR) in Conscious Spontaneously Hypertensive Rats (SHR)
This compound Dose (µg/kg)Change in MAP (mmHg, % ± SEM)Change in RVR (% ± SEM)
3-8 ± 2-8 ± 2
10-26 ± 3-15 ± 4
30-45 ± 4Not Reported

Data sourced from Janssen et al. (2001).[2]

Table 2: Comparative Effects of Intravenous this compound, its Racemic Mixture, and Amlodipine on MAP and RVR in Conscious SHR
CompoundDose (µg/kg)Change in MAP (mmHg, % ± SEM)Change in RVR (% ± SEM)
This compound10-26 ± 3-15 ± 4
Racemic this compound30Comparable to this compound 10 µg/kgSimilar to this compound
Amlodipine300Comparable to this compound 10 µg/kgApprox. half of this compound's effect

Data sourced from Janssen et al. (2001).

Studies in anesthetized dogs have also demonstrated that intravenous administration of this compound (0.3-3 µg/kg) leads to a dose-dependent increase or preservation of renal blood flow. In conscious SHR, oral administration of this compound (0.3-3 mg/kg) produced a dose-dependent decrease in renal vascular resistance and an increase in urinary volume.

Experimental Protocols

Measurement of Renal Blood Flow in Conscious Rats

This protocol outlines the methodology for chronic measurement of renal blood flow in conscious, freely moving rats using Doppler flow probes, as described in studies investigating the effects of this compound.

cluster_0 Surgical Preparation cluster_1 Post-Operative Recovery & Experimentation Anesthesia Anesthetize Rat Incisions Midline & Flank Incisions Anesthesia->Incisions Expose_Artery Expose Renal Artery Incisions->Expose_Artery Place_Probe Implant Doppler Flow Probe Expose_Artery->Place_Probe Catheterization Catheterize Femoral Artery & Vein Place_Probe->Catheterization Exteriorize Exteriorize Leads & Catheters Catheterization->Exteriorize Recovery Allow 1 Week Recovery Connect Connect to Recording System Recovery->Connect Baseline Record Baseline MAP & RBF Connect->Baseline Administer_Drug Administer this compound (i.v.) Baseline->Administer_Drug Record_Response Record Post-Dose MAP & RBF Administer_Drug->Record_Response This compound This compound Afferent_Arteriole Afferent Arteriole This compound->Afferent_Arteriole Preferentially Dilates Glomerulus Glomerulus Afferent_Arteriole->Glomerulus Blood Inflow Increased_RBF Increased Renal Blood Flow Afferent_Arteriole->Increased_RBF Maintained_Pgc Maintained/Slightly Increased Glomerular Pressure (Pgc) Afferent_Arteriole->Maintained_Pgc Efferent_Arteriole Efferent Arteriole Glomerulus->Efferent_Arteriole Blood Outflow

References

Initial Investigations into Barnidipine for Spinal Cord Injury Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spinal cord injury (SCI) initiates a complex secondary injury cascade, a major component of which is ionic dysregulation, particularly a sustained, pathological influx of intracellular calcium.[1] This calcium overload triggers a host of neurodegenerative pathways, including enzymatic activation, cytoskeletal disassembly, and apoptosis, ultimately leading to significant tissue damage beyond the initial trauma.[2] L-type voltage-gated calcium channels are key mediators of this calcium influx, making them a rational therapeutic target.[3][4] Barnidipine, a dihydropyridine derivative, is a potent L-type calcium channel blocker with high affinity for these channels.[1] This technical guide summarizes the initial, albeit limited, preclinical investigations of this compound for the treatment of SCI, contextualizes these findings with data from other L-type calcium channel blockers, details relevant experimental protocols, and outlines the implicated signaling pathways.

Introduction: The Rationale for L-Type Calcium Channel Blockade in SCI

The pathophysiology of SCI is biphasic, comprising a primary mechanical injury and a subsequent, more prolonged secondary injury phase. A critical event in secondary injury is excitotoxicity, where excessive glutamate release leads to overactivation of neuronal receptors and a massive influx of ions, including Ca²⁺, through voltage-gated channels. This intracellular calcium overload is a central node in the pathological cascade, activating proteases, lipases, and endonucleases that degrade cellular components and lead to neuronal death.

This compound is a third-generation dihydropyridine L-type calcium channel blocker. Its primary mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle cells and myocytes by selectively blocking L-type calcium channels. This action, combined with its high lipophilicity and long duration of action, makes it an effective antihypertensive agent. Theoretically, by blocking these same channels in the spinal cord, this compound could mitigate the pathological calcium influx post-injury, thereby exerting a neuroprotective effect. Other L-type calcium channel blockers, such as nimodipine and amlodipine, have shown promise in experimental SCI models, attenuating axonal injury and improving functional recovery, lending support to this therapeutic hypothesis.

Preclinical Investigations of this compound in SCI

To date, direct investigation into this compound for SCI is limited to a single key preclinical study. This contrasts with other L-type calcium channel blockers that have been more extensively studied.

This compound in an Ischemia-Reperfusion SCI Model

A pivotal study evaluated the effect of this compound in a rat model of ischemia-reperfusion SCI. This model simulates the ischemic component of secondary injury. However, the study concluded that a single 10 mg/kg dose of this compound did not produce a significant neuroprotective effect. There was no therapeutic advantage observed over methylprednisolone, and key outcomes showed no significant improvement compared to the ischemia-only group.

Quantitative Data Summary:

The following table summarizes the key quantitative findings from the study. Motor function was assessed using a scoring system, and lipid peroxidation was measured via malondialdehyde (MDA) levels.

GroupMotor Score (1st hour)Motor Score (24th hour)MDA Level (nmol/g tissue)Histopathology Finding
Sham-OperatedStatistically HigherStatistically HigherNot ReportedNormal Spinal Cord Structure
Ischemia OnlyStatistically LowerStatistically LowerNo significant difference from treated groupsPolymorphonuclear leukocyte infiltration, axonal swelling
This compound (10 mg/kg)No significant difference from Ischemia OnlyNo significant difference from Ischemia OnlyNo significant difference from Ischemia OnlyPolymorphonuclear leukocyte infiltration, axonal swelling
Methylprednisolone (30 mg/kg)No significant difference from Ischemia OnlyNo significant difference from Ischemia OnlyNo significant difference from Ischemia OnlyPolymorphonuclear leukocyte infiltration, axonal swelling

Data synthesized from Inci et al., 2018.

Context from Other L-Type Calcium Channel Blockers

In contrast to the findings with this compound, studies on other L-type calcium channel blockers have suggested potential benefits in traumatic SCI models.

DrugModelKey Positive FindingsReference
Nimodipine Rat dorsal horn incisionMarkedly attenuated decrease in spinal cord evoked potential (SCEP) amplitude; reduced axonal damage and myelin vesiculation.
Diltiazem & Verapamil In vitro rat dorsal column compressionSignificantly enhanced recovery of compound action potential amplitude post-injury.
Amlodipine Mouse SCI modelPromoted structural and functional recovery; inhibited apoptosis by upregulating autophagy.
Lercanidipine Rat laminectomy and traumaDemonstrated significant anti-inflammatory properties (lower NF-κB levels).

These contrasting results suggest that the neuroprotective efficacy of L-type calcium channel blockers in SCI may be drug-specific, dose-dependent, or model-dependent. The negative outcome for this compound in an ischemia-reperfusion model does not preclude potential efficacy in a direct trauma model or at different dosing regimens.

Signaling Pathways in SCI and L-Type Channel Blockade

The neuroprotective rationale for this compound is based on its ability to interrupt the calcium-dependent secondary injury cascade. The diagram below illustrates this proposed mechanism.

SCI_Barnidipine_Pathway cluster_0 Primary SCI Event cluster_1 Secondary Injury Cascade cluster_2 Therapeutic Intervention PrimaryInjury Primary Mechanical Trauma Glutamate ↑ Glutamate Release PrimaryInjury->Glutamate Depolarization Membrane Depolarization Glutamate->Depolarization CaChannel L-Type Ca²⁺ Channel Activation Depolarization->CaChannel CaInflux ↑ Intracellular [Ca²⁺] CaChannel->CaInflux Enzyme ↑ Calpains, Caspases, Phospholipases CaInflux->Enzyme Damage Cytoskeletal Damage & Apoptosis Enzyme->Damage This compound This compound This compound->CaChannel BLOCKS

Proposed mechanism of this compound in SCI.

Experimental Protocols

Ischemia-Reperfusion SCI Model (Rat)

This protocol is based on the methodology described by Inci et al. (2018).

Animals: Adult female Sprague-Dawley rats were used.

Anesthesia: Intraperitoneal (i.p.) ketamine hydrochloride and xylazine.

Surgical Procedure:

  • A midline abdominal incision is made.

  • The abdominal aorta is carefully dissected just below the renal arteries.

  • Ischemia is induced by applying an aneurysm clip to the aorta for a set duration (e.g., 45 minutes).

  • Reperfusion is initiated by removing the clip.

  • The abdominal wall and skin are closed in layers.

  • Sham-operated animals undergo the same surgical procedure without aortic occlusion.

Drug Administration:

  • This compound Group: A single dose of this compound (10 mg/kg) is administered, typically via i.p. injection, at the onset of reperfusion.

  • Methylprednisolone Group: A single dose of methylprednisolone (30 mg/kg, i.p.) is administered at the onset of reperfusion.

  • Control Groups: Ischemia-only and sham-operated groups receive a vehicle injection.

Post-Operative Assessments:

  • Motor Function: Neurological deficits are evaluated at 1 and 24 hours post-reperfusion using a standardized motor scoring scale (e.g., Basso, Beattie, Bresnahan - BBB scale, or a modified Tarlov scale).

  • Histopathology: At 24 hours, animals are euthanized, and spinal cord tissue is harvested. Tissue sections are stained (e.g., with Hematoxylin & Eosin) to assess for histopathological changes like leukocyte infiltration, edema, and neuronal damage.

  • Biochemical Analysis: Spinal cord tissue is homogenized to measure levels of oxidative stress markers, such as malondialdehyde (MDA), via spectrophotometric methods.

The logical flow of this experimental design is visualized below.

SCI_Experimental_Workflow cluster_sci Injury Induction start Animal Acclimatization grouping Randomization into 4 Groups: 1. Sham 2. Ischemia Only 3. This compound 4. Methylprednisolone start->grouping surgery Surgical Procedure (Laparotomy & Aortic Exposure) grouping->surgery clip Aortic Clip Application (Ischemia) surgery->clip sham_op Sham Operation (No Clipping) surgery->sham_op unclip Clip Removal (Reperfusion) clip->unclip treatment Drug/Vehicle Administration (i.p.) @ Onset of Reperfusion unclip->treatment sham_op->treatment motor_eval1 Motor Examination (1 hr) treatment->motor_eval1 motor_eval24 Motor Examination (24 hr) motor_eval1->motor_eval24 sacrifice Sacrifice & Tissue Harvest motor_eval24->sacrifice analysis Histopathological & Biochemical Analysis sacrifice->analysis

Workflow for an ischemia-reperfusion SCI study.

Discussion and Future Directions

The initial preclinical data on this compound for SCI, while limited, presents a null result in an ischemia-reperfusion model. This finding is significant and suggests that, at the dose tested, this compound may not be effective in mitigating this specific type of ischemic spinal cord damage. Several factors could contribute to this outcome:

  • Model Specificity: The ischemia-reperfusion model emphasizes vascular and ischemic insults, which may differ pathologically from a contusion or compression model that mimics traumatic SCI more closely. The positive results from other calcium channel blockers were observed in direct trauma models.

  • Dosing and Timing: A single 10 mg/kg dose may be insufficient. The secondary injury cascade evolves over hours to days, and a sustained-release formulation or multiple dosing regimen might be necessary to achieve a therapeutic effect.

  • Drug-Specific Properties: While grouped as L-type channel blockers, individual dihydropyridines have distinct pharmacokinetic and pharmacodynamic profiles, including differences in blood-spinal cord barrier permeability and channel subtype selectivity (e.g., CaV1.2 vs. CaV1.3), which could influence neuroprotective efficacy.

Recommendations for Future Research:

  • Traumatic SCI Models: Evaluate this compound in clinically relevant contusion or compression models of SCI to assess its efficacy against mechanical trauma-induced secondary injury.

  • Dose-Response Studies: Conduct comprehensive dose-ranging studies to determine if a therapeutic window for this compound exists in SCI.

  • Chronic Administration: Investigate the effects of continuous or repeated administration of this compound over several days or weeks post-injury to align with the protracted nature of the secondary injury cascade.

  • Combination Therapy: Explore the potential synergistic effects of this compound when combined with other neuroprotective agents that target different pathways (e.g., anti-inflammatory agents or sodium channel blockers).

  • Functional Outcomes: Future studies should include more extensive behavioral assessments (e.g., grid walk, ladder rung tests) and detailed electrophysiological measures to provide a more complete picture of functional recovery.

Conclusion

While the theoretical rationale for using this compound in spinal cord injury is soundly based on the critical role of calcium dysregulation in secondary injury, the sole direct preclinical study to date did not demonstrate a neuroprotective benefit in an ischemia-reperfusion model. This stands in contrast to more encouraging results from other L-type calcium channel blockers in different SCI paradigms. The current evidence is insufficient to support the clinical development of this compound for SCI. However, it highlights a clear need for further, well-designed preclinical investigations using traumatic SCI models and varied dosing strategies to fully elucidate the potential, if any, of this compound as a therapeutic agent for this devastating condition.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Barnidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of barnidipine hydrochloride in bulk and pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The developed isocratic method utilizes a C8 column with a mobile phase of methanol and water, offering a rapid analysis time. The method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines.

Introduction

This compound hydrochloride is a long-acting dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] The development of reliable analytical methods for the quantification of this compound is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. This application note presents a detailed protocol for an RP-HPLC method that can be readily implemented in a laboratory setting.

Physicochemical Properties of this compound

A successful HPLC method development relies on understanding the physicochemical properties of the analyte. This compound hydrochloride's solubility at room temperature is 2.89 mg/mL. It is soluble in polar organic solvents like methanol and dimethylformamide (DMF), which suggests that these solvents are good candidates for sample and standard preparation.[3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C8 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 237 nm
Run Time Approximately 5 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Mix HPLC grade methanol and water in an 80:20 ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 3-18 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Summary

The developed RP-HPLC method was validated according to ICH guidelines, and the key performance parameters are summarized in the table below.

Validation ParameterResult
Retention Time (tR) ~2.8 min
Linearity Range 3 - 18 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.231 µg/mL
Limit of Quantification (LOQ) 0.701 µg/mL
Accuracy (% Recovery) 99.83% - 99.91%
Precision (%RSD) < 2%
Robustness The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This compound is known to be susceptible to photodegradation, leading to the formation of its pyridine derivative. Stress testing of this compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed. The developed HPLC method should be able to resolve the this compound peak from any degradation products.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using the developed RP-HPLC method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis standard_prep Prepare Standard Stock Solution working_standards Prepare Working Standard Solutions standard_prep->working_standards inject_samples Inject Samples & Standards working_standards->inject_samples sample_prep Prepare Sample Solution from Tablets sample_prep->inject_samples hplc_system HPLC System (C8 Column, UV Detector) acquire_data Acquire Chromatograms inject_samples->acquire_data calibration_curve Generate Calibration Curve acquire_data->calibration_curve quantify Quantify this compound in Sample acquire_data->quantify calibration_curve->quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

The RP-HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound hydrochloride in bulk drug and pharmaceutical formulations. The method is simple, accurate, precise, and stability-indicating. Its short run time allows for high throughput analysis, making it ideal for routine quality control testing in the pharmaceutical industry. The detailed protocol and validation data provided herein should enable easy adoption and implementation of this method.

References

Application Note: A Sensitive and Robust LC-MS/MS Bioanalytical Method for the Quantification of Barnidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of barnidipine in human plasma. This compound, a dihydropyridine calcium channel blocker, is effective at very low plasma concentrations, necessitating a highly sensitive analytical method for pharmacokinetic studies.[1] This method utilizes liquid-liquid extraction for sample preparation and a triple quadrupole mass spectrometer for detection, achieving a lower limit of quantitation (LLOQ) sufficient for clinical research. The method has been validated according to regulatory guidelines and has demonstrated excellent linearity, accuracy, precision, and recovery.

Introduction

This compound is a potent, long-acting calcium channel blocker used in the treatment of hypertension.[1][2] It exhibits high lipophilicity and accumulates in cell membranes, allowing for slow-release access to its target receptors.[3][4] Consequently, therapeutic plasma concentrations of this compound are extremely low, often in the picogram per milliliter range, presenting a significant challenge for bioanalytical quantification. This application note describes a detailed protocol for a sensitive LC-MS/MS method capable of accurately measuring this compound concentrations in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.

Experimental

Materials and Reagents
  • This compound hydrochloride reference standard

  • This compound-D5 (Internal Standard, IS)

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • All other chemicals and solvents were of analytical or higher grade.

Instrumentation
  • LC System: Vanquish UHPLC system or equivalent

  • MS System: TSQ Altis Triple Quadrupole Mass Spectrometer or a SCIEX QTRAP 6500+ System or equivalent

  • Analytical Column: Thermo Scientific Syncronis C18 (3 x 100 mm, 5 µm) or Phenomenex C18 (50 x 4.6 mm, 5 µm) or equivalent

Standard Solutions Preparation

Stock solutions of this compound (1 mg/mL) were prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 methanol:water mixture to obtain calibration curve (CC) and quality control (QC) standards. The internal standard (IS) working solution was also prepared in a similar manner.

Sample Preparation

Two primary methods for sample preparation are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To a 200 µL aliquot of human plasma in a polypropylene tube, add the internal standard.

  • Add the extraction buffer and vortex.

  • Perform the liquid-liquid extraction by adding the designated extraction solution and vortexing.

  • Centrifuge the samples to separate the layers.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 150 µL of the reconstitution solution and vortex.

  • Inject 10 µL of the prepared sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge sequentially with acetonitrile and water.

  • Load 0.5 mL of the plasma sample, to which 0.5 mL of a 100.0 µg/mL internal standard solution has been added.

  • Wash the cartridge with 1.0 mL of a methanol:water (35:65 v/v) solution.

  • Elute the drug and internal standard from the cartridge with acetonitrile.

  • The resulting eluate is then used for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
LC System Vanquish UHPLC systemShimadzu LCMS – 2010 EV
Column Thermo Scientific Syncronis C18 (3 x 100 mm, 5 µm)Phenomenex C18 (50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water0.05% Formic acid
Mobile Phase B 0.1% Formic acid in MethanolAcetonitrile
Gradient/Isocratic Gradient ElutionIsocratic (60:40 v/v, Acetonitrile:0.05% Formic acid)
Flow Rate 0.450 mL/min0.300 mL/min
Injection Volume 10 µLNot Specified
Run Time 8 minutesNot Specified

Table 2: Mass Spectrometric Conditions

ParameterMethod 1Method 2
MS System TSQ Altis Triple Quadrupole MSSCIEX QTRAP 6500+
Ionization Mode Heated Electrospray Ionization (HESI), PositiveElectrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 492.2492.2
Product Ion (Q3) m/z 315.1315.1
Internal Standard (IS) This compound-D5This compound-D5
IS Precursor Ion (Q1) m/z 497.2497.2
IS Product Ion (Q3) m/z 315.1315.1
Ion Source Temperature Not specified600°C
Ion Spray Voltage Not specified3200 V
Dwell Time Not specified200 ms

Method Validation

The bioanalytical method was validated in accordance with USFDA guidelines, assessing linearity, accuracy, precision, and recovery.

Table 3: Method Validation Summary

ParameterResult (Method 1)Result (Method 2)
Linearity Range 0.5 - 250.0 pg/mL5.0 - 8005.88 pg/mL
Correlation Coefficient (r²) > 0.99Not specified
Lower Limit of Quantitation (LLOQ) 0.5 pg/mL5.0 pg/mL
Intra-day Precision (%CV) Within acceptance limits< 9.86%
Inter-day Precision (%CV) Within acceptance limitsNot specified
Accuracy (% Bias) Within acceptance limitsNot specified
Mean Extraction Recovery Not specified> 61%

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (this compound-D5) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject 10 µL into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (SRM/MRM Mode) separation->detection quantification Quantification using Calibration Curve detection->quantification results This compound Concentration in Plasma quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity with an LLOQ of 0.5 pg/mL, which is sufficient for the analysis of this compound at sub-picogram concentrations in human plasma. The method showed excellent linearity over the specified concentration range. The use of a stable isotope-labeled internal standard, this compound-D5, ensured high accuracy and precision of the measurements.

The sample preparation using liquid-liquid extraction was efficient in removing matrix interferences, leading to a clean baseline and reliable quantification. The chromatographic conditions were optimized to achieve good peak shape and resolution for this compound and its internal standard, with a total run time of 8 minutes, allowing for high-throughput analysis.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method is suitable for pharmacokinetic studies and other clinical applications requiring the measurement of low concentrations of this compound. The detailed protocols and validation data presented in this application note provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.

References

Application Notes and Protocols: Barnidipine in Ischemia-Reperfusion Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of barnidipine, a dihydropyridine calcium channel blocker, in animal models of ischemia-reperfusion (I/R) injury. The following sections detail experimental protocols, summarize key quantitative data, and illustrate the proposed signaling pathway and experimental workflow.

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This secondary injury is a significant concern in clinical scenarios such as stroke, myocardial infarction, and organ transplantation. This compound, a potent L-type calcium channel blocker, has been investigated for its potential protective effects against I/R injury due to its ability to modulate calcium influx, a key event in the pathophysiology of I/R-induced cell death.[1][2] This document outlines protocols for evaluating the efficacy of this compound in preclinical I/R models.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and other calcium channel blockers in various animal models of ischemia-reperfusion injury.

Table 1: this compound in a Spinal Cord Ischemia-Reperfusion Model

ParameterSham-operatedIschemia OnlyThis compound-treated (10 mg/kg)Methylprednisolone-treated (30 mg/kg)
Animal Model Sprague Dawley ratsSprague Dawley ratsSprague Dawley ratsSprague Dawley rats
Ischemia Induction Sham surgeryAbdominal aorta clippingAbdominal aorta clippingAbdominal aorta clipping
Motor Examination (1st & 24th hr) NormalSignificantly impaired vs. Sham (p<0.008)No significant difference vs. Ischemia Only (p>0.008)No significant difference vs. Ischemia Only (p>0.008)
Histopathology Normal spinal cord structurePolymorphonuclear leukocyte infiltration, axonal swellingPolymorphonuclear leukocyte infiltration, axonal swellingPolymorphonuclear leukocyte infiltration, axonal swelling
Malondialdehyde (MDA) Levels BaselineElevatedNo significant difference vs. Ischemia Only (p>0.008)Not reported

Data from a study where a single dose of this compound was found to be ineffective in preventing spinal I/R injury in rats.[3][4]

Table 2: this compound in an Isolated Heart Ischemia-Reperfusion Model

ParameterControlDiltiazem (3x10⁻⁸ M)Nifedipine (3x10⁻⁹ M)Amlodipine (3x10⁻⁹ M)This compound (3x10⁻¹¹ M)
Animal Model Guinea pig heartsGuinea pig heartsGuinea pig heartsGuinea pig heartsGuinea pig hearts
Ischemia Model Low-flow ischemia (30 min)Low-flow ischemia (30 min)Low-flow ischemia (30 min)Low-flow ischemia (30 min)Low-flow ischemia (30 min)
Postischemic Recovery of Heart Work (%) 4259616573
Myocardial Efficiency (%) 8Not reportedNot reportedNot reported15*
Lactate Dehydrogenase (LDH) Release (mU/min) 208 (peak)SuppressedSuppressedSuppressedSuppressed

*p<0.05 vs. Control. Data indicates that this compound improved postischemic pump function and myocardial efficiency.[5]

Experimental Protocols

Protocol 1: Spinal Cord Ischemia-Reperfusion Injury in Rats

This protocol is based on a study that evaluated the effect of a single dose of this compound on spinal cord I/R injury.

1. Animal Model:

  • Adult female Sprague Dawley rats.

2. Experimental Groups:

  • Group 1 (Sham): Surgical procedure without aortic clipping.

  • Group 2 (Ischemia): Ischemia-reperfusion induction.

  • Group 3 (this compound): Ischemia-reperfusion + this compound (10 mg/kg, single dose).

  • Group 4 (Positive Control - optional): Ischemia-reperfusion + Methylprednisolone (30 mg/kg).

3. Ischemia-Reperfusion Induction:

  • Anesthetize the rats.

  • Perform a laparotomy to expose the abdominal aorta.

  • Induce ischemia by clipping the abdominal aorta for a predetermined duration (e.g., 45 minutes).

  • Remove the clip to allow reperfusion.

  • Suture the incision.

4. Drug Administration:

  • Administer this compound (or vehicle/positive control) intraperitoneally or via oral gavage at a specific time point relative to the ischemic event (e.g., just before reperfusion).

5. Outcome Measures:

  • Motor Function Assessment: Evaluate motor function at 1 and 24 hours post-surgery using a standardized scale (e.g., Tarlov score).

  • Histopathological Analysis: At 24 hours, sacrifice the animals, perfuse, and dissect the spinal cord. Process the tissue for staining (e.g., H&E) to assess neuronal damage, inflammation, and edema.

  • Biochemical Analysis: Homogenize spinal cord tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) levels.

Protocol 2: Myocardial Ischemia-Reperfusion in Isolated Guinea Pig Hearts (Langendorff Model)

This ex vivo protocol assesses the direct cardioprotective effects of this compound.

1. Heart Preparation:

  • Isolate hearts from anesthetized guinea pigs.

  • Mount the hearts on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

2. Experimental Groups:

  • Control: Perfusion with standard buffer.

  • This compound: Perfusion with buffer containing this compound at the desired concentration (e.g., 3x10⁻¹¹ M).

3. Ischemia-Reperfusion Protocol:

  • Stabilization: Perfuse hearts under normal conditions for a stabilization period.

  • Low-Flow Ischemia: Reduce the perfusion flow for 30 minutes.

  • Reperfusion: Restore normal perfusion for 35 minutes.

4. Drug Administration:

  • Introduce this compound into the perfusate at the beginning of the experiment and maintain it throughout.

5. Outcome Measures:

  • Hemodynamic Function: Continuously monitor left ventricular developed pressure (LVDP), heart rate, and coronary flow to assess cardiac function.

  • Myocardial Injury: Collect the coronary effluent during reperfusion to measure the release of lactate dehydrogenase (LDH) as a marker of cell damage.

  • Metabolic Parameters: Analyze the perfusate for lactate and purine catabolites to assess anaerobic metabolism.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Ischemia-Reperfusion

Barnidipine_Signaling_Pathway cluster_0 Ischemia-Reperfusion cluster_1 Cellular Events cluster_2 This compound Intervention Ischemia Ischemia ATP_Depletion ATP_Depletion Ischemia->ATP_Depletion Ionic_Imbalance Ionic_Imbalance ATP_Depletion->Ionic_Imbalance Na+/K+ pump failure Membrane_Depolarization Membrane_Depolarization Ionic_Imbalance->Membrane_Depolarization L_type_Ca_Channel L_type_Ca_Channel Membrane_Depolarization->L_type_Ca_Channel Opens Reperfusion Reperfusion ROS_Generation ROS_Generation Reperfusion->ROS_Generation Oxidative Burst Mitochondrial_Damage Mitochondrial_Damage ROS_Generation->Mitochondrial_Damage Cell_Death Cell_Death Mitochondrial_Damage->Cell_Death MPT pore opening Ca_Influx Ca_Influx L_type_Ca_Channel->Ca_Influx Calcium_Overload Calcium_Overload Ca_Influx->Calcium_Overload Ca_Influx->Calcium_Overload Calcium_Overload->Cell_Death Apoptosis, Necrosis This compound This compound This compound->L_type_Ca_Channel Blocks

Caption: Proposed mechanism of this compound's protective effect in I/R injury.

Experimental Workflow for In Vivo Ischemia-Reperfusion Model

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_surgical_procedure Surgical Procedure cluster_intervention Intervention cluster_outcome_assessment Outcome Assessment Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Drug_Administration This compound or Vehicle Randomization->Drug_Administration Surgical_Exposure Surgical_Exposure Anesthesia->Surgical_Exposure e.g., Laparotomy Ischemia_Induction Ischemia_Induction Surgical_Exposure->Ischemia_Induction e.g., Aortic Clipping Reperfusion Reperfusion Ischemia_Induction->Reperfusion Clip Removal Post_Op_Monitoring Post_Op_Monitoring Reperfusion->Post_Op_Monitoring Functional_Assessment Functional_Assessment Post_Op_Monitoring->Functional_Assessment e.g., Motor Score Sacrifice_and_Tissue_Harvest Sacrifice_and_Tissue_Harvest Functional_Assessment->Sacrifice_and_Tissue_Harvest Histopathology Histopathology Sacrifice_and_Tissue_Harvest->Histopathology Biochemical_Assays Biochemical_Assays Sacrifice_and_Tissue_Harvest->Biochemical_Assays e.g., MDA

Caption: General workflow for an in vivo this compound I/R study.

References

Application Notes and Protocols: Design of Dose-Ranging Clinical Trials for Barnidipine in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a third-generation dihydropyridine calcium channel blocker characterized by its high lipophilicity, slow onset, and long duration of action.[1][2] It functions by selectively blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][3] Unlike some other calcium antagonists, its gradual onset of action means it is not associated with reflex tachycardia.[3]

The design of robust dose-ranging clinical trials is a critical step in the clinical development of any antihypertensive agent. These studies are essential for characterizing the dose-response relationship, identifying the optimal dose that balances efficacy and safety, and informing the design of subsequent Phase III trials. This document provides a detailed overview of the key considerations, protocols, and data interpretation for designing dose-ranging studies for this compound in the treatment of mild to moderate essential hypertension.

Part 1: Pharmacological Profile of this compound

Understanding the pharmacological profile of this compound is fundamental to designing an effective clinical trial.

Mechanism of Action

This compound is a highly selective antagonist of L-type calcium channels. Its high affinity for the calcium channels in the vascular wall smooth muscle cells leads to potent and sustained vasodilation. The active component is a single optical isomer (3'S, 4S configuration), which is the most potent and longest-acting of the four possible enantiomers, offering a high degree of pharmacological selectivity.

Barnidipine_MoA cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Vasoconstriction Ca_Influx->Contraction Leads to Vasodilation Vasodilation This compound This compound This compound->Ca_Channel Blocks Resistance Reduced Peripheral Vascular Resistance Vasodilation->Resistance Causes BP_Lower Blood Pressure Lowered Resistance->BP_Lower Results in

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Pharmacokinetic and Pharmacodynamic Profile

This compound's pharmacokinetic profile supports a once-daily dosing regimen, which is advantageous for patient adherence.

Table 1: Summary of this compound Pharmacokinetic & Pharmacodynamic Parameters

Parameter Value / Description Reference
Mechanism Selective L-type calcium channel blocker in vascular smooth muscle.
Administration Oral, modified-release capsules.
Dosing Frequency Once daily.
Onset of Action Slow and gradual.
Half-life Median terminal elimination half-life of 20 hours after repeated administration.
Metabolism Predominantly hepatic.
Excretion Approximately 60% in feces and 40% in urine.
Key Feature High lipophilicity contributes to its slow onset and long duration of action.

| Cardiac Effect | Chronic use does not typically lead to an increase in basic heart frequency (reflex tachycardia). | |

Part 2: Dose-Ranging Clinical Trial Design

The primary goal of a Phase II dose-ranging study is to establish a clear relationship between the dose of this compound and its effect on blood pressure, while also assessing its safety profile across the tested dose range.

Study Objectives
  • Primary Objective: To evaluate the dose-response relationship of once-daily this compound (e.g., 10 mg, 20 mg, 30 mg) compared to placebo in reducing sitting diastolic blood pressure (DBP) from baseline.

  • Secondary Objectives:

    • To assess the effect of different doses on sitting systolic blood pressure (SBP).

    • To determine the proportion of "responders" at each dose level.

    • To evaluate the safety and tolerability profile of each dose.

    • To assess effects on heart rate.

    • To evaluate 24-hour ambulatory blood pressure control.

Recommended Study Design: Parallel-Group, Fixed-Dose

A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose design is the gold standard for establishing a dose-response relationship. A dose-titration element can be included for non-responders to gather additional data.

Trial_Workflow cluster_treatment 6-12 Week Double-Blind Treatment Screening Patient Screening (Mild-to-Moderate Hypertension) Run_in 4-Week Single-Blind Placebo Run-in Period Screening->Run_in Randomization Randomization Run_in->Randomization Placebo Placebo Randomization->Placebo Group 1 Dose1 This compound 10 mg Randomization->Dose1 Group 2 Dose2 This compound 20 mg Randomization->Dose2 Group 3 Dose3 This compound 30 mg Randomization->Dose3 Group 4 Assessment Efficacy & Safety Assessment (BP Measurements, AEs) Placebo->Assessment Dose1->Assessment Dose2->Assessment Dose3->Assessment Analysis Statistical Analysis (Dose-Response Relationship) Assessment->Analysis

Caption: Workflow for a parallel-group, dose-ranging clinical trial.

Protocol Synopsis

Table 2: Synopsis of a Representative Dose-Ranging Protocol

Section Details
Study Title A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study of this compound in patients with mild to moderate essential hypertension.
Study Phase Phase II
Primary Endpoint Change from baseline in sitting trough diastolic blood pressure (DBP) after 6 weeks of treatment.
Secondary Endpoints Change from baseline in sitting trough systolic blood pressure (SBP); Responder rate (sitting DBP <90 mmHg or decrease of ≥10 mmHg); Change in 24-hour ambulatory BP; Incidence of adverse events.
Inclusion Criteria Male or female, aged 18-75 years; Diagnosed with mild to moderate essential hypertension; Sitting DBP between 95-114 mmHg after a 4-week placebo run-in period.
Exclusion Criteria Secondary hypertension; Significant cardiovascular, renal, or hepatic disease; Pregnant or lactating females; Known hypersensitivity to dihydropyridines.
Treatment Arms 1. Placebo, once daily2. This compound 10 mg, once daily3. This compound 20 mg, once daily4. This compound 30 mg, once daily
Study Duration 4-week placebo run-in period, followed by a 6-week double-blind treatment period. An optional 6-week extension for dose titration in non-responders can be included.

| Statistical Plan | Analysis of Covariance (ANCOVA) to compare changes in BP between each this compound dose group and placebo. Cochran-Mantel-Haenszel (CMH) test for responder rates. |

Part 3: Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and data integrity across study sites.

Protocol 1: Patient Screening and Enrollment
  • Informed Consent: Obtain written informed consent from all prospective participants.

  • Medical History & Physical Exam: Conduct a thorough medical history review and physical examination.

  • Blood Pressure Qualification:

    • Measure sitting blood pressure three times at 2-minute intervals after the patient has been seated for at least 5 minutes. Use the average of the three readings.

    • Initiate a 4-week, single-blind placebo run-in period for patients with a sitting DBP of 95-114 mmHg.

    • At the end of the run-in period, re-measure blood pressure. Patients who continue to meet the DBP criteria (95-114 mmHg) are eligible for randomization.

  • Laboratory Tests: Collect blood and urine samples for standard hematology, clinical chemistry, and urinalysis to ensure eligibility.

Protocol 2: Treatment Administration and Dose Titration
  • Randomization: Eligible patients are centrally randomized in a 1:1:1:1 ratio to one of the four treatment arms (Placebo, 10 mg, 20 mg, 30 mg this compound).

  • Drug Administration: Investigational product (modified-release capsules) is to be taken once daily in the morning.

  • Treatment Period: The initial double-blind treatment phase lasts for 6 weeks.

  • Dose Titration for Non-Responders (Optional Phase):

    • At the end of the 6-week period, assess patient response. A "non-responder" is defined as a patient with a sitting DBP ≥90 mmHg AND a decrease from baseline of <10 mmHg.

    • Non-responders in the active treatment groups may enter an additional 6-week treatment period where their dose is increased by 10 mg (e.g., 10 mg -> 20 mg). Placebo non-responders may be assigned to a pre-specified active dose. This phase provides additional data on individual dose-response.

Titration_Logic Start Patient on Initial Dose (e.g., 10 mg) for 6 Weeks Assess Assess Response: Is Sitting DBP < 90 mmHg OR Decrease ≥ 10 mmHg? Start->Assess Responder Responder: Continue Current Dose Assess->Responder Yes NonResponder Non-Responder: Titrate Dose Upward (e.g., to 20 mg) Assess->NonResponder No Reassess Continue for 6 More Weeks & Re-assess NonResponder->Reassess

Caption: Logical workflow for dose titration in non-responders.

Protocol 3: Efficacy Assessment
  • Office Blood Pressure:

    • Measure sitting and standing blood pressure and heart rate at each clinic visit (e.g., Weeks 0, 2, 4, 6).

    • Measurements should be taken approximately 24 hours after the last dose to assess trough effects.

    • Follow the same standardized procedure as in the screening phase (seated for 5 minutes, average of 3 readings).

  • 24-Hour Ambulatory Blood Pressure Monitoring (ABPM):

    • Perform ABPM on a subset of patients at baseline and at the end of the treatment period.

    • This provides a more accurate assessment of 24-hour blood pressure control, avoiding white coat effects.

Protocol 4: Safety and Tolerability Assessment
  • Adverse Event (AE) Monitoring: Record all AEs reported by the patient or observed by the investigator at each visit. Classify AEs by severity, seriousness, and relationship to the study drug.

  • Laboratory Monitoring: Repeat safety laboratory tests at the end of the treatment period.

  • Physical Examinations: Conduct a physical examination at the beginning and end of the study.

  • Electrocardiogram (ECG): Perform a 12-lead ECG at screening and at the end of treatment.

Part 4: Data Presentation and Analysis

Clear presentation of quantitative data is essential for interpreting study outcomes.

Table 3: Efficacy Results from a Representative Dose-Ranging Study (Data synthesized from the Dutch this compound Multicenter Study Group)

Parameter Placebo This compound 10 mg This compound 20 mg This compound 30 mg
N (Patients) ~48 ~48 ~48 ~48
Mean Change in Sitting DBP (mmHg) - ↓ (Dose-dependent trend) ↓ (Dose-dependent trend) ↓ (Dose-dependent trend)
Mean Change in Sitting SBP (mmHg) - ↓ (Dose-dependent trend) ↓ (Dose-dependent trend) ↓ (Dose-dependent trend)

| Responder Rate | ~15-20% | 41% | 57% | Data not specified |

Table 4: Common Adverse Events Associated with this compound (Dose-Related) (Data synthesized from multiple clinical trials)

Adverse Event Incidence Description Reference
Headache Low Consistent with vasodilation; typically mild to moderate and transient.
Peripheral Edema Low A known class effect of dihydropyridines.
Palpitations Low Can occur, but less frequent due to the lack of reflex tachycardia.

| Flushing | Low | Related to peripheral vasodilation. | |

The design of a dose-ranging clinical trial for this compound should be based on a robust, placebo-controlled, parallel-group methodology. Key elements include a placebo run-in period to establish a stable baseline, standardized blood pressure measurement techniques, and clear definitions for efficacy endpoints like "responder rate". Doses of 10 mg and 20 mg have been shown to be effective and well-tolerated, with a dose-response relationship observed in clinical studies. These protocols and guidelines provide a framework for researchers to design studies that can effectively characterize the clinical profile of this compound for the treatment of hypertension.

References

Application Notes and Protocols: Barnidipine in Elderly Hypertensive Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barnidipine, a dihydropyridine calcium channel blocker, in the treatment of hypertension in elderly patients. The information is compiled from various clinical studies and pharmacological data, offering insights into its mechanism of action, efficacy, safety, and protocols for clinical investigation.

Application Notes

1. Introduction

This compound is a long-acting calcium channel blocker used for the management of mild to moderate essential hypertension.[1][2] It is a lipophilic 1,4-dihydropyridine that exhibits high affinity and selectivity for L-type calcium channels in the smooth muscle cells of the vascular wall.[1][3] Its gradual onset and long duration of action make it suitable for once-daily dosing, which can improve patient adherence, a critical factor in the elderly population.[4] this compound's efficacy and tolerability have been demonstrated in older patients, making it a valuable therapeutic option for this demographic.

2. Mechanism of Action

This compound primarily functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This blockage of calcium entry prevents the activation of contractile proteins, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The resulting reduction in peripheral vascular resistance is the primary mechanism behind its blood pressure-lowering effect. Notably, this compound has a selective action on peripheral blood vessels with minimal effects on cardiac contractility and heart rate, which is advantageous in treating hypertension with a reduced risk of cardiac side effects like reflex tachycardia.

3. Pharmacokinetics in the Elderly

This compound is available in a modified-release formulation that ensures a gradual onset of action and sustained therapeutic effect over a 24-hour period. The primary metabolism of this compound occurs in the liver, mediated by the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. While specific pharmacokinetic studies solely in the elderly are not detailed in the provided results, the established efficacy and safety profiles in this population suggest that age-related changes in drug metabolism do not preclude its use.

4. Clinical Efficacy in Elderly Patients

Clinical studies have consistently demonstrated the efficacy of this compound in controlling blood pressure in older adults.

  • Blood Pressure Reduction: In a large observational study (BASIC-HT), patients older than 55 years showed a significant and clinically meaningful decrease in both systolic and diastolic blood pressure over a 3-month period. The mean change from baseline in systolic blood pressure was -21.1 mmHg, and for diastolic blood pressure, it was -12.4 mmHg in this age group.

  • Pulse Pressure Reduction: The same study found a greater decrease in mean pulse pressure in patients >55 years (-10.8 mmHg) compared to younger patients, which is a significant finding given the importance of pulse pressure as a cardiovascular risk factor in the elderly.

  • Long-Term Efficacy: A 2-year, open-label, dose-titration study in patients aged ≥ 75 years demonstrated the long-term safety and efficacy of this compound. The overall response rate was 84.1%, with a mean decrease in sitting diastolic blood pressure of 18.4 mmHg. This compound monotherapy was the final treatment for 74% of these patients.

5. Safety and Tolerability in Elderly Patients

This compound is generally well-tolerated in the elderly population.

  • Adverse Events: The most common adverse events are related to its vasodilatory action and include peripheral edema, headache, and flushing.

  • Incidence of Edema: In the BASIC-HT study, peripheral edema was reported in 4.6% of patients aged ≥65 years, which is a known class effect of calcium channel blockers. However, some evidence suggests that edema is less frequent with this compound compared to other dihydropyridines like amlodipine and nitrendipine.

  • Discontinuation Rates: The overall incidence of adverse events leading to treatment discontinuation is low.

  • Metabolic Profile: Studies have shown that this compound has a neutral effect on serum lipids, glucose levels, and blood electrolytes.

Data Presentation

Table 1: Efficacy of this compound in Elderly Hypertensive Patients from the BASIC-HT Study

ParameterPatient Group (>55 years)Baseline (Mean)After 3 Months (Mean)Mean Change
Systolic Blood Pressure (mmHg) >55 years159.6138.5-21.1
Diastolic Blood Pressure (mmHg) >55 years92.580.1-12.4
Pulse Pressure (mmHg) >55 years67.156.3-10.8

Table 2: Adverse Events in Younger vs. Older Patients from the BASIC-HT Study

Adverse EventIncidence in Patients <65 yearsIncidence in Patients ≥65 years
Peripheral Edema 2.7%4.6%
Headache 1.8%1.4%

Table 3: Long-Term Efficacy of this compound in Patients ≥ 75 years

ParameterBaseline (Mean)Endpoint (Mean)Mean Change
Sitting Diastolic Blood Pressure (mmHg) 102.183.7-18.4

Signaling Pathway

Barnidipine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell cluster_outcome Physiological Effect This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1C subunit) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Ca_Influx->Contraction Stimulates PVR Reduced Peripheral Vascular Resistance Vasodilation->PVR Leads to BP Lowered Blood Pressure PVR->BP Results in

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Experimental Protocols

The following is a representative protocol for a clinical trial investigating the efficacy and safety of this compound in elderly hypertensive patients, based on methodologies described in the literature.

Title: A Randomized, Double-Blind, Controlled Study of the Efficacy and Safety of this compound in Elderly Patients with Essential Hypertension.

1. Study Objectives:

  • Primary Objective: To evaluate the antihypertensive efficacy of this compound compared to a control (placebo or another active antihypertensive) in elderly patients (≥65 years) with essential hypertension.

  • Secondary Objectives: To assess the safety and tolerability of this compound in this population, and to evaluate its effect on pulse pressure and heart rate.

2. Study Design:

  • A multicenter, randomized, double-blind, parallel-group study.

  • Following a 2-week single-blind placebo run-in period, eligible patients will be randomized in a 1:1 ratio to receive either this compound or the control treatment for 12 weeks.

3. Patient Population:

  • Inclusion Criteria:

    • Male and female patients aged ≥65 years.

    • Diagnosed with essential hypertension.

    • Mean sitting diastolic blood pressure (DBP) between 95 and 114 mmHg and/or mean sitting systolic blood pressure (SBP) between 160 and 199 mmHg at the end of the placebo run-in period.

    • Written informed consent obtained.

  • Exclusion Criteria:

    • Secondary hypertension.

    • Severe or unstable cardiovascular disease.

    • Significant renal or hepatic impairment.

    • History of hypersensitivity to dihydropyridine calcium channel blockers.

    • Use of other antihypertensive medications that cannot be safely withdrawn during the study.

4. Intervention:

  • Treatment Group: this compound 10 mg once daily, taken in the morning. The dose may be uptitrated to 20 mg once daily after 4-6 weeks if the blood pressure target is not achieved.

  • Control Group: Placebo or an active comparator (e.g., amlodipine 5 mg once daily, with potential uptitration to 10 mg).

5. Study Procedures and Assessments:

  • Screening Visit (Week -2): Obtain informed consent, assess eligibility, and initiate the placebo run-in period.

  • Randomization Visit (Week 0): Re-assess eligibility, record baseline blood pressure and heart rate, and randomize patients to treatment.

  • Follow-up Visits (Weeks 4, 8, and 12):

    • Record sitting and standing blood pressure and heart rate at approximately 24 hours post-dose.

    • Monitor for adverse events.

    • Assess treatment compliance.

  • Blood Pressure Measurement:

    • Use a calibrated sphygmomanometer.

    • Patients should be seated and resting for at least 5 minutes before measurement.

    • Three measurements will be taken at 1-2 minute intervals; the average will be used for analysis.

6. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in mean sitting DBP and SBP at week 12.

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving a target blood pressure of <140/90 mmHg.

    • Change from baseline in pulse pressure and heart rate.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in laboratory parameters (e.g., electrolytes, renal function, liver function).

7. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

  • An analysis of covariance (ANCOVA) will be used to compare the change from baseline in blood pressure between the treatment groups, with baseline blood pressure as a covariate.

  • Safety data will be summarized descriptively.

Experimental Workflow

Clinical_Trial_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Run_in 2-Week Placebo Run-in Informed_Consent->Placebo_Run_in Randomization Randomization (1:1) Placebo_Run_in->Randomization Barnidipine_Arm This compound Treatment (12 Weeks) Randomization->Barnidipine_Arm Control_Arm Control Treatment (12 Weeks) Randomization->Control_Arm Follow_up_Visits Follow-up Visits (Weeks 4, 8, 12) Barnidipine_Arm->Follow_up_Visits Control_Arm->Follow_up_Visits BP_Measurement BP & HR Measurement Follow_up_Visits->BP_Measurement AE_Monitoring Adverse Event Monitoring Follow_up_Visits->AE_Monitoring Data_Analysis Statistical Analysis (Efficacy & Safety) Follow_up_Visits->Data_Analysis End of Study

Caption: Workflow for a representative clinical trial of this compound.

References

In Vitro Assay Development for Measuring Barnidipine's Binding Affinity to L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a potent dihydropyridine (DHP) L-type calcium channel blocker used in the management of hypertension.[1][2][3] Its therapeutic effect is mediated by its high-affinity binding to the L-type calcium channels, primarily the α1C (Cav1.2) subunit, which are predominantly expressed in vascular smooth muscle cells.[1][4] This binding inhibits the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. This compound exhibits a slow onset and long duration of action, which is attributed to its high lipophilicity and strong, long-lasting binding to the channel. Notably, it shows a higher affinity for the inactivated state of the channel.

The precise quantification of this compound's binding affinity is crucial for understanding its pharmacological profile, optimizing drug development processes, and conducting structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for three robust in vitro assays to determine the binding affinity of this compound to L-type calcium channels: a radioligand binding assay, a fluorescence-based calcium influx assay, and a surface plasmon resonance (SPR) analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described assays.

cluster_0 This compound's Mechanism of Action Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel (α1C subunit) Depolarization->L_type_Ca_Channel opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Smooth Muscle Relaxation (Vasodilation) L_type_Ca_Channel->Vasodilation This compound This compound This compound->L_type_Ca_Channel blocks Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Influx->Vasoconstriction

Caption: Mechanism of action of this compound on L-type calcium channels.

cluster_1 Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., from HEK293 cells expressing Cav1.2) Incubation Incubation: Membranes + [3H]-Nitrendipine + this compound (competitor) Membrane_Prep->Incubation Filtration Separation of Bound/Free Radioligand (Filtration) Incubation->Filtration Scintillation Quantification of Bound Radioligand (Scintillation Counting) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: General workflow for the radioligand binding assay.

cluster_2 Fluorescence-Based Calcium Influx Assay Workflow Cell_Culture Cell Culture (e.g., HEK293-Cav1.2) Dye_Loading Loading with Ca2+-sensitive dye (e.g., Fluo-8) Cell_Culture->Dye_Loading Compound_Incubation Incubation with this compound Dye_Loading->Compound_Incubation Depolarization Depolarization (e.g., with KCl) & Fluorescence Measurement Compound_Incubation->Depolarization Data_Analysis_F Data Analysis (IC50 determination) Depolarization->Data_Analysis_F

Caption: General workflow for the fluorescence-based calcium influx assay.

Data Presentation: Quantitative Summary of this compound's Binding Affinity

The following table summarizes the binding affinity and functional potency of this compound as determined by various in vitro methods.

ParameterValueAssay MethodCell/Tissue TypeConditionsReference
Ki 0.21 nMRadioligand BindingNot specifiedCompetitive binding against [³H]-nitrendipine
EC50 80 nMPatch-clampRat ventricular cardiomyocytesHolding potential: -80 mV
EC50 6 nMPatch-clampRat ventricular cardiomyocytesHolding potential: -40 mV (inactivated state)

Experimental Protocols

Radioligand Competition Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the L-type calcium channel using [³H]-nitrendipine as the radioligand.

Materials:

  • Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human L-type calcium channel α1C subunit (Cav1.2).

  • Radioligand: [³H]-Nitrendipine (specific activity ~80-90 Ci/mmol).

  • Unlabeled Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the recombinant L-type calcium channel to high density.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or similar method.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Competition Binding Assay:

    • Thaw the membrane preparation on ice.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-nitrendipine (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane suspension (20-50 µg protein).

      • Non-specific Binding: 50 µL of a high concentration of unlabeled nitrendipine (e.g., 1 µM), 50 µL of [³H]-nitrendipine, and 100 µL of membrane suspension.

      • Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M), 50 µL of [³H]-nitrendipine, and 100 µL of membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [³H]-nitrendipine against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Fluorescence-Based Calcium Influx Assay for IC50 Determination

This protocol describes a functional assay to measure the inhibitory effect of this compound on L-type calcium channel activity by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human L-type calcium channel α1C subunit (Cav1.2).

  • Calcium-sensitive dye: Fluo-8 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarization Solution: Assay buffer containing a high concentration of KCl (e.g., 90 mM).

  • This compound stock solution in DMSO.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR).

Protocol:

  • Cell Plating:

    • Seed the cells into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a CO₂ incubator overnight.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the Fluo-8 AM in DMSO and then diluting it in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • After the dye loading incubation, wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Depolarization and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add the depolarization solution (high KCl) to all wells to activate the L-type calcium channels.

    • Immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes) to record the calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the data to the control wells (no this compound) to determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol provides a general framework for using SPR to measure the binding kinetics of this compound to the L-type calcium channel. This technique requires specialized equipment and expertise.

Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip: A sensor chip suitable for immobilizing membrane proteins (e.g., a sensor chip with a lipophilic surface for capturing liposomes or nanodiscs).

  • L-type Calcium Channel Preparation: Purified and reconstituted L-type calcium channels in a suitable membrane mimetic system (e.g., liposomes or nanodiscs).

  • Running Buffer: A suitable buffer that maintains the stability of the channel and the analyte (e.g., HEPES-buffered saline with a low concentration of a non-ionic detergent if necessary).

  • This compound solutions at various concentrations in running buffer.

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

Protocol:

  • Ligand Immobilization:

    • Prepare the sensor chip surface according to the manufacturer's instructions.

    • Immobilize the reconstituted L-type calcium channels onto the sensor chip. This can be achieved by:

      • Capturing liposomes or nanodiscs containing the channel onto a lipophilic sensor surface.

      • Using affinity capture methods if the channel has an affinity tag (e.g., His-tag).

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject a series of this compound concentrations over the sensor surface, allowing for sufficient association and dissociation time for each concentration.

    • Include a zero-concentration (buffer only) injection as a reference.

    • After each injection, regenerate the sensor surface with the regeneration solution to remove all bound this compound.

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram (response units vs. time).

    • Subtract the reference channel data from the active channel data to correct for non-specific binding and bulk refractive index changes.

    • Globally fit the association and dissociation phases of the sensorgrams for all this compound concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

cluster_3 SPR Data Analysis Logic Sensorgram Raw Sensorgram Data (RU vs. Time) Reference_Subtraction Reference Subtraction (Correct for non-specific binding) Sensorgram->Reference_Subtraction Kinetic_Fitting Global Kinetic Fitting (e.g., 1:1 Langmuir model) Reference_Subtraction->Kinetic_Fitting Rate_Constants Determine Rate Constants (ka, kd) Kinetic_Fitting->Rate_Constants Affinity_Constant Calculate Affinity Constant (KD = kd/ka) Rate_Constants->Affinity_Constant

Caption: Logical flow of data analysis in an SPR experiment.

References

Application Notes and Protocols: Synthesis of Barnidipine Impurities as Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker used for the management of hypertension.[1][2][3] The presence of impurities in the active pharmaceutical ingredient (API) can affect its quality, safety, and efficacy.[1] Therefore, the identification, synthesis, and characterization of potential impurities are crucial for quality control during the manufacturing process of this compound.[1] These synthesized impurities serve as reference standards for analytical method development, validation, and routine quality control testing.

This document outlines the methodologies for the synthesis of four known impurities of this compound. These impurities can arise during the manufacturing process or as degradation products. The described protocols are intended for researchers, scientists, and drug development professionals involved in the quality control of this compound.

Identified Impurities

During the process development of this compound hydrochloride, four key impurities have been identified and characterized. The structures of these impurities are detailed below:

  • Impurity 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate (diastereoisomer of this compound)

  • Impurity 3: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (dehydrogenation product)

  • Impurity 4: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Impurity 5: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (analog of this compound)

This compound is also known to be sensitive to light and hydrolysis, which can lead to the formation of degradation products. The pyridine derivative (Impurity 3) is a significant photodegradation product formed by the aromatization of the 1,4-dihydropyridine ring.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of this compound impurities, including yield, purity, and mass spectrometry data.

ImpurityTrivial NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)HPLC Purity (%)Mass Spectrum (m/z)
Impurity 2 DiastereoisomerC₂₇H₂₉N₃O₆491.544192.9490.1 (M-H)⁻
Impurity 3 Dehydrogenation ProductC₂₇H₂₇N₃O₆489.523194.6490.0 (M+H)⁺
Impurity 4 Ethyl Ester AnalogC₂₀H₂₂N₂O₆386.4055-398.2 (M-H)⁻
Impurity 5 Ethyl AnalogC₂₈H₃₁N₃O₆505.563898.2504.2 (M-H)⁻

Experimental Protocols

Detailed methodologies for the synthesis of each impurity are provided below.

Synthesis of Impurity 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate

This impurity is a diastereoisomer of this compound and can be synthesized using the enantiomer of a key intermediate.

Procedure:

  • To a solution of (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (13) (2.47 g, 0.0074 mol) in dichloromethane (32.5 mL), add oxalyl chloride (1.4 g, 0.011 mol) and a catalytic amount of DMF at -20°C.

  • Stir the reaction mixture for 1 hour at a temperature below -15°C.

  • In a separate flask, dissolve (S)-1-benzylpyrrolidin-3-ol (14) (1.3 g, 0.0073 mol) in dichloromethane (32.5 mL).

  • Add the solution of (S)-1-benzylpyrrolidin-3-ol to the reaction mixture at -20°C and stir for 2 hours.

  • Pour the reaction mixture into a saturated sodium carbonate solution (125 mL) and extract with dichloromethane (125 mL).

  • Wash the organic phase with water (250 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (3:2) as the eluent to yield Impurity 2 as a light yellow solid.

Synthesis of Impurity 3: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

This impurity is the dehydrogenation (oxidation) product of this compound.

Procedure:

  • Dissolve this compound (15) (1.0 g, 0.002 mol) in dichloromethane (20 mL).

  • Add manganese dioxide (1.0 g, 0.0115 mol) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (3:2) as the eluent to afford Impurity 3 as a light yellow solid.

Synthesis of Impurity 4: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

The formation of this impurity can occur during the recrystallization of the API in ethanol.

Procedure:

  • Dissolve (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (12) (5.0 g, 0.015 mol) in ethanol (200 mL).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (2 x 100 mL).

  • Wash the combined organic phase with water (300 mL), dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (3:2) as the eluent to yield Impurity 4 as a light yellow solid.

Synthesis of Impurity 5: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

This impurity is an analog of this compound where the methyl ester is replaced by an ethyl ester, potentially due to the presence of ethyl 3-aminobut-2-enoate as a starting material impurity.

Procedure:

  • To a solution of 5-(ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (18) (5.0 g, 0.014 mol) in dichloromethane (70 mL), add oxalyl chloride (2.7 g, 0.021 mol) and a catalytic amount of DMF below 0°C.

  • Stir the reaction mixture for 1 hour.

  • Cool the mixture to -20°C.

  • Add a solution of (S)-1-benzylpyrrolidin-3-ol (14) (2.5 g, 0.014 mol) in dichloromethane (70 mL) and stir for 2 hours.

  • Pour the reaction mixture into a saturated sodium carbonate solution (275 mL) and extract with dichloromethane (275 mL).

  • Wash the organic phase with water (550 mL), dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (3:2) as the eluent to yield Impurity 5 as a light yellow solid.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound impurities.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reactions Synthetic Steps cluster_impurities Resulting Impurities SM1 (S)-Enantiomer Intermediate (13) R1 Coupling Reaction SM1->R1 SM2 This compound (15) R2 Dehydrogenation (Oxidation) SM2->R2 MnO2 SM3 (R)-Intermediate (12) R3 Esterification SM3->R3 Ethanol SM4 Ethyl Ester Intermediate (18) R4 Coupling Reaction SM4->R4 SM5 (S)-1-benzylpyrrolidin-3-ol (14) SM5->R1 SM5->R4 Imp2 Impurity 2 (Diastereoisomer) R1->Imp2 Imp3 Impurity 3 (Dehydrogenation Product) R2->Imp3 Imp4 Impurity 4 (Ethyl Ester Analog) R3->Imp4 Imp5 Impurity 5 (Ethyl Analog) R4->Imp5

Caption: Synthetic routes to this compound impurities.

Forced_Degradation_Pathway This compound This compound Stress Stress Conditions (e.g., Light, Oxidation) This compound->Stress Impurity3 Impurity 3 (Pyridine Derivative) Stress->Impurity3 Aromatization of Dihydropyridine Ring Other Other Degradation Products Stress->Other

Caption: Forced degradation pathway of this compound.

References

Solid-Phase Extraction of Barnidipine from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of barnidipine from various biological matrices, including human plasma, whole blood, and urine. The methodologies outlined are designed to ensure high recovery and purity of the analyte for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This document details specific and adapted SPE protocols for the efficient extraction of this compound.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential for developing and optimizing SPE methods.

PropertyValueSource
Molecular FormulaC₂₇H₂₉N₃O₆[2]
Molar Mass491.54 g/mol [2]
pKa (Strongest Basic)8.11[1]
logP4.12[1]
Water Solubility0.004 mg/mL (practically insoluble)

This compound's high lipophilicity (logP > 4) and basic nature (pKa ~8.11) are key determinants for the selection of an appropriate SPE sorbent and the optimization of pH during sample loading, washing, and elution steps. Its poor water solubility necessitates the use of organic solvents for elution.

I. Solid-Phase Extraction from Human Plasma

This section details a validated SPE protocol for the extraction of this compound from human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of the SPE method for this compound in human plasma.

ParameterValueReference
Linearity Range50 - 1000 ng/mL
Mean Extraction Recovery> 61%
Precision (%RSD)< 9.86%
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Experimental Protocol

Materials:

  • SPE Cartridge: C18 cartridges

  • Human Plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., Indapamide)

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add the internal standard.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of a methanol:water solution (35:65 v/v) to remove interfering substances.

  • Elution:

    • Elute this compound from the cartridge with an appropriate volume of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the analytical method.

    • The sample is now ready for analysis.

Experimental Workflow Diagram

SPE_Plasma_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 200 µL Human Plasma add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 load Load Sample vortex1->load condition Condition C18 Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (35:65 Methanol:Water) load->wash elute Elute this compound (e.g., Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Human Plasma.

II. Solid-Phase Extraction from Whole Blood (Adapted Protocol)

No specific SPE protocol for this compound in whole blood has been published. The following is an adapted protocol based on general procedures for basic drugs in whole blood, taking into account the physicochemical properties of this compound. This protocol will likely require optimization and validation.

Quantitative Data Summary (Hypothetical Targets)

The following table presents hypothetical target values for an optimized SPE method for this compound in whole blood.

ParameterTarget Value
Linearity Range1 - 500 ng/mL
Mean Extraction Recovery> 80%
Precision (%RSD)< 15%
Limit of Detection (LOD)< 0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Experimental Protocol (Adapted)

Materials:

  • SPE Cartridge: Mixed-mode cation-exchange (e.g., Strata-X-C) or C8/C18

  • Whole Blood (with anticoagulant)

  • Zinc Sulfate solution (5% w/v)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (0.1% aqueous)

  • Elution Solvent: e.g., Ethyl Acetate:Isopropyl Alcohol (IPA):Ammonium Hydroxide (7:2:1 v/v/v)

  • Internal Standard

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Evaporator

Procedure:

  • Sample Pre-treatment (Hemolysis and Protein Precipitation):

    • To 0.5 mL of whole blood in a centrifuge tube, add the internal standard.

    • Add 100 µL of 5% (w/v) Zinc Sulfate solution and vortex for 5 seconds.

    • Add 1.5 mL of chilled ACN:MeOH (90:10 v/v) while vortexing.

    • Centrifuge at >6,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube.

    • Add 4 mL of 0.1% aqueous formic acid to the supernatant to dilute and acidify.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid.

    • Follow with a wash of 1 mL of 30% methanol in water.

  • Elution:

    • Elute this compound with an appropriate volume of the elution solvent (e.g., Ethyl Acetate:IPA:Ammonium Hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • The sample is now ready for analysis.

Experimental Workflow Diagram

SPE_WholeBlood_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction whole_blood 0.5 mL Whole Blood + IS hemolysis Add ZnSO4 & ACN/MeOH (Hemolysis & Protein Precipitation) whole_blood->hemolysis centrifuge Centrifuge hemolysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Acidify with Formic Acid supernatant->acidify load Load Sample acidify->load condition Condition Mixed-Mode Cartridge (Methanol, then Formic Acid) condition->load wash Wash Cartridge (Formic Acid, then 30% Methanol) load->wash elute Elute this compound (e.g., Ethyl Acetate/IPA/NH4OH) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Adapted Workflow for SPE of this compound from Whole Blood.

III. Solid-Phase Extraction from Urine (Adapted Protocol)

Quantitative Data Summary (Hypothetical Targets)

The following table presents hypothetical target values for an optimized SPE method for this compound in urine.

ParameterTarget Value
Linearity Range5 - 1000 ng/mL
Mean Extraction Recovery> 85%
Precision (%RSD)< 15%
Limit of Detection (LOD)< 2 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Experimental Protocol (Adapted)

Materials:

  • SPE Cartridge: Mixed-mode cation-exchange (e.g., Strata-X-C) or C8/C18

  • Urine

  • Phosphate Buffer (100 mM, pH 6.0)

  • Methanol (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (100 mM)

  • Elution Solvent: e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v)

  • Internal Standard

  • Vortex mixer

  • SPE Vacuum Manifold

  • Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add the internal standard.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

    • Adjust pH to 6.0 ± 0.5 if necessary.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Follow with a wash of 2 mL of 100 mM hydrochloric acid.

    • Wash with 3 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for at least 5 minutes.

  • Elution:

    • Elute this compound with an appropriate volume of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • The sample is now ready for analysis.

Experimental Workflow Diagram

SPE_Urine_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine 1 mL Urine + IS buffer Add Phosphate Buffer (pH 6.0) urine->buffer vortex1 Vortex & Adjust pH buffer->vortex1 load Load Sample vortex1->load condition Condition Mixed-Mode Cartridge (Methanol, Water, Buffer) condition->load wash Wash Cartridge (Water, HCl, Methanol) load->wash dry Dry Cartridge wash->dry elute Elute this compound dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Adapted Workflow for SPE of this compound from Urine.

Conclusion

The provided protocols offer robust starting points for the solid-phase extraction of this compound from human plasma, whole blood, and urine. The validated method for plasma demonstrates good recovery and sensitivity. The adapted protocols for whole blood and urine are based on established principles and the specific physicochemical properties of this compound, but require in-house validation to ensure optimal performance for your specific analytical requirements. Successful implementation of these methods will enable accurate and reliable quantification of this compound in various biological matrices, supporting further research and development.

References

Application Notes and Protocols for High-Throughput Screening of Barnidipine Metabolites using UFLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a potent dihydropyridine calcium channel blocker utilized in the management of hypertension.[1] As with many pharmaceuticals, its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic profile. Understanding the biotransformation of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This document provides a detailed methodology for the high-throughput screening of this compound metabolites using Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS). This method is designed to be rapid, sensitive, and suitable for the analysis of a large number of samples, making it ideal for drug metabolism and pharmacokinetic studies in a drug discovery and development setting.

This compound undergoes extensive hepatic metabolism, primarily mediated by the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. The main metabolic pathways in humans involve the hydrolysis of the benzyl-pyrrolidinyl ester, N-debenzylation, and oxidation of the dihydropyridine ring.[2] In human plasma, the major metabolites are the hydrolyzed product of the benzyl-pyrrolidinyl ester (M-3) and its oxidized pyridine product (M-4).[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UFLC-MS analysis of this compound and its primary metabolites.

Table 1: Pharmacokinetic Parameters of this compound in Humans (10 mg single oral dose)

ParameterValueReference
Peak Plasma Concentration (Cmax)~0.48 µg/L
Area Under the Curve (AUC)~2.85 µg/L*h
Time to Peak (Tmax)5-6 hours
Absolute Bioavailability~1.1%

Table 2: Relative Abundance of this compound and its Major Metabolites in Human Plasma

AnalyteAUC₀-∞ (% of Parent Drug)Reference
This compound100%
Metabolite M-385 ± 31%
Metabolite M-476 ± 21%

Table 3: UFLC-MS/MS Method Parameters for this compound Analysis

ParameterValueReference
Chromatographic Conditions
UFLC SystemShimadzu LCMS-2010 EV or equivalent
ColumnPhenomenex C18 (50 x 4.6 mm i.d., 5 µm)
Mobile PhaseAcetonitrile: 0.05% Formic acid (60:40 v/v)
Flow Rate0.300 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z (this compound)491
Method Performance
Linearity Range (this compound)50 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)5 pg/mL
Mean Extraction Recovery>61%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of this compound and its metabolites from human plasma, ensuring high recovery and sample cleanliness for high-throughput analysis.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2% ortho-phosphoric acid in water

  • 1% glacial acetic acid in 5% methanol/water

  • Acetonitrile (HPLC grade)

  • SPE cartridges (e.g., Bond Elute Plexa, 1cc/30mg)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard solution and vortex briefly.

  • Add 500 µL of 2% ortho-phosphoric acid solution and vortex to mix.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water.

  • Perform a second wash with 1 mL of water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for UFLC-MS analysis.

UFLC-MS/MS Analysis

This protocol details the instrumental parameters for the separation and detection of this compound and its metabolites.

Instrumentation:

  • UFLC system (e.g., Shimadzu UFLC series or equivalent)

  • Tandem mass spectrometer (e.g., SCIEX QTRAP 6500+ or equivalent)

Chromatographic Conditions:

  • Column: Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm) or equivalent C18 column.

  • Mobile Phase A: 2 mM Ammonium Formate (pH 4 with Formic Acid) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B (linear gradient)

    • 2.5-3.0 min: 80% B (hold)

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.500 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 600°C.

  • IonSpray Voltage: 3200 V.

  • Curtain Gas: 30 psi.

  • Ion Source Gas 1 (GS1): 60 psi.

  • Ion Source Gas 2 (GS2): 60 psi.

  • Dwell Time: 200 ms per transition.

MRM Transitions (Hypothetical - to be optimized with authentic standards):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound492.2[To be determined]
Metabolite M-3[To be determined][To be determined]
Metabolite M-4[To be determined][To be determined]
Internal Standard[To be determined][To be determined]

Note: The exact m/z values for the precursor and product ions of the metabolites need to be determined by infusing pure standards of the metabolites into the mass spectrometer.

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of this compound in humans.

Barnidipine_Metabolism This compound This compound M3 Metabolite M-3 (Hydrolysis of benzyl-pyrrolidinyl ester) This compound->M3 Hydrolysis N_debenzylated N-debenzylated metabolite This compound->N_debenzylated N-debenzylation (CYP3A) Pyridine_form Pyridine form of this compound This compound->Pyridine_form Oxidation (CYP3A) M4 Metabolite M-4 (Oxidation of dihydropyridine ring) M3->M4 Oxidation (CYP3A) UFLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UFLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation UFLC_Separation UFLC Separation Evaporation->UFLC_Separation MS_Detection MS/MS Detection (MRM) UFLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification and Reporting Integration->Quantification

References

Use of barnidipine in combination therapy studies with ACE inhibitors or diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a long-acting dihydropyridine calcium channel blocker (CCB) known for its high vascular selectivity and efficacy in treating mild to moderate essential hypertension.[1][2] It functions by selectively inhibiting the influx of calcium ions through L-type channels in vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[1][2] In clinical practice, achieving target blood pressure often requires more than one antihypertensive agent.[3] Combination therapy is a cornerstone of hypertension management, offering synergistic effects on blood pressure control while potentially minimizing side effects. This document provides detailed application notes and protocols on the use of this compound in combination with two major classes of antihypertensives: Angiotensin-Converting Enzyme (ACE) inhibitors and diuretics.

The rationale for combining this compound with an ACE inhibitor lies in their complementary mechanisms. While this compound induces vasodilation, ACE inhibitors suppress the renin-angiotensin-aldosterone system (RAAS), reducing vasoconstriction and sodium retention. This dual approach often leads to greater blood pressure reduction than monotherapy with either agent. Similarly, combining this compound with a diuretic, such as hydrochlorothiazide (HCTZ), targets two different systems: this compound reduces peripheral resistance, while the diuretic reduces plasma volume by increasing sodium and water excretion.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in combination therapy from key clinical studies.

Table 1: this compound in Combination with ACE Inhibitors
Study / ComparisonDrug & Daily DoseBaseline SBP/DBP (mmHg)Change in SBP/DBP (mmHg)Responder Rate (%)Reference
This compound vs. Enalapril This compound 20 mgNot SpecifiedComparable to Enalapril60%
Enalapril 20 mgNot SpecifiedComparable to this compound73%
This compound + Enalapril This compound 20 mg + Enalapril 10 mgNot SpecifiedPotentiated antihypertensive effectSignificantly Increased
This compound + Losartan vs. Losartan Monotherapy This compound 10-20 mg + Losartan 50 mg~146 / 94-15.1 / -9.9 (Daytime ABPM)Not Specified
Losartan 100 mg~145 / 95-11.9 / -8.2 (Daytime ABPM)Not Specified

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; ABPM: Ambulatory Blood Pressure Monitoring.

Table 2: this compound in Combination with Diuretics/Other Agents in Older Patients
Study PopulationTreatment RegimenDurationMean Baseline DBP (mmHg)Mean DBP Reduction (mmHg)Overall Response Rate (%)Reference
Older Patients (≥75 years) This compound 10-20 mg monotherapy, with added ACE inhibitor or diuretic if needed2 years102.118.484.1%

Response defined as sitting DBP < 90 mmHg.

Table 3: this compound vs. Hydrochlorothiazide (HCTZ) Monotherapy
StudyDrug & Daily DoseDurationBaseline Clinic SBP/DBP (mmHg)Change in Clinic SBP/DBP (mmHg)Reference
This compound vs. HCTZ This compound 10-20 mg24 weeks~154 / 99Significant reduction from baseline
HCTZ 12.5-25 mg24 weeks~153 / 98Significant reduction from baseline

Visualizations

Signaling Pathways and Rationale for Combination Therapy

The diagram below illustrates the complementary mechanisms of action for this compound (a CCB), ACE Inhibitors, and Diuretics in managing hypertension.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Vascular Vascular Smooth Muscle cluster_Kidney Kidney / Blood Volume Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE acts on AngiotensinII Angiotensin II Contraction Vasoconstriction AngiotensinII->Contraction stimulates Aldosterone Aldosterone Secretion NaReabsorption Na⁺ & H₂O Reabsorption Aldosterone->NaReabsorption stimulates ACE->AngiotensinII converts to Renin->AngiotensinI converts to CaChannel L-type Ca²⁺ Channel CaChannel->Contraction Ca²⁺ influx leads to Hypertension Hypertension Contraction->Hypertension BloodVolume ↑ Blood Volume NaReabsorption->BloodVolume BloodVolume->Hypertension ACEi ACE Inhibitor ACEi->ACE INHIBITS This compound This compound (CCB) This compound->CaChannel BLOCKS Diuretic Diuretic Diuretic->NaReabsorption INHIBITS

Caption: Complementary mechanisms of antihypertensive drug classes.

Experimental Workflow: Clinical Trial Protocol

This diagram outlines a typical workflow for a randomized, parallel-group clinical trial evaluating this compound combination therapy.

G Screening Patient Screening (Mild-to-Moderate Hypertension) Washout Washout / Run-in Period (e.g., 1-4 weeks) Screening->Washout Randomization Randomization Washout->Randomization GroupA Group A: This compound + ACEi/Diuretic Randomization->GroupA Arm 1 GroupB Group B: Monotherapy (e.g., ACEi/Diuretic) Randomization->GroupB Arm 2 Treatment6w Treatment Period 1 (e.g., 6 weeks) GroupA->Treatment6w GroupB->Treatment6w Assessment1 Assess BP Control & Tolerability Treatment6w->Assessment1 Titration Dose Titration (if needed) (e.g., this compound 10mg -> 20mg) Assessment1->Titration BP not controlled Treatment12w Treatment Period 2 (e.g., 6 weeks) Assessment1->Treatment12w BP controlled Titration->Treatment12w FinalAssess Final Assessment (Office BP, ABPM, Safety Labs) Treatment12w->FinalAssess Analysis Data Analysis (Efficacy & Safety Endpoints) FinalAssess->Analysis

Caption: Workflow of a typical combination therapy clinical trial.

Experimental Protocols

The following are generalized protocols based on methodologies reported in clinical studies evaluating this compound combination therapy.

Protocol 1: Add-on Therapy in Patients Uncontrolled on Monotherapy

1. Study Objective: To evaluate the efficacy and safety of adding this compound to ongoing ACE inhibitor (e.g., losartan) therapy in patients whose blood pressure is not adequately controlled by the ACE inhibitor alone.

2. Study Design: A 12-week, multicenter, randomized, open-label, parallel-group study.

3. Patient Population:

  • Inclusion Criteria:
  • Adults (e.g., aged 30-74 years) with mild-to-moderate essential hypertension.
  • Uncontrolled blood pressure despite at least 4 weeks of stable monotherapy (e.g., losartan 50 mg).
  • Uncontrolled BP defined as office sitting Diastolic Blood Pressure (DBP) ≥90 mmHg and/or Systolic Blood Pressure (SBP) ≥140 mmHg, AND mean daytime ambulatory DBP ≥85 mmHg and/or SBP ≥135 mmHg.
  • Exclusion Criteria:
  • Secondary hypertension.
  • Severe renal or hepatic dysfunction.
  • History of major cardiovascular events (e.g., myocardial infarction, stroke) within the previous 6 months.
  • Known hypersensitivity to dihydropyridines or ACE inhibitors.

4. Treatment Regimen:

  • Run-in Period: Patients continue their existing monotherapy (e.g., losartan 50 mg) for a 1-week run-in period to confirm eligibility.
  • Randomization: Eligible patients are randomized into two arms:
  • Arm A (Combination): Add this compound 10 mg once daily to losartan 50 mg.
  • Arm B (Monotherapy Up-titration): Increase losartan dose to 100 mg once daily.
  • Dose Titration: After 6 weeks, patients in Arm A with uncontrolled BP have their this compound dose doubled to 20 mg for the remaining 6 weeks. Patients in Arm B with uncontrolled BP may be discontinued from the study.

5. Efficacy and Safety Assessments:

  • Primary Endpoint: Change from baseline in mean 24-hour ambulatory DBP at 12 weeks.
  • Secondary Endpoints:
  • Change in 24-hour ambulatory SBP.
  • Change in office SBP and DBP at each visit (e.g., weeks 6 and 12).
  • Percentage of patients achieving BP control.
  • Safety Monitoring: Record all adverse events (AEs) at each visit. Perform standard laboratory tests (chemistry, hematology) and a 12-lead ECG at baseline and at the final visit.

Protocol 2: Initial Combination Therapy vs. Monotherapy

1. Study Objective: To compare the antihypertensive effects and tolerability of this compound monotherapy versus an ACE inhibitor (e.g., enalapril) and to evaluate the efficacy of their combination.

2. Study Design: A randomized, double-blind, parallel-group study.

3. Patient Population:

  • Inclusion Criteria:
  • Adults with mild-to-moderate essential hypertension (e.g., DBP 95-114 mmHg).
  • Exclusion Criteria:
  • As listed in Protocol 1.
  • Previous use of the study medications.

4. Treatment Regimen:

  • Phase I (Monotherapy): After a 2-4 week placebo run-in, patients are randomized to:
  • Group A: this compound 10-20 mg once daily for 6 weeks.
  • Group B: Enalapril 10-20 mg once daily for 6 weeks.
  • Phase II (Combination Therapy): Patients from either group who did not achieve BP control (e.g., DBP ≥90 mmHg) can enter an open-label phase where the other study drug is added to their current regimen for an additional 6-8 weeks (e.g., this compound 20 mg + Enalapril 10 mg).

5. Efficacy and Safety Assessments:

  • Primary Endpoint: Change from baseline in sitting DBP after Phase I.
  • Secondary Endpoints:
  • Change in sitting SBP.
  • Proportion of responders (patients achieving DBP <90 mmHg or a ≥10 mmHg reduction).
  • Blood pressure changes during Phase II.
  • Safety Monitoring: Monitor for AEs, with particular attention to class-specific effects like peripheral edema (for this compound) and cough (for enalapril). Conduct routine laboratory safety tests.

Conclusion

Clinical evidence robustly supports the use of this compound in combination with ACE inhibitors or diuretics for the management of hypertension. These combinations are effective in reducing blood pressure, often to a greater extent than monotherapy, and are generally well-tolerated. The provided protocols offer a framework for designing clinical trials to further investigate the nuances of these combination therapies, including optimizing dosing strategies and evaluating effects in specific patient populations. The complementary mechanisms of action provide a strong pharmacological basis for these therapeutic strategies.

References

Troubleshooting & Optimization

Optimizing mobile phase composition for barnidipine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of barnidipine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Question: My this compound peak is exhibiting significant tailing. How can I improve the peak symmetry?

Answer:

Peak tailing in the analysis of basic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase. Here are several approaches to mitigate this problem:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1][2][3] For a basic compound like this compound, working at a lower pH (e.g., pH 2.5-4.5) can suppress the ionization of silanol groups on the silica-based column packing, which are a primary cause of tailing. Conversely, using a high pH mobile phase (e.g., pH > 8) can deprotonate the analyte, which may also improve peak shape, but ensure your column is stable at high pH.

  • Buffer Selection and Concentration: Incorporating a buffer in your mobile phase is essential for maintaining a stable pH.[1] Phosphate and acetate buffers are commonly used. A buffer concentration of 10-50 mM is typically sufficient.

  • Use of Additives: Adding a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%) can mask the active silanol sites on the stationary phase, thereby reducing peak tailing.

  • Organic Modifier: The choice and proportion of the organic solvent can influence peak shape. While methanol and acetonitrile are both common, sometimes switching from one to the other can improve symmetry.

  • Column Choice: If mobile phase adjustments are insufficient, consider using a column with a highly deactivated stationary phase or an end-capped column specifically designed for the analysis of basic compounds.

Question: I am observing poor resolution between my this compound peak and an impurity. What steps can I take to improve separation?

Answer:

Improving resolution requires modifying the selectivity of your chromatographic system. Here are some strategies focused on the mobile phase:

  • Adjusting the Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will generally increase retention times and can improve the resolution between closely eluting peaks.

  • Changing the Organic Solvent: Switching between methanol and acetonitrile can alter the selectivity of the separation due to their different solvent properties.

  • Optimizing pH: A slight adjustment in the mobile phase pH can change the ionization state of this compound or the impurity, potentially leading to differential retention and improved resolution.

  • Gradient Elution: If isocratic elution does not provide adequate resolution, a gradient elution program, where the mobile phase composition is changed over the course of the run, can be employed to improve the separation of complex mixtures.

Question: The retention time for my this compound peak is too long. How can I reduce the analysis time?

Answer:

A long retention time can decrease sample throughput. To shorten it, you can:

  • Increase the Organic Solvent Percentage: Increasing the proportion of the organic solvent (e.g., from 70% to 80% methanol) will decrease the retention time of this compound.

  • Increase the Flow Rate: A higher flow rate will lead to a shorter analysis time. However, be mindful that excessively high flow rates can lead to a loss of resolution and an increase in backpressure.

  • Elevate the Column Temperature: Increasing the column temperature (e.g., to 30°C or 35°C) will decrease the viscosity of the mobile phase, leading to shorter retention times.

Question: My retention times are drifting between injections. What could be the cause and how do I fix it?

Answer:

Retention time drift can be caused by several factors related to the mobile phase and column equilibration:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. When changing mobile phases, it may take 20 or more column volumes to achieve a stable baseline and consistent retention times.

  • Mobile Phase Instability: If your mobile phase contains volatile components or is not well-mixed, its composition can change over time, leading to retention time shifts. Always use freshly prepared and thoroughly degassed mobile phase.

  • pH Fluctuation: If you are not using a buffer, or if the buffer capacity is insufficient, the pH of the mobile phase can change, affecting the retention of ionizable compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound HPLC analysis on a C18 column?

A1: A good starting point for a reversed-phase C18 column is a mixture of an organic solvent and an aqueous phase. Based on published methods, you could begin with:

  • Methanol and water in a ratio of 80:20 (v/v).

  • Acetonitrile and a phosphate buffer (e.g., 10 mM, pH adjusted to 2.6-4.5) in a ratio of 70:30 (v/v).

From this starting point, you can optimize the ratio of the organic to the aqueous phase to achieve the desired retention and resolution.

Q2: Should I use methanol or acetonitrile as the organic modifier?

A2: Both methanol and acetonitrile are suitable organic modifiers for the analysis of this compound. Acetonitrile generally has a lower viscosity and provides better UV transparency. However, methanol can sometimes offer different selectivity, which might be advantageous for resolving impurities. The choice may depend on the specific separation requirements and the other components in your sample matrix.

Q3: Is it necessary to use a buffer in the mobile phase for this compound analysis?

A3: Yes, using a buffer is highly recommended, especially for quantitative analysis and method validation. This compound is a basic compound, and its retention can be sensitive to the pH of the mobile phase. A buffer will ensure a stable pH, leading to reproducible retention times and improved peak shapes.

Q4: How should I prepare the mobile phase?

A4: Proper mobile phase preparation is crucial for reliable HPLC results.

  • Use HPLC-grade solvents and reagents.

  • If a buffer is required, dissolve the buffer salts in water first, then adjust the pH using an appropriate acid or base.

  • Filter the aqueous component of the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Measure the required volumes of the aqueous and organic components and mix them thoroughly.

  • Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.

Data and Protocols

Summary of Reported HPLC Conditions for this compound and Related Compounds
AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
This compound HClC8 (250 x 4.6 mm, 5 µm)Methanol: Water (80:20 v/v)1.0260
This compoundC18 (50 x 4.6 mm, 5 µm)Acetonitrile: 0.05% Formic Acid (60:40 v/v)0.3MS/MS
BenidipineC18 (250 x 4.6 mm, 5 µm)Methanol: 0.1M Dipotassium Hydrogen Phosphate Buffer (40:60 v/v)1.0260
Benidipine HClC18 (100 x 4.6 mm, 2.5 µm)Methanol: Water (40:60 v/v), pH 5.01.0237
CilnidipineC18 (250 x 4.6 mm, 5 µm)Methanol: Sodium Dihydrogen Ortho Phosphate Buffer (pH 3): Acetonitrile (75:18:7 v/v/v)1.0240
Detailed Experimental Protocol: Isocratic RP-HPLC Method for this compound

This protocol is a representative example based on published literature.

1. Materials and Reagents:

  • This compound Hydrochloride reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

2. Chromatographic System:

  • HPLC system with a UV detector

  • C8 analytical column (250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing methanol and water in a ratio of 80:20 (v/v).

  • Degas the mobile phase for 15 minutes using an ultrasonic bath.

4. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a stock solution.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., in the range of 3-18 µg/mL).

5. Chromatographic Conditions:

  • Mobile Phase: Methanol: Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm

  • Run Time: Sufficient to allow for the elution of the this compound peak (e.g., 10 minutes).

6. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and record the chromatograms.

  • Identify the this compound peak by its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

Visualizations

Mobile_Phase_Optimization_Workflow Workflow for Mobile Phase Optimization in this compound HPLC Analysis start Start: Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., C18 or C8) start->select_column initial_mobile_phase Select Initial Mobile Phase (e.g., ACN/Buffer or MeOH/Water) select_column->initial_mobile_phase run_initial Perform Initial Injection initial_mobile_phase->run_initial evaluate_chromatogram Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution run_initial->evaluate_chromatogram issue_retention Issue: Retention Time (Too Long/Short) evaluate_chromatogram->issue_retention Unacceptable issue_shape Issue: Poor Peak Shape (Tailing) evaluate_chromatogram->issue_shape Unacceptable issue_resolution Issue: Inadequate Resolution evaluate_chromatogram->issue_resolution Unacceptable end Method Optimized evaluate_chromatogram->end Acceptable adjust_organic Adjust Organic % issue_retention->adjust_organic adjust_ph Adjust pH / Add Buffer issue_shape->adjust_ph issue_resolution->adjust_organic change_organic Change Organic Solvent (MeOH <-> ACN) issue_resolution->change_organic adjust_organic->run_initial adjust_ph->run_initial change_organic->run_initial

Caption: A logical workflow for optimizing mobile phase composition in HPLC analysis.

References

Technical Support Center: Addressing Poor Barnidipine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of barnidipine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the primary reason for this?

A1: this compound hydrochloride is classified as very slightly soluble in water.[1] This inherent low aqueous solubility is a primary reason for the dissolution challenges you are observing. It is a lipophilic compound, meaning it has a tendency to dissolve in fats, oils, and nonpolar solvents rather than water-based (aqueous) solutions.

Q2: My experiment requires a specific concentration of this compound in an aqueous buffer, but I can't achieve it. What are my options?

A2: When direct dissolution in aqueous buffers is not feasible, several strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, cyclodextrins, solid dispersions, and nanosuspension techniques.[2][3][4][5] The best approach will depend on the specific requirements of your experiment, including the desired final concentration and the compatibility of solubilizing agents with your experimental system.

Q3: Can I use an organic solvent to first dissolve this compound before adding it to my aqueous buffer?

A3: Yes, this is a common and effective strategy. This compound hydrochloride is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: I've prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?

A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. To mitigate this, you can try the following:

  • Reduce the final concentration: You may be exceeding the solubility limit of this compound in the final aqueous medium.

  • Increase the co-solvent concentration: A slightly higher percentage of the organic co-solvent in the final solution might be necessary to maintain solubility. Be sure to include an appropriate vehicle control in your experiment to account for any effects of the solvent.

  • Use gentle heating and agitation: Warming the solution to 37°C and vortexing or sonicating can help redissolve small amounts of precipitate. However, be cautious as excessive heat can degrade the compound.

Q5: Are there any excipients I can add to my formulation to improve this compound's solubility?

A5: Yes, several excipients can enhance the solubility of poorly water-soluble drugs. For this compound, you could explore:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.

  • Surfactants: These can increase solubility by forming micelles that entrap the drug molecules.

  • Polymers: Hydrophilic polymers can be used to create solid dispersions where the drug is molecularly dispersed within the polymer matrix, leading to improved dissolution.

Troubleshooting Guides

Issue 1: Incomplete Dissolution of this compound Powder in Aqueous Buffer
  • Observation: Solid this compound particles are visible in the buffer even after vigorous mixing.

  • Troubleshooting Steps:

    • Verify Compound and Buffer Quality: Ensure you are using high-purity this compound and that your buffer components are correctly weighed and dissolved.

    • Attempt Co-Solvent Method: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) and then add it to the aqueous buffer.

    • Utilize Mechanical Assistance: Gentle warming (not to exceed 40°C) and sonication can aid in dissolving the compound.

    • Consider pH Adjustment: The solubility of some compounds can be pH-dependent. Investigate if adjusting the pH of your buffer (within the limits of your experimental design) improves solubility.

Issue 2: Precipitation After Diluting an Organic Stock Solution into Aqueous Media
  • Observation: The solution becomes cloudy or a precipitate forms immediately after adding the this compound stock solution to the aqueous buffer.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The intended concentration may be above the solubility limit of this compound in the final buffer system.

    • Optimize Co-Solvent Percentage: Gradually increase the final percentage of the organic co-solvent in your aqueous medium. Remember to always run a vehicle control with the same solvent concentration.

    • Perform a Solubility Test: Before your main experiment, conduct a small-scale test to determine the maximum soluble concentration of this compound in your specific aqueous medium.

    • Change the Order of Addition: In some cases, adding the aqueous buffer to the organic stock solution while vortexing can prevent localized high concentrations that lead to precipitation.

Quantitative Data Summary

SolventSolubility of this compound HydrochlorideReference
WaterVery slightly soluble / 0.004 mg/mL
MethanolSoluble
Ethanol~10 mg/mL
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL

Note: The solubility in organic solvents can be a starting point for creating concentrated stock solutions.

Solubility Enhancement TechniqueGeneral PrincipleKey Considerations
Co-solvency Using a water-miscible organic solvent to increase drug solubility.The final solvent concentration must be compatible with the experimental system.
Cyclodextrin Complexation Encapsulating the drug in a cyclodextrin molecule to form a water-soluble complex.The type of cyclodextrin and the drug-to-cyclodextrin ratio need to be optimized.
Solid Dispersion Dispersing the drug in a hydrophilic carrier at a solid state.The choice of carrier and the preparation method are critical for success.
Nanosuspension Reducing the drug particle size to the nanometer range, which increases the surface area and dissolution rate.Requires specialized equipment and formulation expertise to ensure stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent

Objective: To prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flask and pipette

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound hydrochloride (528.0 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM solution.

  • Weigh the compound: Accurately weigh the calculated amount of this compound hydrochloride powder.

  • Dissolve in DMSO: Add the weighed powder to a volumetric flask. Add a portion of the DMSO, and vortex or sonicate until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Bring to final volume: Once dissolved, add DMSO to the final desired volume and mix thoroughly.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Phase Solubility Study with Cyclodextrins

Objective: To determine the effect of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) on the aqueous solubility of this compound.

Materials:

  • This compound hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare cyclodextrin solutions: Prepare a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add excess this compound: To a fixed volume of each cyclodextrin solution, add an excess amount of this compound hydrochloride powder.

  • Equilibrate: Tightly seal the containers and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate undissolved drug: Centrifuge the samples at a high speed to pellet the undissolved this compound.

  • Analyze the supernatant: Carefully collect the supernatant, dilute it appropriately with the mobile phase or buffer, and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the data: Plot the solubility of this compound as a function of the HP-β-CD concentration to create a phase solubility diagram.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Dissolution Start Start: Dissolve this compound in Aqueous Buffer CheckDissolution Complete Dissolution? Start->CheckDissolution Success Success: Proceed with Experiment CheckDissolution->Success Yes Troubleshoot Incomplete Dissolution: Initiate Troubleshooting CheckDissolution->Troubleshoot No CoSolvent Use Co-Solvent (e.g., DMSO) Troubleshoot->CoSolvent Alternative Consider Alternative Methods: - Cyclodextrins - Solid Dispersion - Nanosuspension Troubleshoot->Alternative CheckPrecipitation Precipitation upon Dilution? CoSolvent->CheckPrecipitation CheckPrecipitation->Success No Optimize Optimize: - Lower Final Concentration - Adjust Co-Solvent % - Perform Solubility Test CheckPrecipitation->Optimize Yes Optimize->CoSolvent

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Experimental Workflow for Solubility Enhancement cluster_2 Solubilization Methods This compound This compound HCl (Poorly Soluble) CoSolvent Co-Solvent (DMSO, Ethanol) This compound->CoSolvent Cyclodextrin Cyclodextrin (HP-β-CD) This compound->Cyclodextrin SolidDispersion Solid Dispersion (Polymer Matrix) This compound->SolidDispersion StockSolution Concentrated Stock Solution CoSolvent->StockSolution InclusionComplex Soluble Inclusion Complex Cyclodextrin->InclusionComplex AmorphousDispersion Amorphous Drug Dispersion SolidDispersion->AmorphousDispersion AqueousDilution Dilution into Aqueous Buffer StockSolution->AqueousDilution InclusionComplex->AqueousDilution AmorphousDispersion->AqueousDilution FinalSolution Homogeneous Solution for Experiment AqueousDilution->FinalSolution

Caption: Methods for enhancing this compound's aqueous solubility.

References

Improving the yield and purity of barnidipine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of barnidipine hydrochloride. Our goal is to help you optimize reaction conditions, improve product yield, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound hydrochloride?

A1: this compound hydrochloride is a chiral 1,4-dihydropyridine. Its synthesis typically involves a multi-step process based on the Hantzsch dihydropyridine synthesis. The general strategies involve the condensation of an aldehyde (m-nitrobenzaldehyde), a β-ketoester, and a nitrogen source. Key challenges include controlling stereochemistry and minimizing byproducts.

One common route involves:

  • Hantzsch-type condensation to form the dihydropyridine ring.

  • Hydrolysis of an ester group to a carboxylic acid.

  • Chiral resolution of the resulting racemic carboxylic acid intermediate using a chiral base (e.g., cinchonine).[1]

  • Esterification (Coupling) of the desired enantiomer of the carboxylic acid with (S)-1-benzyl-3-hydroxypypyrrolidine.

  • Salt formation with hydrochloric acid to yield the final product.[2][3]

Alternative methods aim to introduce chirality earlier to avoid resolution of the final diastereomeric mixture, which can be costly as it discards half of the material.[3]

Q2: I am experiencing a low yield in the final condensation step. What are the possible causes and solutions?

A2: The final step, coupling the chiral carboxylic acid intermediate with (S)-1-benzyl-3-hydroxypyrrolidine, is critical for overall yield. Low yields in this step, which can be around 65.5% under certain conditions, are often due to incomplete activation of the carboxylic acid, side reactions, or degradation.[2]

  • Inefficient Acid Activation: The carboxylic acid must be converted to a more reactive species (like an acyl chloride) to react with the alcohol. Incomplete activation leads to unreacted starting material.

    • Solution: Ensure the activating agent (e.g., phosphorus pentachloride, thionyl chloride) is fresh and used under strictly anhydrous conditions. Control the reaction temperature carefully, as side reactions can occur if it's too high. A low temperature (e.g., -20°C to 0°C) is often required during activation and coupling.

  • Side Reactions: The activated acid is highly reactive and can participate in side reactions if not controlled.

    • Solution: Add the (S)-1-benzyl-3-hydroxypyrrolidine solution slowly to the activated acid at a low temperature to control the reaction rate and minimize byproduct formation.

  • Degradation: The dihydropyridine ring is sensitive to oxidation (aromatization), especially under harsh conditions or exposure to light.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.

Q3: What are the major impurities formed during the synthesis, and how can they be minimized?

A3: Several process-related impurities can arise during the synthesis of this compound hydrochloride. Identifying them by HPLC is crucial for process optimization.

  • Diastereomeric Impurity ((3'S,4R)-isomer): This impurity arises from incomplete chiral resolution of the carboxylic acid intermediate. If the (S)-enantiomer of the acid is present during the final coupling step, the unwanted (3'S,4R) diastereomer of this compound will be formed.

    • Minimization: Improve the efficiency of the chiral resolution step. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric purity of the carboxylic acid intermediate (>99.5% ee).

  • Pyridine Derivative (Dehydro this compound): This is an oxidation product where the dihydropyridine ring has aromatized to a pyridine ring. This can be caused by exposure to air, light, or strong oxidizing agents.

    • Minimization: Maintain an inert atmosphere during reaction and workup steps. Protect reaction mixtures and the final product from direct light. Avoid unnecessarily high temperatures.

  • Ester Interchange Impurities: If ethanol is used as a solvent during the final salt formation with HCl, or during recrystallization, transesterification can occur, leading to the formation of the corresponding ethyl ester instead of the methyl ester.

    • Minimization: Avoid using reactive alcoholic solvents like ethanol in the final steps if this impurity is observed. If ethanol is necessary for purification, optimize conditions (lower temperature, shorter time) to reduce the rate of transesterification.

Q4: My final product has a low purity (<99%). What purification methods are most effective?

A4: Recrystallization is the most effective method for purifying crude this compound hydrochloride to achieve >99.9% purity. The choice of solvent and the crystallization conditions are critical.

  • Solvent Selection: Ethanol is a commonly used and effective solvent. Other reported systems include methanol and acetone/water mixtures. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for high recovery of pure crystals.

  • Procedure:

    • Dissolve the crude this compound HCl in a suitable solvent (e.g., ethanol) by heating to reflux (approx. 78°C) until a clear solution is obtained.

    • Optionally, distill a portion of the solvent to induce precipitation.

    • Maintain the suspension at an elevated temperature (e.g., 70-85°C) for an extended period (8-14 hours) to ensure the thermodynamically stable polymorph crystallizes.

    • Cool the mixture slowly to room temperature over several hours to allow for complete crystallization.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process has been shown to yield purities greater than 99.9%.

Q5: The color of my final product is off-white/yellowish. What is the cause?

A5: Pure this compound hydrochloride is typically a pale yellow to yellow powder. However, a darker or off-color product can indicate the presence of impurities, particularly oxidation products. The formation of the pyridine derivative (dehydro this compound) or other colored byproducts from side reactions can contribute to discoloration. Ensure that all reaction and purification steps are performed with protection from light and under an inert atmosphere to prevent oxidative degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound hydrochloride synthesis.

ProblemPotential Cause(s)Recommended Action(s)
Low Yield in Hantzsch Condensation 1. Suboptimal Temperature: Reaction is too slow or side reactions are favored. 2. Incorrect Stoichiometry: Molar ratios of aldehyde, β-ketoester, and ammonia source are not optimal. 3. Inefficient Catalyst/Solvent System: Classical methods in refluxing ethanol can be slow and low-yielding.1. Optimize Temperature: Systematically vary the temperature. Some modern methods work well at room temperature, while others require reflux. 2. Verify Stoichiometry: Use a 1:2:1.3 molar ratio of aldehyde:β-ketoester:ammonium acetate as a starting point. 3. Explore Greener Conditions: Consider catalyst-free synthesis in water in a sealed vessel, which can give yields of 86-96%.
Incomplete Chiral Resolution 1. Inappropriate Resolving Agent: The chosen chiral base may not form diastereomeric salts with a sufficient solubility difference. 2. Suboptimal Solvent System: The solvent may not provide adequate differentiation in the solubility of the diastereomeric salts. 3. Insufficient Equilibration Time: The crystallization process may be too rapid, leading to co-precipitation.1. Select an Effective Agent: Cinchona alkaloids like cinchonidine are effective for resolving the key carboxylic acid intermediate. 2. Optimize Solvent: A DMF/water mixture (e.g., 8:5 ratio) has been shown to be highly effective, yielding >99.5% ee. 3. Control Crystallization: Allow for slow cooling and sufficient time for crystallization to occur to maximize diastereomeric purity. Consider recrystallizing the salt multiple times.
Presence of Pyridine Impurity 1. Oxidation during Reaction: Exposure to air (oxygen) during heating. 2. Oxidation during Workup/Purification: Acidic or basic conditions in the presence of air can promote aromatization. 3. Photo-degradation: Exposure of the dihydropyridine ring to UV or ambient light.1. Use Inert Atmosphere: Conduct reactions, especially at elevated temperatures, under a nitrogen or argon atmosphere. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Protect from Light: Use amber glassware or wrap reaction vessels and storage containers in aluminum foil.
Poor Product Crystallinity / Oiling Out 1. Residual Solvent: Presence of a solvent in which the product is too soluble. 2. Impurity Presence: High levels of impurities can inhibit crystal lattice formation. 3. Rapid Cooling: Cooling the crystallization mixture too quickly can cause the product to precipitate as an oil rather than crystals.1. Ensure Solvent Removal: Make sure the crude product is thoroughly dried before attempting recrystallization. 2. Pre-purify if Necessary: If the crude product is very impure, consider a quick filtration through a silica plug before full recrystallization. 3. Control Cooling Rate: Allow the hot solution to cool slowly to room temperature, then transfer to an ice bath if necessary. Scratching the inside of the flask can help induce crystallization.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Racemic Dihydropyridine Carboxylic Acid

This protocol describes the formation of the key intermediate, 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.

  • Step A: Knoevenagel Condensation:

    • In a reaction vessel, combine m-nitrobenzaldehyde (1.0 eq) and 2-cyanoethyl 3-oxobutanoate (1.0 eq) in isopropanol.

    • Add a catalytic amount of ammonium acetate.

    • Stir the mixture at room temperature for 15 hours. A solid precipitate will form.

    • Filter the solid, wash with cold isopropanol, and dry to obtain 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. (Expected Yield: ~81%).

  • Step B: Hantzsch Cyclization:

    • Suspend the product from Step A (1.0 eq) and methyl 3-aminobut-2-enoate (1.0 eq) in methanol.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to induce crystallization.

    • Filter the solid, wash with cold methanol, and dry to obtain 3-(2-cyanoethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. (Expected Yield: ~91%).

  • Step C: Hydrolysis:

    • To a solution of sodium hydroxide (e.g., 3.8%) in water and 1,2-dimethoxyethane, add the product from Step B (1.0 eq).

    • Stir the mixture at 30°C for 2 hours until the hydrolysis is complete (monitor by TLC).

    • Dilute with water and perform an extraction with dichloromethane to remove non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 3 with 10% hydrochloric acid to precipitate the product.

    • Filter the white/pale yellow solid, wash thoroughly with water, and dry to obtain the racemic carboxylic acid. (Expected Yield: ~77-84%).

Protocol 2: Chiral Resolution of the Carboxylic Acid Intermediate
  • Dissolve the racemic carboxylic acid (1.0 eq) and cinchonine (0.5-1.0 eq) in a suitable solvent mixture, such as DMF/water (8:5 ratio), with gentle heating.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.

  • Filter the crystals and wash with a small amount of the cold solvent mixture.

  • To liberate the enantiomerically pure acid, dissolve the salt in water and add a base (e.g., NaHCO₃ solution) to deprotonate the resolving agent.

  • Acidify the aqueous solution with HCl to precipitate the enantiomerically pure carboxylic acid.

  • Filter, wash with water, and dry. Verify the enantiomeric excess (ee%) by chiral HPLC. Repeat crystallization if necessary to achieve >99.5% ee.

Protocol 3: Final Coupling and Recrystallization
  • Acid Activation:

    • Suspend the enantiomerically pure carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool the mixture to -20°C under an inert atmosphere.

    • Slowly add phosphorus pentachloride (PCl₅) (1.0-1.2 eq) while maintaining the temperature below -15°C.

    • Stir the mixture for 1 hour at this temperature.

  • Coupling:

    • In a separate flask, dissolve (S)-1-benzylpyrrolidin-3-ol (1.0 eq) in anhydrous DCM.

    • Slowly add the alcohol solution to the activated acid mixture, keeping the temperature below -15°C.

    • Stir for an additional 2 hours at low temperature.

  • Workup and Salt Formation:

    • Pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.

    • Extract the product into DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude this compound base in a suitable solvent (e.g., acetone) and add a solution of HCl in ethanol or isopropanol to precipitate the hydrochloride salt. (Overall Yield for coupling and salt formation: ~65%).

  • Recrystallization for High Purity:

    • Suspend the crude this compound hydrochloride (e.g., 50 g) in absolute ethanol (e.g., 830 mL).

    • Heat the suspension to reflux with stirring until all solid dissolves.

    • Distill off a portion of the solvent (e.g., 500-550 mL) until precipitation begins.

    • Keep the resulting suspension at reflux for 10-12 hours.

    • Cool the mixture slowly to room temperature over 2.5-3 hours.

    • Filter the yellow crystals, wash with cold ethanol, and dry under vacuum. (Expected Yield: ~90-91%; HPLC Purity: >99.9%).

Visualizations

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Chiral Resolution & Coupling cluster_2 Purification A m-Nitrobenzaldehyde + β-Ketoester B Hantzsch Condensation (Steps A & B) A->B NH4OAc, MeOH/iPrOH C Racemic Dihydropyridine Ester B->C Yield: ~74% (overall) D Hydrolysis (Step C) C->D NaOH E Racemic Carboxylic Acid D->E Yield: ~77% F Chiral Resolution E->F Cinchonine, DMF/Water G (R)-Carboxylic Acid (ee > 99.5%) F->G Desired Enantiomer H Acid Activation & Coupling G->H 1. PCl5 2. (S)-1-benzyl-3-hydroxypyrrolidine I Crude this compound Base H->I Yield: ~65% J Salt Formation I->J HCl K Crude this compound HCl J->K L Recrystallization K->L Ethanol, Heat/Cool M Pure this compound HCl (Purity > 99.9%) L->M Yield: ~91%

Caption: General workflow for the synthesis of high-purity this compound hydrochloride.

Troubleshooting_Low_Yield Start Low Final Yield Observed CheckPurity Check Purity of Intermediates (TLC/HPLC) Start->CheckPurity Impure Intermediates Impure? CheckPurity->Impure CheckResolution Verify Enantiomeric Excess of Carboxylic Acid LowEE Low ee%? CheckResolution->LowEE CheckCoupling Analyze Final Coupling Step CouplingProblem Side Products in Final Reaction? CheckCoupling->CouplingProblem Impure->CheckResolution No ActionPurify Action: Re-purify intermediates (Crystallization/Column) Impure->ActionPurify Yes LowEE->CheckCoupling No ActionResolve Action: Re-run/Optimize Chiral Resolution (Solvent, Cycles) LowEE->ActionResolve Yes ActionCoupling Action: Optimize Coupling Conditions (Anhydrous, Temp Control, Inert Atm.) CouplingProblem->ActionCoupling Yes Oxidation Oxidation (Pyridine) Impurity Detected? CouplingProblem->Oxidation No ActionCoupling->Oxidation ActionInert Action: Use Inert Atmosphere & Protect from Light Oxidation->ActionInert Yes Purity_Factors cluster_params Key Control Parameters cluster_impurities Potential Impurities center_node Final Product Purity (>99.9%) P1 Chiral Purity of Intermediates I1 Diastereomeric Impurity P1->I1 influences P2 Reaction Atmosphere (Inert vs. Air) I2 Pyridine (Oxidation) Impurity P2->I2 prevents P3 Purification Solvent & Conditions P3->center_node achieves I3 Transesterification Impurity P3->I3 can cause P4 Exclusion of Light P4->I2 prevents I1->center_node reduces I2->center_node reduces I3->center_node reduces I4 Residual Starting Materials I4->center_node reduces

References

Technical Support Center: Analysis of Barnidipine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of barnidipine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of the analytical method.[3][4] In the analysis of this compound from biological samples, endogenous components like phospholipids are a major cause of matrix effects.[5]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The most effective way to reduce matrix effects is through rigorous sample cleanup. Common techniques for this compound analysis include:

  • Solid Phase Extraction (SPE): This is a highly effective method for removing interfering compounds and concentrating the analyte.

  • Liquid-Liquid Extraction (LLE): LLE is another widely used technique to separate this compound from matrix components based on its solubility.

  • Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less clean than SPE or LLE and may result in more significant matrix effects.

Q3: How can I select an appropriate internal standard (IS) for this compound analysis to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-D5. A SIL-IS has nearly identical chemical and physical properties to this compound and will experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization response, such as indapamide, has been used.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation is a crucial step. The goal is to separate the elution of this compound from the regions where matrix components elute. Strategies include:

  • Modifying the mobile phase gradient: Adjusting the gradient profile can improve the resolution between this compound and interfering peaks.

  • Changing the stationary phase: Using a column with a different chemistry (e.g., C18, phenyl-hexyl) can alter selectivity.

  • Using smaller particle size columns (UHPLC): This can lead to better peak separation and reduced run times.

Q5: Is sample dilution a viable strategy to mitigate matrix effects?

A5: Sample dilution can be a simple and effective method to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution. In some cases where ion suppression is severe, dilution can paradoxically improve the signal-to-noise ratio.

Troubleshooting Guide

Problem: Poor signal intensity or significant ion suppression observed for this compound.

This guide provides a systematic approach to troubleshooting and mitigating ion suppression.

cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Evaluation cluster_dilution Dilution Strategy start Start: Low Signal/Ion Suppression Detected sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists ppt Currently using PPT? sample_prep->ppt is_check Step 3: Verify Internal Standard Performance chromatography->is_check If suppression persists gradient Modify Gradient Profile chromatography->gradient dilution Step 4: Test Sample Dilution is_check->dilution If suppression persists is_type Using SIL-IS? is_check->is_type end End: Matrix Effect Mitigated dilution->end If signal improves dilute_sample Dilute sample with mobile phase dilution->dilute_sample switch_to_spe_lle Switch to SPE or LLE ppt->switch_to_spe_lle Yes optimize_spe_lle Optimize SPE/LLE Method (e.g., different sorbent/solvent) ppt->optimize_spe_lle No column Change Column Chemistry gradient->column implement_sil Implement SIL-IS (e.g., this compound-D5) is_type->implement_sil No check_lloq Ensure signal is above LLOQ dilute_sample->check_lloq start Start: Plasma Sample pretreatment 1. Sample Pre-treatment: - 500 µL plasma - Add 50 µL IS (this compound-D5) - Add 500 µL 2% ortho-phosphoric acid start->pretreatment conditioning 2. Cartridge Conditioning: - Condition SPE cartridge (e.g., Bond Elut Plexa) with 1 mL Methanol, then 1 mL Water pretreatment->conditioning loading 3. Sample Loading: - Load the pre-treated sample onto the cartridge conditioning->loading washing 4. Washing: - Wash 1: 1 mL of 1% acetic acid in 5% methanol - Wash 2: 1 mL of Water (repeat twice) loading->washing elution 5. Elution: - Elute with 1 mL Acetonitrile washing->elution reconstitution 6. Dry-down & Reconstitution: - Evaporate eluate to dryness (N2 stream) - Reconstitute in 200 µL mobile phase elution->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

References

Technical Support Center: Dose Optimization of Barnidipine for Long-Term Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of barnidipine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for a long-term efficacy study?

A1: The recommended initial dose of this compound is typically 5-10 mg once daily.[1][2] A 10 mg once-daily dose is frequently used as the starting point in clinical trials.[2][3][4]

Q2: How should the dose of this compound be titrated during a long-term study?

A2: Dose titration should be based on the patient's blood pressure response. If the target blood pressure is not achieved after a certain period (e.g., 4 weeks), the dose can be increased. For instance, in non-responders (defined as sitting diastolic blood pressure ≥90 mmHg and a decrease of <10 mmHg), the dose may be increased by 10 mg. The usual maintenance dose is 10-20 mg once daily.

Q3: What is the maximum recommended daily dose of this compound in these studies?

A3: While doses up to 30 mg have been investigated, the most common maintenance doses in long-term studies are 10 mg and 20 mg. Higher doses are associated with an increased incidence of adverse events.

Q4: How long does it take for this compound to reach its peak plasma concentration?

A4: Following oral administration of a 20 mg dose, peak plasma concentrations of this compound are reached within 5 to 6 hours.

Q5: What is the long-term efficacy of this compound in maintaining blood pressure control?

A5: Long-term studies have demonstrated sustained antihypertensive effects. In one study, blood pressure normalization was achieved in 91% of patients after one year, and this was maintained in 91% and 81% of patients in the second and third years, respectively. Over 60% of patients remained on this compound monotherapy (10 or 20 mg/day) at the end of two years.

Troubleshooting Guide

Issue 1: Patient's blood pressure is not responding to the initial dose.

  • Possible Cause: Insufficient dosage for the individual's level of hypertension.

  • Troubleshooting Steps:

    • Confirm patient adherence to the once-daily dosing schedule.

    • After a minimum of 4 weeks on the initial dose, if the sitting diastolic blood pressure remains ≥90 mmHg or has not decreased by at least 10 mmHg, consider titrating the dose upwards.

    • An increase of 10 mg is a typical next step.

    • If blood pressure control is still not achieved with 20 mg daily, consider adding another antihypertensive agent, such as an ACE inhibitor or a diuretic.

Issue 2: Patient reports adverse events such as dizziness, flushing, or headache.

  • Possible Cause: These are common dose-related adverse events associated with the vasodilatory action of this compound.

  • Troubleshooting Steps:

    • Assess the severity and frequency of the adverse events. These are often mild to moderate and may occur early in treatment.

    • If the side effects are mild, they may resolve as the patient's body adjusts to the medication.

    • If the adverse events are persistent or bothersome, consider reducing the dose to the previously tolerated level.

    • Ensure the patient is taking the medication as prescribed, as inconsistent dosing can sometimes contribute to side effects.

Issue 3: Patient develops peripheral edema.

  • Possible Cause: Peripheral edema is a known side effect of dihydropyridine calcium channel blockers like this compound.

  • Troubleshooting Steps:

    • Evaluate the severity of the edema.

    • Advise the patient on non-pharmacological management strategies such as leg elevation and reducing salt intake.

    • If the edema is significant or distressing to the patient, a dose reduction may be necessary.

    • In some cases, the addition of an ACE inhibitor or an angiotensin II receptor blocker can help mitigate this side effect.

Data Presentation

Table 1: Dose-Response Relationship of this compound in Patients with Mild to Moderate Hypertension

DoseResponder Rate (after 6 weeks)
10 mg41%
20 mg57%

Data from a multicenter, double-blind, placebo-controlled, dose-ranging study. Responder rate is defined as achieving a sitting diastolic blood pressure <90 mmHg or a decrease of ≥10 mmHg.

Table 2: Long-Term Efficacy of this compound in Maintaining Blood Pressure Normalization

Duration of TreatmentPercentage of Patients with Normalized Blood Pressure
1 Year91%
2 Years91%
3 Years81%

Data from a long-term, open-label study. Blood pressure normalization is defined as a sitting diastolic blood pressure <90 mmHg.

Table 3: Incidence of Common Adverse Events with this compound Monotherapy (10 or 20 mg/day)

Adverse EventIncidence
HeadacheReported as one of the most common
Peripheral EdemaReported as one of the most common
PalpitationsReported as one of the most common

Data from long-term follow-up studies.

Experimental Protocols

Protocol: Dose-Titration Study for Long-Term Efficacy of this compound

  • Patient Selection: Recruit patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95-114 mmHg).

  • Washout and Placebo Run-in: Implement a 4-week single-blind placebo run-in period to establish a stable baseline blood pressure and ensure patient compliance.

  • Randomization: Randomly assign eligible patients to receive either this compound (starting at 10 mg once daily) or a placebo in a double-blind manner.

  • Initial Treatment Phase (6 weeks):

    • Administer the assigned treatment once daily.

    • Measure sitting and standing blood pressure and heart rate at each clinic visit, approximately 24 hours after the last dose.

  • Dose Titration for Non-Responders:

    • After 6 weeks, identify non-responders (sitting DBP ≥90 mmHg and a decrease of <10 mmHg).

    • Increase the dose of this compound for non-responders by 10 mg for an additional 6 weeks.

  • Long-Term Follow-up (1-3 years):

    • Continue treatment with the effective dose.

    • Monitor blood pressure at regular intervals (e.g., every 3-6 months).

    • Record all adverse events at each visit.

    • If blood pressure is not controlled with this compound monotherapy, another antihypertensive agent may be added.

  • Efficacy Assessment: The primary efficacy endpoint is the change in sitting diastolic and systolic blood pressure from baseline. Secondary endpoints can include the proportion of patients achieving target blood pressure.

  • Safety Assessment: Monitor adverse events, laboratory parameters, and vital signs throughout the study.

Visualizations

Barnidipine_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Physiological Effect Ca_channel L-type Calcium Channel Contraction Muscle Contraction Ca_channel->Contraction Activates Vasodilation Vasodilation Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx This compound This compound This compound->Ca_channel Blocks BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Dose_Titration_Workflow Start Patient with Mild-to-Moderate Hypertension Placebo_RunIn 4-Week Placebo Run-in Start->Placebo_RunIn Randomization Randomization Placebo_RunIn->Randomization Barnidipine_10mg This compound 10 mg/day (6 weeks) Randomization->Barnidipine_10mg Placebo Placebo (6 weeks) Randomization->Placebo Assess_Response Assess Blood Pressure Response Barnidipine_10mg->Assess_Response Responder Responder: Continue 10 mg/day Assess_Response->Responder BP Goal Met NonResponder Non-Responder: Increase Dose Assess_Response->NonResponder BP Goal Not Met LongTerm_FollowUp Long-Term Efficacy and Safety Follow-up Responder->LongTerm_FollowUp Barnidipine_20mg This compound 20 mg/day (6 weeks) NonResponder->Barnidipine_20mg Barnidipine_20mg->LongTerm_FollowUp

References

Strategies to minimize vasodilatory side effects of barnidipine in clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barnidipine. The focus is on strategies to minimize vasodilatory side effects observed in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common vasodilatory side effects of this compound observed in clinical trials?

A1: As a dihydropyridine calcium antagonist, this compound's primary therapeutic effect of vasodilation can also lead to side effects. The most frequently reported vasodilatory adverse events in clinical studies are headache, flushing, and peripheral edema (swelling of the lower limbs).[1][2][3] These effects are generally mild to moderate in intensity and often occur at the beginning of treatment.[2][4]

Q2: How does the dosage of this compound influence the incidence of vasodilatory side effects?

A2: The incidence of vasodilatory side effects with this compound is dose-related. Clinical studies have shown a trend towards a higher frequency of these events at higher doses. Therefore, utilizing the lowest effective dose is a key strategy to enhance tolerability.

Q3: Is there a recommended dose titration strategy to minimize side effects?

A3: Yes, a gradual dose titration is a recommended strategy to improve the tolerability of this compound. Starting with an initial low dose, such as 10 mg once daily, allows the body to acclimate to the vasodilatory effects. The dose can then be increased after a period of at least four weeks if the desired blood pressure control is not achieved.

Q4: How does the modified-release formulation of this compound help in reducing side effects?

A4: this compound is available in a modified-release formulation that allows for a gradual onset of action and sustained effects over a 24-hour period with a single daily dose. This slow and controlled release of the active substance helps to avoid sharp peaks in plasma concentration, which can contribute to the intensity of vasodilatory side effects like reflex tachycardia.

Q5: Can combination therapy with other antihypertensive agents reduce this compound's vasodilatory side effects?

A5: Yes, combination therapy is a highly effective strategy. Combining this compound with an Angiotensin-Converting Enzyme (ACE) inhibitor (e.g., enalapril) or a beta-blocker (e.g., atenolol) has been shown to not only enhance the blood pressure-lowering effect but also to reduce the incidence of vasodilatory side effects. ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) can counteract the peripheral edema caused by calcium channel blockers by promoting post-capillary venodilation, which helps to normalize hydrostatic pressure in the capillaries.

Q6: What is the mechanism behind this compound-induced peripheral edema and how can it be managed?

A6: this compound, like other dihydropyridine calcium channel blockers, causes preferential dilation of pre-capillary arterioles without a corresponding dilation of post-capillary venules. This leads to an increase in intracapillary pressure, causing fluid to shift into the interstitial space, resulting in peripheral edema. Management strategies include:

  • Dose reduction: Lowering the dose of this compound can decrease the severity of edema.

  • Combination Therapy: Adding an ACE inhibitor or an ARB is a very effective approach to mitigate edema.

  • Non-pharmacological interventions: Elevating the legs and using compression stockings may provide some relief. Diuretics are generally not effective for this type of edema as it is not caused by fluid retention.

Q7: Should this compound be administered with food?

A7: The concomitant intake of food does not have a statistically significant effect on the pharmacokinetics (AUC, Cmax, Tmax, or t½) of this compound. Therefore, it can be taken with or without food.

Troubleshooting Guides for Clinical Experiments

Issue 1: High Incidence of Headache and Flushing at Study Initiation
  • Problem: A significant number of study participants report headache and/or flushing within the first few weeks of starting this compound monotherapy.

  • Possible Cause: Rapid onset of vasodilation in previously unexposed subjects.

  • Troubleshooting Steps:

    • Review Dosing Protocol: Ensure the study protocol starts with the lowest recommended dose (e.g., 10 mg once daily).

    • Implement a Slower Titration Schedule: If the protocol involves rapid dose escalation, consider amending it to allow for a longer period (e.g., at least 4 weeks) before increasing the dose.

    • Educate Study Participants: Inform participants that these side effects are often transient and tend to diminish with continued treatment.

    • Monitor and Document: Systematically record the frequency and severity of these events to establish a clear timeline of their occurrence and resolution.

Issue 2: Development of Peripheral Edema During the Study
  • Problem: Participants develop noticeable peripheral edema, primarily in the ankles and lower legs, after several weeks or months of treatment.

  • Possible Cause: Sustained increase in intracapillary hydrostatic pressure due to this compound's vasodilatory effect.

  • Troubleshooting Steps:

    • Assess Edema Severity: Use standardized methods to quantify the edema (see Experimental Protocols section).

    • Consider Dose Reduction: If the participant's blood pressure is well-controlled, a reduction in the this compound dose may be considered as a first step.

    • Evaluate for Combination Therapy: If the study design allows, adding an ACE inhibitor or an ARB can be an effective countermeasure. This combination has been shown to reduce peripheral edema while providing additional antihypertensive benefits.

    • Non-Pharmacological Advice: Recommend lifestyle modifications such as regular leg elevation and the use of compression stockings.

    • Rule out Other Causes: Ensure that the edema is not a symptom of other underlying conditions such as heart, kidney, or liver disease.

Data Presentation

Table 1: Incidence of Drug-Related Adverse Events with this compound vs. Amlodipine

Adverse EventThis compound (10 mg)Amlodipine (5-10 mg)
Number of Patients 1515
Patients with Drug-Related AEs (%) 13%60%
Ankle EdemaNot specifiedNot specified
HeadacheNot specifiedNot specified
PalpitationsNot specifiedNot specified
(Data from a 24-week, randomized, open-label pilot study)

Table 2: Incidence of Peripheral Edema with this compound by Age Group

Age GroupPatients Reporting Peripheral Edema (%)
<65 years 2.7%
≥65 years 4.6%
(Data from the BASIC-HT observational study)

Table 3: Adverse Events in this compound/Losartan Combination Therapy

Treatment GroupDrug-Related Adverse EventsSpecific Events
This compound (10-20mg) + Losartan (50mg) 4 patients2 cases of peripheral edema, 1 case each of tachycardia, atrial flutter, tinnitus, confusion, and polyuria
Losartan (100mg) Monotherapy 2 patients2 cases of tachycardia
(Data from a 12-week, randomized, open-label, parallel-group study)

Experimental Protocols

Protocol for Dose Titration in this compound Clinical Trials
  • Initial Dosing: All eligible patients begin treatment with this compound 10 mg once daily.

  • Initial Treatment Period: This initial dose is maintained for a minimum of four weeks.

  • Response Assessment: After the initial treatment period, assess blood pressure control. Non-responders are typically defined as those with a sitting diastolic blood pressure (DBP) that has not normalized (e.g., remains ≥ 90 mmHg).

  • Dose Escalation: For non-responders, the dose of this compound is titrated upwards to 20 mg once daily.

  • Further Assessment and Combination: After another period of at least four weeks on the higher dose, if blood pressure control is still not achieved, the addition of another antihypertensive agent, such as an ACE inhibitor or a diuretic, is considered.

Protocol for Assessment of Peripheral Edema
  • Clinical Assessment:

    • Pitting Edema: Apply firm pressure with the thumb over the medial malleolus or the dorsum of the foot for at least 5 seconds. The severity of pitting edema can be graded on a scale (e.g., 1+ to 4+) based on the depth of the pit and the time it takes for the skin to rebound.

    • Visual Inspection: Note the extent and symmetry of the swelling.

  • Quantitative Measurement:

    • Ankle Circumference: Measure the circumference of the ankle at a standardized point (e.g., just above the malleoli) using a non-stretchable tape measure.

    • Water Displacement Volumetry: This is a highly accurate method where the volume of water displaced by the foot and lower leg is measured. The limb is immersed in a container of water up to a standardized anatomical landmark, and the overflow is collected and measured.

    • Segmental Bioimpedance: This non-invasive technique measures the opposition to the flow of a small electric current through the body's tissues. Changes in fluid content alter the impedance, providing a quantitative measure of edema.

Protocol for Assessment of Headache and Flushing
  • Patient-Reported Outcomes:

    • Headache Diary: Participants are provided with a diary to record the occurrence, duration, and severity of any headaches. A numerical rating scale (e.g., 0-10) can be used to rate the intensity of the pain.

    • Standardized Questionnaires: Utilize validated questionnaires such as the Headache Impact Test (HIT-6) to assess the impact of headaches on daily life.

  • Investigator Assessment:

    • Adverse Event Reporting: At each study visit, the investigator or study coordinator should systematically inquire about the occurrence of headaches and flushing since the last visit.

    • Flushing Assessment: The presence of flushing can be visually assessed by the investigator during study visits and can also be reported by the participant, noting the frequency, duration, and associated symptoms.

    • Causality Assessment: For each reported event of headache or flushing, the investigator should assess the likelihood of its relationship to the study drug.

Mandatory Visualization

Barnidipine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx Relaxation Muscle Relaxation (Vasodilation) L_type_Ca_Channel->Relaxation Leads to Ca_Calmodulin Ca2+-Calmodulin Complex MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Mechanism of action of this compound leading to vasodilation.

Troubleshooting_Workflow Start Patient on this compound Experiences Vasodilatory Side Effect Assess Assess Severity and Type (Headache, Flushing, Edema) Start->Assess Mild Mild & Transient? Assess->Mild Headache/Flushing Persistent Persistent or Bothersome? Assess->Persistent Edema Educate Educate Patient Continue Monitoring Mild->Educate Yes Mild->Persistent No Reassess Reassess Symptoms and BP Educate->Reassess Dose_Reduction Consider Dose Reduction Persistent->Dose_Reduction Yes BP_Control BP Controlled? Dose_Reduction->BP_Control Combination Add ACEi / ARB BP_Control->Combination No BP_Control->Reassess Yes Combination->Reassess Stop Resolution Reassess->Stop Symptoms Improved Consider_Alternative Consider Alternative Antihypertensive Reassess->Consider_Alternative Symptoms Persist

References

Technical Support Center: Enhancing the Stability of Barnidipine in Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for barnidipine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of this compound stock solutions to ensure the stability and reliability of in vitro assays.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this hydrophobic compound.[1] this compound is soluble in DMSO at concentrations up to 98 mg/mL (199.37 mM).[1] For other applications, methanol and ethanol are also viable solvents.[2]

2. How should I prepare a 10 mM stock solution of this compound in DMSO?

To prepare a 10 mM stock solution of this compound (Molecular Weight: 491.54 g/mol ) in DMSO, follow the protocol below. All steps should be performed in a sterile environment, such as a laminar flow hood.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials (amber or covered in foil)

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 4.92 mg of this compound powder and transfer it to a sterile vial.

    • Add 1 mL of anhydrous, sterile DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

3. What are the optimal storage conditions for this compound stock solutions?

This compound stock solutions in DMSO should be stored under the following conditions to maximize stability:

  • Temperature: For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[1] For short-term storage (up to one month), 4°C is acceptable.[1]

  • Light: this compound, like other dihydropyridine calcium channel blockers, is sensitive to light. Stock solutions should always be stored in amber vials or tubes wrapped in aluminum foil to protect them from light exposure.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is best to aliquot the stock solution into single-use volumes.

4. How stable is this compound in DMSO at different temperatures?

While specific long-term stability data for this compound in DMSO is not extensively published, data from other dihydropyridine calcium channel blockers and general compound stability studies in DMSO can provide guidance. The primary degradation pathway for this compound is the oxidation of the dihydropyridine ring to its pyridine derivative, a process accelerated by light.

Storage TemperatureEstimated Stability (in DMSO, protected from light)Recommendations
-80°C > 1 yearRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C ~ 1 yearSuitable for long-term storage. Aliquot to avoid freeze-thaw cycles.
4°C Up to 2 years (for 85% of compounds in wet DMSO)Acceptable for short to medium-term storage. Ensure vials are tightly sealed.
Room Temperature Variable, potential for degradationNot recommended for storage.

5. Do freeze-thaw cycles affect the stability of this compound stock solutions?

Repeated freeze-thaw cycles are generally not recommended as they can potentially lead to compound degradation and the introduction of water into the hygroscopic DMSO solvent. Studies on a diverse set of compounds in DMSO have shown no significant loss after up to 11 freeze-thaw cycles. However, to ensure the highest integrity of your stock solution, it is best practice to prepare single-use aliquots.

Troubleshooting Guides

Issue: Precipitation is observed when diluting the this compound DMSO stock solution into aqueous cell culture media.

Potential Causes and Solutions:

Potential CauseExplanationSolution
Poor Aqueous Solubility This compound is a hydrophobic molecule with low water solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the this compound can "crash out" of the solution.1. Pre-warm the media: Warm the cell culture media to 37°C before adding the stock solution. 2. Increase the final volume: Dilute the stock solution into a larger volume of media. 3. Stepwise Dilution: Create an intermediate dilution of the this compound stock in a serum-free medium before the final dilution in the complete medium.
High Final Concentration The intended final concentration of this compound in the cell culture media may exceed its solubility limit in that specific medium.Determine the maximal solubility of this compound in your specific cell culture medium experimentally before proceeding with your assays.
Low Temperature of Media Adding a cold stock solution to cold media can decrease the solubility.Ensure both the stock solution aliquot and the cell culture media are at room temperature or 37°C before mixing.
Final DMSO Concentration While DMSO aids in solubility, a very high final concentration can be toxic to cells. A final DMSO concentration of <0.5% is generally recommended.Calculate the required volume of your stock solution to keep the final DMSO concentration within the acceptable range for your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO for use in in vitro assays.

  • Objective: To prepare a sterile, high-concentration stock solution of this compound.

  • Materials:

    • This compound hydrochloride (MW: 528.0 g/mol ) or this compound (MW: 491.54 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, amber or foil-wrapped polypropylene or glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile pipette tips

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh 5.28 mg of this compound hydrochloride (or 4.92 mg of this compound free base).

    • Transfer the weighed powder to a sterile vial.

    • Add 1 mL of anhydrous, sterile DMSO to the vial.

    • Tightly cap the vial and vortex until the powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_0 Preparation of 10 mM this compound Stock Solution weigh Weigh 4.92 mg this compound add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex inspect Visually Inspect Solution vortex->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing a this compound stock solution.
Protocol 2: Assessment of this compound Stability in DMSO by RP-HPLC

This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Objective: To quantify the percentage of this compound remaining in a DMSO stock solution after storage under various conditions.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • RP-HPLC system with a UV detector

    • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Incubators/refrigerators set to desired storage temperatures (e.g., 4°C, -20°C)

  • Procedure:

    • Sample Preparation: Prepare multiple aliquots of the this compound stock solution in amber vials.

    • Time-Zero Analysis (T0): Immediately analyze one aliquot to establish the initial concentration.

      • Dilute the DMSO stock solution with the mobile phase (e.g., Methanol:Water 80:20 v/v) to a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL).

      • Inject the diluted sample into the HPLC system.

    • Storage: Store the remaining aliquots at the desired temperatures (e.g., 4°C and -20°C), protected from light.

    • Time-Point Analysis: At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

      • Allow the aliquot to thaw and reach room temperature.

      • Prepare the sample for HPLC analysis as described in step 2.

    • HPLC Analysis:

      • Mobile Phase: Methanol:Water (80:20 v/v)

      • Column: C8 (250 x 4.6 mm, 5 µm)

      • Flow Rate: 1 mL/min

      • Detection Wavelength: 237 nm or 260 nm

      • Injection Volume: 20 µL

    • Data Analysis:

      • Record the peak area of the this compound peak at each time point.

      • Calculate the percentage of this compound remaining relative to the T0 sample: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100

G cluster_1 This compound Stability Assessment Workflow prep_samples Prepare Aliquots of this compound in DMSO t0_analysis T0 Analysis (HPLC) prep_samples->t0_analysis storage Store at 4°C and -20°C prep_samples->storage data_analysis Calculate % Remaining t0_analysis->data_analysis tx_analysis Time-Point Analysis (HPLC) storage->tx_analysis tx_analysis->data_analysis

Workflow for assessing this compound stability.

This compound Degradation Pathway

The primary degradation pathway for this compound, particularly when exposed to light, is the oxidation of the 1,4-dihydropyridine ring to form the corresponding pyridine derivative. This transformation results in a loss of pharmacological activity.

G This compound This compound (1,4-Dihydropyridine) PyridineDerivative Pyridine Derivative (Inactive) This compound->PyridineDerivative Oxidation (Light, Air)

References

Technical Support Center: Chiral Separation of Barnidipine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of chiral separation methods for barnidipine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column for the chiral separation of this compound and other dihydropyridine enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are the most widely used and successful for this class of compounds. Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate), have shown excellent enantioselectivity for this compound and similar molecules.[1] Columns like Chiralpak® AD, IA, and IB, which are based on these selectors, are frequently employed.[2]

Q2: What mobile phase composition is typically recommended for the chiral HPLC separation of this compound enantiomers?

A2: A normal-phase mobile phase is generally preferred. A common starting point is a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol.[2] For basic compounds like this compound, the addition of a small amount of a basic additive, like diethylamine (DEA), is often necessary to improve peak shape and resolution. A typical mobile phase might be n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v).[3]

Q3: Can supercritical fluid chromatography (SFC) be used for the chiral separation of this compound enantiomers?

A3: Yes, SFC is a powerful technique for chiral separations and is often considered a greener and faster alternative to HPLC.[4] Polysaccharide-based CSPs are also used in SFC. The mobile phase typically consists of supercritical carbon dioxide with an alcohol modifier. SFC can offer different selectivity compared to HPLC and is an excellent option to explore.

Q4: Is capillary electrophoresis (CE) a viable method for separating this compound enantiomers?

A4: Capillary electrophoresis, particularly with the addition of a chiral selector to the background electrolyte, is a viable technique for separating enantiomers of dihydropyridines. Cyclodextrins are commonly used as chiral selectors in CE for this purpose. CE offers advantages such as high efficiency and low sample and solvent consumption.

Q5: Why is the choice of the chiral stationary phase (CSP) so critical?

A5: Enantiomers have identical physical and chemical properties in an achiral environment. Chiral stationary phases create a chiral environment within the column, allowing for differential interactions with the enantiomers. These interactions lead to the formation of transient diastereomeric complexes, which have different energies and stabilities, resulting in different retention times and, thus, separation. There is no universal CSP, so selection is key to a successful separation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions with this compound enantiomers. 2. Suboptimal Mobile Phase Composition: The ratio of hexane to alcohol, or the type of alcohol, may not be optimal. The concentration of the basic additive might be too high or too low. 3. Incorrect Temperature: Temperature affects the thermodynamics of the separation and can impact enantioselectivity.1. Screen Different CSPs: Test a range of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives). 2. Optimize Mobile Phase: Vary the percentage of the alcohol modifier (e.g., from 10% to 30%). Test different alcohols (e.g., ethanol, isopropanol). Adjust the concentration of the basic additive (e.g., DEA from 0.05% to 0.2%). 3. Evaluate Temperature Effects: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. 2. Column Overload: Injecting too much sample can lead to peak fronting. 3. Column Contamination/Damage: A blocked frit or damaged stationary phase at the column inlet can cause split peaks. 4. Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can distort peak shape.1. Adjust Additive Concentration: For peak tailing, slightly increase the concentration of the basic additive (DEA) to mask active sites on the silica surface. 2. Reduce Sample Concentration: Dilute the sample or decrease the injection volume. 3. Clean/Replace Column Components: Back-flush the column. If the problem persists, replace the inlet frit or use a new column. A guard column is recommended for protecting the analytical column. 4. Use Mobile Phase as Sample Solvent: Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that dissolves the sample.
Long Retention Times 1. Strong Analyte-CSP Interaction: The mobile phase may be too weak to elute the enantiomers in a reasonable time.1. Increase Mobile Phase Strength: Increase the percentage of the alcohol modifier in the mobile phase.
Irreproducible Results 1. Column Memory Effects: Additives from previous runs can adsorb to the stationary phase and affect subsequent analyses. 2. Lack of Column Equilibration: Insufficient equilibration time with the mobile phase can lead to shifting retention times.1. Dedicate a Column: If possible, dedicate a column to a specific method (i.e., with a specific additive). 2. Thorough Column Flushing: Flush the column extensively with an appropriate solvent (e.g., isopropanol) between methods with different additives. 3. Ensure Stable Baseline: Always equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Enantiomers

This protocol is based on established methods for structurally similar 1,4-dihydropyridine compounds.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based CSP).

  • Reagents: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).

  • This compound racemic standard.

2. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 237 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

3. Procedure

  • Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase. Degas the solution using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is observed.

  • Injection: Inject the prepared standard solution.

  • Data Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs) using the standard formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 is generally considered baseline separation.

Quantitative Data (Hypothetical for this compound based on similar compounds)

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 8.5~ 10.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.2}

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane/IPA/DEA) Equilibration Column Equilibration (Chiralpak AD-H) MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (237 nm) Separation->Detection Analysis Data Processing & Analysis (Resolution, Selectivity) Detection->Analysis

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

Troubleshooting Start Poor Resolution (Rs < 1.5) CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Tailing? CheckPeakShape->Tailing Yes Fronting Fronting? CheckPeakShape->Fronting No OptimizeMP Optimize Mobile Phase (Modifier %) ChangeColumn Screen Different CSPs OptimizeMP->ChangeColumn Still Poor GoodResolution Good Resolution (Rs >= 1.5) OptimizeMP->GoodResolution Improved OptimizeAdditive Optimize Additive (DEA %) OptimizeAdditive->OptimizeMP ChangeColumn->GoodResolution Tailing->OptimizeAdditive Fronting->OptimizeMP No ReduceConc Reduce Sample Concentration Fronting->ReduceConc Yes ReduceConc->OptimizeMP

Caption: A logical decision tree for troubleshooting poor resolution in chiral HPLC.

References

Troubleshooting low recovery of barnidipine during plasma extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of barnidipine during plasma extraction.

Understanding this compound's Properties

Low recovery during extraction is often linked to the physicochemical properties of the analyte. This compound, a dihydropyridine calcium channel blocker, presents specific characteristics that can impact its extraction efficiency.[1][2] Understanding these properties is the first step in troubleshooting your protocol.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₂₇H₂₉N₃O₆-
Molar Mass 491.544 g·mol⁻¹-
LogP (Octanol/Water) ~4.12 (highly lipophilic)Favors extraction into non-polar organic solvents.[3][4]
Water Solubility Very low (0.004 mg/mL)Difficult to keep in the aqueous phase unless ionized.[4]
Plasma Protein Binding 92.4% - 98.9%A very high percentage of this compound is bound to plasma proteins (mainly albumin), making it unavailable for extraction unless the proteins are disrupted.
pKa (Strongest Basic) ~8.11The molecule has a basic nitrogen, meaning its ionization state is pH-dependent. At pH < 8.11, it will be protonated (ionized) and more water-soluble. At pH > 8.11, it will be in its neutral, more lipid-soluble form.
Chemical Class DihydropyridineDihydropyridine derivatives can be sensitive to light, potentially leading to degradation if samples are not handled properly.
Solubility in Organic Solvents Soluble in methanol, ethanol, DMSO, and DMF.Provides a range of potential solvents for liquid-liquid extraction or for reconstituting a dried extract.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the plasma extraction of this compound.

Question 1: My this compound recovery is consistently low when using Protein Precipitation (PPT). What's going wrong?

Answer:

Low recovery with PPT is a frequent issue, primarily due to this compound's high affinity for plasma proteins. When you add a solvent to precipitate the proteins, the drug can get trapped and precipitate along with them.

Here are the common causes and solutions:

  • Incomplete Protein Disruption: The high protein binding (up to 98.9%) means the bond between this compound and proteins like albumin must be effectively broken.

    • Solution: Ensure vigorous and thorough mixing. Vortexing for 1-3 minutes after adding the precipitation solvent is crucial to disrupt these interactions.

  • Suboptimal Precipitation Solvent: The choice of solvent affects precipitation efficiency.

    • Solution: Acetonitrile (ACN) is generally the most effective solvent for PPT, often yielding recoveries higher than 80%. Methanol is another option, though it may be less efficient at precipitating proteins. Acidic precipitants like trichloroacetic acid (TCA) or perchloric acid (PCA) can sometimes result in lower analyte recovery due to co-precipitation.

  • Incorrect Solvent-to-Plasma Ratio: An insufficient volume of organic solvent will not precipitate all proteins effectively.

    • Solution: A standard and effective ratio is 3:1 (v/v) of cold acetonitrile to plasma. For example, use 600 µL of ACN for every 200 µL of plasma.

  • Precipitation Temperature: Temperature can influence protein denaturation.

    • Solution: Using ice-cold solvent and performing the precipitation on ice can enhance the effectiveness of protein removal.

Question 2: I'm performing a Liquid-Liquid Extraction (LLE) and the recovery is poor. How can I improve it?

Answer:

LLE relies on the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. For a lipophilic and basic compound like this compound, several factors are critical.

  • Incorrect pH of the Aqueous Phase: This is the most common reason for low LLE recovery. This compound has a basic functional group (pKa ~8.11). For it to be soluble in an organic solvent, it must be in its neutral, non-ionized form.

    • Solution: Adjust the pH of the plasma sample to be alkaline (pH > 10) before adding the extraction solvent. This can be achieved by adding a small volume of a basic solution like 5% ammonia or 0.1 M NaOH.

  • Inappropriate Organic Solvent: The polarity of the extraction solvent must be well-matched to the analyte.

    • Solution: As a highly lipophilic drug, this compound is best extracted into non-polar or moderately polar water-immiscible solvents. Suitable options include methyl tertiary butyl ether (MTBE), diethyl ether, or mixtures like hexane/isoamyl alcohol.

  • Insufficient Phase Mixing: If the two liquid phases are not mixed adequately, the drug will not have a sufficient opportunity to partition into the organic layer.

    • Solution: Vortex the sample vigorously for at least 3-5 minutes to ensure maximum surface area contact between the two phases.

  • Emulsion Formation: A stable emulsion layer can form between the aqueous and organic phases, trapping the analyte and preventing clear phase separation.

    • Solution: To break an emulsion, try centrifugation at a higher speed (e.g., >3000 x g for 10 minutes), adding a small amount of salt (NaCl) to the aqueous phase, or gentle agitation.

Question 3: Could this compound be degrading during my extraction process?

Answer:

Yes, analyte instability is a potential cause of low recovery, especially for this class of compounds.

  • Photosensitivity: this compound is a dihydropyridine, a class of molecules known to be sensitive to light. Exposure to UV or even strong laboratory light can cause oxidation of the dihydropyridine ring, converting it to an inactive pyridine analog.

    • Solution: Protect samples from light at all stages. Use amber-colored vials, cover sample racks with aluminum foil, and minimize exposure to direct light during sample preparation. One study noted that in plasma samples, 25% degradation of similar compounds occurred in just 2 hours when exposed to laboratory light.

  • pH and Temperature Stability: While this compound is generally stable, extreme pH conditions or high temperatures could potentially lead to hydrolysis of its ester groups.

    • Solution: Perform extractions at room temperature or on ice. Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. Studies have shown this compound to be stable in plasma for at least 6 hours at room temperature.

Question 4: What are the main differences between extraction methods for this compound?

Answer:

The choice of extraction method is a trade-off between speed, cost, cleanliness of the final extract, and recovery.

Table 2: Comparison of Plasma Extraction Techniques for this compound

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation/filtration.Partitioning of analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and then eluted with a solvent.
Speed Fast and simple.Moderately time-consuming.Can be time-consuming; amenable to automation.
Selectivity Low. Final extract contains many endogenous components (risk of matrix effects).Moderate. Cleaner than PPT but still contains some interferences.High. Provides the cleanest extract, significantly reducing matrix effects.
Reported Recovery Can be >80% if optimized.Can be high if pH and solvent are optimized.A method reported >61% recovery for this compound.
Key Challenge Co-precipitation of the analyte with proteins due to high binding.pH control is critical; potential for emulsion formation.Method development can be complex; sorbent choice is crucial.
Best For High-throughput screening where speed is prioritized over extract cleanliness.When a cleaner sample than PPT is needed and SPE is not available.Quantitative bioanalysis (e.g., LC-MS/MS) requiring low matrix effects and high sensitivity.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Sample Preparation: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot 200 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add a small volume (e.g., 10-20 µL) of the internal standard solution and vortex for 30 seconds.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the tube.

  • Mixing: Immediately cap the tube and vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical method (e.g., LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Thaw frozen plasma samples at room temperature. Vortex briefly.

  • Aliquoting: Aliquot 200 µL of the plasma sample into a clean glass tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution and vortex for 30 seconds.

  • Basification: Add 50 µL of 0.1 M NaOH or 5% ammonia solution to the tube to adjust the pH to >10. Vortex for 30 seconds.

  • Extraction: Add 1 mL of methyl tertiary butyl ether (MTBE) to the tube.

  • Mixing: Cap the tube and vortex for 3-5 minutes. Alternatively, use a mechanical shaker.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 10°C to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in a suitable volume of the mobile phase.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low recovery issues.

TroubleshootingWorkflow Start Start: Low this compound Recovery Method Which Extraction Method? Start->Method PPT Protein Precipitation (PPT) Method->PPT PPT LLE Liquid-Liquid Extraction (LLE) Method->LLE LLE SPE Solid-Phase Extraction (SPE) Method->SPE SPE (Consult SPE Guide) Check_PPT_Ratio Solvent:Plasma Ratio ≥ 3:1? PPT->Check_PPT_Ratio Check_LLE_pH Plasma pH > 10? LLE->Check_LLE_pH Check_PPT_Solvent Using Acetonitrile? Check_PPT_Ratio->Check_PPT_Solvent Yes Solution_PPT_Ratio Action: Increase solvent volume to 3:1 ratio. Check_PPT_Ratio->Solution_PPT_Ratio No Check_PPT_Mixing Vortexing >2 mins? Check_PPT_Solvent->Check_PPT_Mixing Yes Solution_PPT_Solvent Action: Switch to ice-cold Acetonitrile. Check_PPT_Solvent->Solution_PPT_Solvent No Check_Stability Check Analyte Stability Check_PPT_Mixing->Check_Stability Yes Solution_PPT_Mixing Action: Increase vortexing time and intensity. Check_PPT_Mixing->Solution_PPT_Mixing No Check_LLE_Solvent Using appropriate solvent (e.g., MTBE)? Check_LLE_pH->Check_LLE_Solvent Yes Solution_LLE_pH Action: Basify plasma with NaOH or NH3. Check_LLE_pH->Solution_LLE_pH No Check_LLE_Mixing Vortexing >3 mins? Check_LLE_Solvent->Check_LLE_Mixing Yes Solution_LLE_Solvent Action: Test MTBE or Diethyl Ether. Check_LLE_Solvent->Solution_LLE_Solvent No Check_LLE_Mixing->Check_Stability Yes Solution_LLE_Mixing Action: Increase vortexing time. Check_LLE_Mixing->Solution_LLE_Mixing No Light_Protection Samples protected from light? Check_Stability->Light_Protection Solution_Light Action: Use amber vials / cover racks. Light_Protection->Solution_Light No End Re-analyze Recovery Light_Protection->End Yes Solution_PPT_Ratio->End Solution_PPT_Solvent->End Solution_PPT_Mixing->End Solution_LLE_pH->End Solution_LLE_Solvent->End Solution_LLE_Mixing->End Solution_Light->End BarnidipineInteractions cluster_plasma Human Plasma (Aqueous Environment) cluster_extraction Extraction Process Barn_Free This compound (Free, Unbound) Partition Phase Partitioning (pH > 10 for LLE) Barn_Free->Partition Must be Free Barn_Bound This compound (Bound) Albumin Albumin & Other Proteins Barn_Bound->Albumin High Affinity (>95% Bound) Disruption Protein Disruption (e.g., Acetonitrile) Barn_Bound->Disruption Breaks Interaction Disruption->Barn_Free Releases Drug Organic_Phase Organic Solvent (for LLE) Partition->Organic_Phase Extracts into Organic Phase

References

Validation & Comparative

Barnidipine vs. Amlodipine: A Comparative Clinical Trial Analysis for Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

In the management of hypertension, dihydropyridine calcium channel blockers stand as a cornerstone of therapy. This guide provides a detailed comparative analysis of two such agents: barnidipine and amlodipine. The following sections present a synthesis of data from multiple clinical trials, focusing on their relative efficacy, safety, and tolerability, supported by experimental data and detailed methodologies.

Efficacy in Blood Pressure Reduction

Multiple clinical studies have demonstrated that both this compound and amlodipine are effective in lowering blood pressure in patients with mild to moderate essential hypertension. The antihypertensive efficacy of this compound has been shown to be equivalent to that of amlodipine.[1]

A 24-week, randomized, open-label pilot study involving 30 treatment-naive patients with grade I or II essential hypertension found no significant difference in mean blood pressure reductions between the this compound and amlodipine groups.[2][3][4] At the end of the study, the mean reductions in office blood pressure were -10.3/-9.4 mmHg for this compound and -16.6/-9.1 mmHg for amlodipine.[2] The corresponding reductions in ambulatory blood pressure were 9.4/6.4 mmHg for this compound and 8.1/5.1 mmHg for amlodipine. It is noteworthy that in this study, the dose of amlodipine was doubled to 10 mg in six patients after 12 weeks due to inadequate blood pressure control, while the this compound dosage remained constant.

Another real-life study, BASIC-HT, which included 1710 patients with mild to moderate hypertension who switched from other calcium channel blockers (including amlodipine) to this compound, also showed significant blood pressure reduction. Over a 3-month follow-up, the mean systolic blood pressure decreased from 153.15 mmHg to 139.20 mmHg, and the mean diastolic blood pressure decreased from 88.85 mmHg to 81.56 mmHg.

Table 1: Comparative Efficacy in Blood Pressure Reduction

StudyDrugDosageDurationMean Office BP Reduction (Systolic/Diastolic mmHg)Mean Ambulatory BP Reduction (Systolic/Diastolic mmHg)
Pilot StudyThis compound10 mg once daily24 weeks-10.3 / -9.49.4 / 6.4
Pilot StudyAmlodipine5-10 mg once daily24 weeks-16.6 / -9.18.1 / 5.1
BASIC-HT (switchers)This compoundNot specified3 months-13.95 / -7.29 (calculated from baseline and final values)Not Reported

Tolerability and Adverse Events

A key differentiator between this compound and amlodipine appears to be their side-effect profiles. Studies suggest that this compound may be associated with a lower incidence of class-specific adverse reactions compared to amlodipine.

In the 24-week pilot study, significantly more patients in the amlodipine group reported drug-related adverse events compared to the this compound group (60% vs. 13%; P < 0.05). In the BASIC-HT study, where 65.4% of patients switched to this compound for tolerability reasons, the main adverse event reported during follow-up was edema (4.8%). This suggests that this compound may be a valuable therapeutic option when tolerability is a concern with other calcium channel blockers.

Table 2: Comparative Tolerability and Adverse Events

StudyDrugIncidence of Drug-Related Adverse EventsCommon Adverse Events
Pilot StudyThis compound13%Not specified
Pilot StudyAmlodipine60%Not specified
BASIC-HT (switchers)This compoundNot specifiedEdema (4.8%)

Experimental Protocols

24-Week Randomized, Open-Label, Pilot Study
  • Objective: To compare the antihypertensive effect of this compound and amlodipine.

  • Patient Population: 30 treatment-naive patients with grade I or II essential hypertension (office sitting systolic blood pressure [BP] of 140-179 mm Hg and diastolic BP of 90-109 mm Hg).

  • Study Design: A 24-week, randomized, open-label study.

  • Treatment: Patients received either this compound 10 mg once daily or amlodipine 5 mg once daily. After 12 weeks, the amlodipine dose could be doubled to 10 mg for inadequate BP control.

  • Primary Endpoints:

    • Office and ambulatory blood pressure.

    • Left ventricular mass index (LVMI).

    • Markers of cardiac damage: serum procollagen type I C-terminal propeptide.

  • Assessments: Patients were assessed at enrollment, and at 12 and 24 weeks.

BASIC-HT Real-Life Study
  • Objective: To assess the tolerability and effectiveness of this compound in patients with mild to moderate hypertension, including those switching from other calcium channel blockers.

  • Patient Population: A subgroup of 1710 patients from the larger BASIC-HT study (total n=20,479) who switched from amlodipine or lercanidipine to this compound.

  • Study Design: A prospective, real-life observational study with a 3-month follow-up.

  • Assessments: Tolerability and effectiveness were assessed at two visits during the follow-up period.

Mechanism of Action: Signaling Pathway

Both this compound and amlodipine are dihydropyridine calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Drugs Dihydropyridine CCBs Ca_ext Ca²⁺ (Extracellular) L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ (Intracellular) L_type_channel->Ca_int Relaxation Vasodilation L_type_channel->Relaxation Inhibition leads to Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to This compound This compound This compound->L_type_channel Inhibits Amlodipine Amlodipine Amlodipine->L_type_channel Inhibits

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a comparative clinical trial of two antihypertensive drugs.

cluster_TrialPhases Clinical Trial Workflow Screening Patient Screening (Mild to Moderate Hypertension) Run_in Placebo Run-in Period (e.g., 4 weeks) Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A Treatment Group A (e.g., this compound 10mg/day) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Amlodipine 5mg/day) Randomization->Treatment_B Follow_up Follow-up Assessments (e.g., 12 and 24 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Data_Analysis Data Analysis (Efficacy and Tolerability) Follow_up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: Generalized workflow for a comparative hypertension clinical trial.

References

Barnidipine versus Lercanidipine for Left Ventricular Hypertrophy in Hypertensive Diabetic Patients: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential effects of two third-generation calcium channel blockers on cardiac remodeling in a high-risk patient population.

This guide provides a comprehensive comparison of barnidipine and lercanidipine, two third-generation dihydropyridine calcium channel blockers (CCBs), in their efficacy at mitigating left ventricular hypertrophy (LVH) in patients with type 2 diabetes and hypertension. The information presented is based on a randomized clinical trial that directly compared the two drugs.

Left ventricular hypertrophy is a common and serious complication in patients with co-existing hypertension and diabetes mellitus, significantly increasing their risk for cardiovascular events[1]. Pharmacological interventions that can induce regression of LVH are associated with an improved prognosis, independent of blood pressure reduction alone[1]. This guide synthesizes the available evidence to assist researchers and clinicians in understanding the nuanced differences between this compound and lercanidipine in this context.

Mechanism of Action

Both this compound and lercanidipine are L-type calcium channel blockers that induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby reducing peripheral vascular resistance and lowering blood pressure[1][2]. Lercanidipine is noted for its high lipophilicity, which allows it to accumulate in the lipid bilayer of cell membranes in arterial walls, resulting in a slow onset and long duration of action[1]. This compound also has a long-lasting vasodilatory effect. While both drugs primarily target L-type calcium channels, some research suggests that lercanidipine may also have an effect on T-type calcium channels, which could contribute to its renal-protective effects.

Head-to-Head Clinical Trial Evidence

A randomized clinical trial provides the most direct comparison of the effects of this compound and lercanidipine on LVH in hypertensive, type 2 diabetic patients. The study evaluated the effects of these drugs on various echocardiographic parameters over a six-month period.

Data Presentation: Echocardiographic and Metabolic Outcomes

The following tables summarize the key quantitative data from the pivotal clinical trial comparing this compound and lercanidipine in combination with losartan.

Table 1: Effects on Blood Pressure and Metabolic Parameters

ParameterThis compound + Losartan (Baseline)This compound + Losartan (6 Months)Lercanidipine + Losartan (Baseline)Lercanidipine + Losartan (6 Months)
Systolic Blood Pressure (mmHg)148.3 ± 4.1131.1 ± 3.5 148.5 ± 4.3132.4 ± 3.8
Diastolic Blood Pressure (mmHg)94.1 ± 3.581.3 ± 2.9 94.3 ± 3.782.1 ± 3.1
LDL-Cholesterol (mg/dL)121.4 ± 11.1115.3 ± 10.9120.9 ± 11.5120.1 ± 11.3
Uric Acid (mg/dL)5.9 ± 0.45.1 ± 0.35.8 ± 0.55.2 ± 0.4*

*p < 0.05 vs baseline; ***p < 0.001 vs baseline. Data from a study by Derosa et al.. Both treatments significantly reduced blood pressure to a similar extent. Notably, only the this compound combination therapy resulted in a statistically significant reduction in LDL-cholesterol.

Table 2: Effects on Echocardiographic Parameters of Left Ventricular Structure and Function

ParameterThis compound + Losartan (Baseline)This compound + Losartan (6 Months)Lercanidipine + Losartan (Baseline)Lercanidipine + Losartan (6 Months)
Left Ventricular Mass Index (g/m²)124.7 ± 5.1110.1 ± 4.3 125.1 ± 5.3118.9 ± 4.9
Interventricular Septal Thickness in Diastole (mm)12.8 ± 0.511.1 ± 0.4 12.7 ± 0.612.5 ± 0.5
Posterior Wall Thickness in Diastole (mm)12.6 ± 0.410.9 ± 0.3†12.5 ± 0.511.8 ± 0.4
E/A Ratio0.81 ± 0.050.95 ± 0.04†0.82 ± 0.060.84 ± 0.05
Isovolumetric Relaxation Time (ms)101.1 ± 4.185.3 ± 3.5**†100.8 ± 4.398.9 ± 3.9
Left Atrial Volume Index (mL/m²)30.1 ± 2.125.4 ± 1.8*†29.9 ± 2.329.1 ± 2.1

*p < 0.05 vs baseline; **p < 0.01 vs baseline; †p < 0.05 vs lercanidipine + losartan. Data from a study by Derosa et al.. The combination of this compound and losartan demonstrated a greater reduction in left ventricular mass index, interventricular septal thickness, and posterior wall thickness compared to the lercanidipine and losartan combination. Furthermore, this compound treatment led to significant improvements in diastolic function, as indicated by the E/A ratio, isovolumetric relaxation time, and left atrial volume index, effects not observed with lercanidipine.

Experimental Protocols

The data presented above is derived from a randomized, parallel-group, single-blind clinical trial.

Study Population: The study enrolled 144 hypertensive patients with type 2 diabetes and left ventricular hypertrophy.

Treatment Regimen: Patients were randomized to receive either this compound 20 mg/day or lercanidipine 20 mg/day, in addition to a background therapy of losartan 100 mg/day, for a duration of 6 months.

Key Assessments:

  • Echocardiography: Standard 2D and Doppler echocardiography was performed at baseline and after 6 months of treatment to assess left ventricular mass (LVM), left ventricular mass index (LVMI), interventricular septal thickness, posterior wall thickness, and parameters of diastolic function including the ratio of peak early to late diastolic filling velocity (E/A ratio), isovolumetric relaxation time, and left atrial volume index. LVM was calculated using the Devereux formula.

  • Blood Pressure Measurement: Office blood pressure was measured at each visit.

  • Metabolic Parameters: Fasting plasma glucose, glycated hemoglobin (HbA1c), lipid profile, and other relevant biochemical markers were assessed at baseline and at the end of the study.

Visualizing the Experimental Workflow and Drug Action

The following diagrams illustrate the experimental design and the proposed mechanism of action of the compared treatments.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_assessment Assessments P 144 Hypertensive Patients with Type 2 Diabetes and LVH R Randomization (n=144) P->R A1 Baseline Assessment - Echocardiography - Blood Pressure - Metabolic Panel G1 Group 1 (n=71) This compound 20 mg/day + Losartan 100 mg/day R->G1 G2 Group 2 (n=73) Lercanidipine 20 mg/day + Losartan 100 mg/day R->G2 A2 6-Month Follow-up - Echocardiography - Blood Pressure - Metabolic Panel G1->A2 G2->A2

Randomized clinical trial workflow.

signaling_pathway cluster_drugs Dihydropyridine CCBs cluster_cellular Vascular Smooth Muscle Cell cluster_systemic Systemic Effects B This compound Ca_channel L-type Ca²⁺ Channel B->Ca_channel Blocks Vasodilation Vasodilation B->Vasodilation L Lercanidipine L->Ca_channel Blocks L->Vasodilation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction PVR Reduced Peripheral Vascular Resistance Vasodilation->PVR BP Blood Pressure Reduction PVR->BP

Mechanism of action of this compound and lercanidipine.

Concluding Remarks

The available evidence from a direct comparative study suggests that while both this compound and lercanidipine, when added to losartan, are effective in lowering blood pressure in hypertensive patients with type 2 diabetes, this compound demonstrates superior efficacy in promoting the regression of left ventricular hypertrophy and improving diastolic function. The this compound-based regimen led to a more significant reduction in the left ventricular mass index and key structural parameters of LVH. Additionally, this compound showed a favorable effect on LDL-cholesterol, which was not observed with lercanidipine.

These findings indicate that this compound may offer additional cardioprotective benefits beyond blood pressure control in this high-risk patient population. For researchers and drug development professionals, these results highlight the importance of considering cardiovascular remodeling endpoints in the evaluation of antihypertensive therapies, particularly in diabetic patients. Further investigation into the molecular mechanisms underlying the differential effects of these two CCBs on cardiac myocytes and fibroblasts could yield valuable insights for the development of future cardioprotective agents.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Barnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of barnidipine. The performance of the HPLC method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

This compound is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] The presence of impurities and degradation products can impact the quality, safety, and efficacy of the final pharmaceutical product.[3] Therefore, a validated stability-indicating analytical method that can accurately quantify this compound in the presence of its degradation products is crucial for quality control.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method has been developed and validated for the estimation of this compound hydrochloride in bulk and tablet dosage forms.[1][4] This method demonstrates good resolution and a short analysis time, making it suitable for routine analysis.

Experimental Protocol: RP-HPLC

Chromatographic Conditions:

  • Column: Reverse Phase C8 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of HPLC grade methanol and water in a ratio of 80:20 (v/v) was used. The mobile phase was filtered through a 0.4 µm membrane filter and sonicated for 15 minutes before use.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 237 nm

  • Injection Volume: 20 µL

  • Retention Time: The mean retention time for this compound HCl was found to be 2.8 minutes.

Standard Solution Preparation: An accurately weighed 10 mg of this compound HCl was dissolved in 50 mL of methanol in a 100 mL volumetric flask and the volume was made up with the same solvent to obtain a concentration of 100 µg/mL. Further dilutions were made with the mobile phase to achieve the desired concentrations for the calibration curve.

Forced Degradation Studies Protocol: To establish the stability-indicating nature of the method, forced degradation studies are essential. These studies expose the drug substance to various stress conditions to generate potential degradation products. The HPLC method must be able to resolve the main peak of this compound from the peaks of any degradation products.

  • Photodegradation: Exposure of this compound to natural or forced irradiation can lead to the formation of its pyridine derivative as the main degradation product.

  • Acid/Base Hydrolysis: Treatment with acidic and basic solutions.

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Exposing the drug substance to dry heat.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_0 Forced Degradation Study Workflow drug This compound API / Formulation stress Apply Stress Conditions drug->stress acid Acid Hydrolysis (e.g., 0.1N HCl) stress->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress->base oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (UV/Vis light) stress->photo analysis Analyze Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution (API vs. Degradants) analysis->evaluation

Caption: Workflow for forced degradation studies of this compound.

Method Validation

The developed RP-HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 3-18 µg/mL
Correlation Coefficient (R²) 0.9992
Accuracy (% Recovery) 99.83% to 99.91%
Precision (% RSD) < 2%
Limit of Detection (LOD) Not explicitly stated, but method is described as sensitive
Limit of Quantification (LOQ) Not explicitly stated, but method is described as sensitive
Robustness The method showed good robustness for small changes in mobile phase composition and flow rate.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of this compound.

1. UV-Visible Spectrophotometry: UV spectrophotometry is a simpler and more cost-effective method than HPLC. It has been used to study the kinetics of this compound's photodegradation. However, its major limitation is the lack of specificity. It cannot distinguish between the active pharmaceutical ingredient (API) and its degradation products if they have overlapping absorption spectra. Therefore, it is not suitable as a stability-indicating method on its own.

2. High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that offers the advantage of high sample throughput. It has been used for the simultaneous estimation of other dihydropyridine calcium channel blockers. While no specific HPTLC method for this compound was found in the initial search, its application for similar drugs suggests its potential. It can be a good alternative for routine quality control, but may have lower resolution and sensitivity compared to HPLC.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring very high sensitivity and selectivity, such as the determination of this compound in human plasma, LC-MS/MS is the method of choice. A sensitive LC-MS/MS method has been developed for the quantification of this compound at sub-picogram levels. This is particularly useful for pharmacokinetic studies where drug concentrations are very low. However, the instrumentation is more complex and expensive than HPLC.

The following diagram outlines the general validation workflow for a stability-indicating HPLC method.

G cluster_1 HPLC Method Validation Workflow start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability validated_method Validated Stability-Indicating HPLC Method solution_stability->validated_method

Caption: General workflow for validating a stability-indicating HPLC method.

Conclusion

The validated RP-HPLC method provides a simple, accurate, and precise tool for the routine quality control of this compound in bulk and pharmaceutical dosage forms. Its stability-indicating nature ensures that the drug can be quantified without interference from its degradation products. While UV-spectrophotometry offers a simpler approach, it lacks the specificity required for stability studies. For bioanalytical applications requiring ultra-high sensitivity, LC-MS/MS is the superior alternative, albeit with higher operational costs and complexity. The choice of method should be guided by the specific analytical requirements, available resources, and the intended application.

References

A Head-to-Head Comparison of Barnidipine and Nitrendipine Tolerability in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that while both barnidipine and nitrendipine, two dihydropyridine calcium channel blockers, demonstrate comparable efficacy in lowering blood pressure, this compound exhibits a more favorable tolerability profile with a lower incidence of common vasodilator-related adverse events. This comparison guide synthesizes findings from key clinical trials to provide researchers, scientists, and drug development professionals with a detailed analysis of the tolerability of these two antihypertensive agents.

The primary evidence for the superior tolerability of this compound comes from a multicenter, randomized, double-blind, parallel-group study where 96 patients with mild to moderate essential hypertension were treated with this compound and 46 with nitrendipine.[1][2] This head-to-head comparison revealed that this compound was associated with fewer class I adverse reactions, which are side effects related to the vasodilatory mechanism of action of calcium channel blockers.[1][2]

Quantitative Analysis of Adverse Events

Adverse EventThis compound (Incidence)Nitrendipine (Incidence)
Headache 1.8% (in patients <65 years), 1.4% (in patients ≥65 years)[1]Frequent, though specific percentage varies across studies.
Peripheral Edema 2.7% (in patients <65 years), 4.6% (in patients ≥65 years)A common side effect, with a tendency to be more pronounced than with some other calcium channel blockers.
Flushing Reported, but incidence is generally low.A frequent side effect due to the pharmacodynamic effect of the drug.
Palpitations Reported, but incidence is generally low.A frequent side effect.
Dizziness Reported, but incidence is generally low.A frequent side effect.

Experimental Protocols

The understanding of the comparative tolerability of this compound and nitrendipine is primarily derived from a key randomized, double-blind, parallel-group clinical trial. The methodology of this study serves as a benchmark for evaluating these two drugs.

Key Experimental Protocol: Comparative Study of this compound and Nitrendipine

  • Study Design: A randomized, double-blind, parallel-group study.

  • Patient Population: Patients with mild to moderate essential hypertension.

  • Sample Size: 142 patients were randomized, with 96 receiving this compound and 46 receiving nitrendipine.

  • Treatment Arms:

    • This compound: 10 mg daily.

    • Nitrendipine: 10 mg daily.

  • Study Duration: The comparative phase of the trial lasted for 12 weeks, following a 4-week placebo run-in period.

  • Primary Endpoints: Changes in sitting and standing systolic and diastolic blood pressures.

  • Secondary Endpoints: Recording and comparison of adverse events.

  • Inclusion/Exclusion Criteria: While specific criteria for this study are not detailed in the available literature, typical inclusion criteria for such trials involve adults with a diagnosis of essential hypertension within a defined blood pressure range. Exclusion criteria often include secondary hypertension, severe comorbidities, and contraindications to calcium channel blockers.

  • Data Analysis: The number of patients required for the study was calculated to detect a mean reduction in blood pressure of 5 mm Hg between the treatment groups with 80% power.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the process of clinical evaluation, the following diagrams are provided.

Experimental Workflow for this compound vs. Nitrendipine Trial cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment s1 Patient Screening (Mild to Moderate Hypertension) s2 Informed Consent s1->s2 s3 4-Week Placebo Run-in s2->s3 r1 Randomization (2:1 ratio) s3->r1 t1 This compound Group (n=96) r1->t1 t2 Nitrendipine Group (n=46) r1->t2 a1 Blood Pressure Monitoring (Sitting & Standing) t1->a1 a2 Adverse Event Recording t1->a2 t2->a1 t2->a2 Signaling Pathway of Dihydropyridine Calcium Channel Blockers cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol ccb This compound / Nitrendipine l_type L-type Calcium Channel ccb->l_type Blockade relaxation Vasodilation / Relaxation ccb->relaxation ca_int Intracellular Ca2+ ca_ext Extracellular Ca2+ ca_ext->l_type Influx calmodulin Calmodulin ca_int->calmodulin mlck_inactive Inactive Myosin Light Chain Kinase (MLCK) calmodulin->mlck_inactive mlck_active Active MLCK mlck_inactive->mlck_active Activation mlc Myosin Light Chain (MLC) mlck_active->mlc Phosphorylation mlc_p Phosphorylated MLC mlc->mlc_p contraction Muscle Contraction mlc_p->contraction

References

Comparative Efficacy of Barnidipine and Losartan on Endothelial Damage Markers: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of barnidipine, a calcium channel blocker, and losartan, an angiotensin II receptor blocker, on key markers of endothelial damage. The information is compiled for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visualizations of relevant pathways.

Quantitative Data Summary

Table 1: Comparison of this compound + Losartan vs. Lercanidipine + Losartan [1][2][3][4]

This table presents data from a 6-month randomized trial involving 151 hypertensive and type 2 diabetic patients. Patients received either this compound (20 mg/day) or lercanidipine (20 mg/day), both in addition to losartan (100 mg/day).

MarkerThis compound + Losartan (Change from Baseline)Lercanidipine + Losartan (Change from Baseline)p-value (between groups)
Inflammatory Markers
Hs-CRP (mg/L)↓ Significant ReductionLess pronounced reduction< 0.05
TNF-α (pg/mL)↓ Significant ReductionLess pronounced reduction< 0.05
Adhesion Molecules
sVCAM-1 (ng/mL)↓ Significant ReductionLess pronounced reduction< 0.05
sICAM-1 (ng/mL)↓ Significant ReductionLess pronounced reduction< 0.05
Oxidative Stress
Isoprostanes (pg/mL)↓ Significant ReductionLess pronounced reduction< 0.05
Matrix Metalloproteinases
MMP-2 (ng/mL)No Significant ChangeNo Significant ChangeNS
MMP-9 (ng/mL)No Significant ChangeNo Significant ChangeNS

NS: Not Significant

Table 2: Effects of Losartan on Endothelial Function Markers (from various studies)

MarkerStudy PopulationTreatmentOutcome
Serum Nitric Oxide (NO)30 Stage 2 Hypertensive Patients[5]Losartan (50-100 mg/day) for 6 weeks↑ Significant Increase (from 32.74 to 79.04 µM/L)
Serum Malondialdehyde (MDA)30 Stage 2 Hypertensive PatientsLosartan (50-100 mg/day) for 6 weeks↓ Significant Decrease (by 15.3%)
Flow-Mediated Dilation (FMD)13 Hypertensive Patients with Type 2 DiabetesLosartan (50 mg twice daily) for 4 weeks↑ Significant Improvement (3.4% vs 2.58% with atenolol)
8-Isoprostanes13 Hypertensive Patients with Type 2 DiabetesLosartan (50 mg twice daily) for 4 weeks↓ Significant Reduction (from 0.067 to 0.039 ng/ml)
Endothelium-dependent relaxation19 Untreated Hypertensive PatientsLosartan for 1 year↑ Normalized (from 82.1% to 94.7%)

Table 3: Effects of this compound on Endothelial Function Markers (from various studies)

MarkerStudy PopulationTreatmentOutcome
Flow-Mediated Dilation (FMD)Hypertensive PatientsThis compound for 24 weeks↑ Significant Improvement
Endothelial Nitric Oxide Synthase (eNOS) expressionL-NAME-induced hypertensive ratsThis compound (3 mg/kg/day)↑ Increased expression in arteries and kidney
Plasma Malondialdehyde (MDA)L-NAME-induced hypertensive ratsThis compound (3 mg/kg/day)↓ Reduced levels
Nitric Oxide (NO) ProductionHuman Umbilical Vein Endothelial CellsThis compound (0.3-10 µM)↑ Augmented production

Experimental Protocols

Measurement of Endothelial Damage and Oxidative Stress Markers

  • High-sensitivity C-reactive protein (Hs-CRP): Measured using a high-sensitivity nephelometric method.

  • Tumor necrosis factor-α (TNF-α): Determined by an enzyme-amplified sensitivity immunoassay.

  • Soluble Vascular Adhesion Molecule-1 (sVCAM-1) and Soluble Intercellular Adhesion Molecule-1 (sICAM-1): Quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Isoprostanes: Measured with an enzyme immunoassay (EIA) kit.

  • Matrix Metalloproteinase-2 (MMP-2) and -9 (MMP-9): Assessed by gelatin zymography.

Assessment of Endothelial Function

  • Flow-Mediated Dilation (FMD) of the Brachial Artery: This non-invasive ultrasound method measures the change in arterial diameter in response to an increase in shear stress induced by reactive hyperemia.

  • Measurement of Serum Nitric Oxide (NO) and Malondialdehyde (MDA): Serum NO levels can be determined by measuring its stable metabolites, nitrite and nitrate. MDA, a marker of lipid peroxidation, is typically measured using a thiobarbituric acid reactive substances (TBARS) assay.

Visualizations

experimental_workflow cluster_patient_selection Patient Selection cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_markers Measured Markers P Hypertensive Patients (with/without Type 2 Diabetes) R Randomized, Double-Blind, Parallel-Group/Crossover Design P->R T1 This compound (+ Losartan) R->T1 T2 Losartan (or other comparator) R->T2 F Follow-up Measurements (e.g., 6 months) T1->F T2->F B Baseline Measurements M1 Endothelial Damage Markers (Hs-CRP, TNF-α, sVCAM-1, sICAM-1) F->M1 M2 Oxidative Stress Markers (Isoprostanes, MDA) F->M2 M3 Endothelial Function (FMD, NO levels) F->M3

Caption: Experimental workflow for comparative drug studies on endothelial markers.

signaling_pathways cluster_losartan Losartan Pathway cluster_this compound This compound Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ROS ↓ Reactive Oxygen Species (ROS) AT1R->ROS activates Losartan Losartan Losartan->AT1R blocks NO_avail ↑ Nitric Oxide (NO) Availability ROS->NO_avail reduces Vaso Vasodilation NO_avail->Vaso Ca_channel L-type Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx This compound This compound This compound->Ca_channel blocks eNOS_exp ↑ eNOS Expression This compound->eNOS_exp NO_prod ↑ NO Production eNOS_exp->NO_prod Vaso2 Vasodilation NO_prod->Vaso2

Caption: Simplified signaling pathways for Losartan and this compound.

Discussion

The available evidence suggests that both this compound and losartan have beneficial effects on endothelial function, albeit through different primary mechanisms. Losartan, by blocking the AT1 receptor, reduces the detrimental effects of angiotensin II, leading to decreased oxidative stress and increased nitric oxide availability. This compound, a calcium channel blocker, appears to improve endothelial function by directly stimulating endothelial nitric oxide synthase (eNOS) expression and subsequent NO production.

The study by Derosa et al. is particularly noteworthy, as it suggests that in combination with losartan, this compound may offer superior benefits in reducing markers of inflammation (Hs-CRP, TNF-α), endothelial activation (sVCAM-1, sICAM-1), and oxidative stress (isoprostanes) compared to lercanidipine with losartan in hypertensive patients with type 2 diabetes. This indicates that this compound may possess pleiotropic effects beyond its primary calcium channel blocking activity that contribute to vascular protection.

References

A Comparative Analysis of the In Vivo Vasodilatory Potency of Barnidipine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo vasodilatory potency of the enantiomers of barnidipine, a dihydropyridine calcium channel blocker. The information presented is supported by experimental data to aid in research and development efforts within the pharmaceutical and cardiovascular fields. This compound possesses two chiral centers, resulting in four stereoisomers: (3'S, 4S), (3'R, 4R), (3'R, 4S), and (3'S, 4R). The commercially available formulation of this compound is the (3'S, 4S)-enantiomer.

Quantitative Data Summary

The vasodilatory activity of this compound and its three optical isomers has been assessed both in vitro and in vivo. The following tables summarize the comparative potency of these enantiomers.

Table 1: In Vitro Vasodilatory Potency of this compound Enantiomers in Isolated Guinea Pig Aorta

EnantiomerPotency OrderPotency Ratio (relative to (3'S,4R)-enantiomer)
This compound ((3'S, 4S))1118
(3'R, 4R)2Not specified
(3'R, 4S)2Not specified
(3'S, 4R)31

Data from Miyawaki et al., 1995.[1]

Table 2: In Vivo Vasodilatory Potency of this compound Enantiomers on Coronary Blood Flow in Anesthetized Dogs

EnantiomerPotency OrderPotency Ratio (relative to (3'S,4R)-enantiomer)
This compound ((3'S, 4S))115
(3'R, 4R)2Not specified
(3'R, 4S)2Not specified
(3'S, 4R)31

Data from Miyawaki et al., 1995.[1]

The data clearly indicates that the (3'S, 4S)-enantiomer (this compound) is the most potent vasodilator among the four stereoisomers, both in isolated vascular tissue and in a living animal model.[1] A significant stereoselectivity is observed, particularly at the C-4 position of the dihydropyridine ring.[1] Furthermore, the (3'S, 4S)-enantiomer exhibits a slower onset and longer duration of action in increasing coronary blood flow compared to the other enantiomers.[1]

Experimental Protocols

In Vivo Measurement of Coronary Blood Flow in Anesthetized Dogs

This protocol outlines the methodology for assessing the in vivo vasodilatory effects of this compound enantiomers by measuring coronary blood flow in anesthetized dogs.

  • Animal Preparation:

    • Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

    • The animals are intubated and ventilated with room air.

    • A femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

    • A left thoracotomy is performed in the fourth intercostal space to expose the heart.

    • The left circumflex coronary artery is isolated, and a flow probe is placed around the artery to measure coronary blood flow.

  • Drug Administration:

    • The this compound enantiomers are dissolved in a suitable vehicle (e.g., polyethylene glycol and ethanol).

    • The solutions are administered as a single intra-arterial injection into the coronary artery.

    • A range of doses for each enantiomer is administered to establish a dose-response relationship.

  • Data Acquisition and Analysis:

    • Coronary blood flow and systemic arterial blood pressure are continuously recorded.

    • The peak increase in coronary blood flow from the pre-drug baseline is measured for each dose of each enantiomer.

    • Dose-response curves are constructed, and the dose required to produce a half-maximal response (ED50) can be calculated to compare the potencies of the enantiomers.

In Vitro Vasodilation Assay in Isolated Guinea Pig Aorta

This protocol describes the methodology for evaluating the vasodilatory properties of this compound enantiomers on isolated aortic rings.

  • Tissue Preparation:

    • Male guinea pigs are euthanized, and the thoracic aorta is carefully excised.

    • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-3 mm in width.

    • The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Experimental Procedure:

    • The aortic rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 2 grams.

    • The rings are then contracted with a high concentration of potassium chloride (e.g., 40-80 mM) to induce a sustained contraction mediated by calcium influx through L-type calcium channels.

    • Once a stable contraction is achieved, cumulative concentrations of the this compound enantiomers are added to the organ bath.

  • Data Analysis:

    • The relaxation of the aortic rings is measured as a percentage of the pre-contraction induced by potassium chloride.

    • Concentration-response curves are plotted, and the concentration of each enantiomer that produces 50% relaxation (IC50) is calculated.

    • The relative potencies of the enantiomers are determined by comparing their IC50 values.

Visualizations

Experimental Workflow

G cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis a1 Anesthetized Dog Preparation a2 Coronary Artery Cannulation & Flow Probe Placement a1->a2 a3 Intra-arterial Administration of Enantiomers a2->a3 a4 Measure Coronary Blood Flow a3->a4 a5 Determine Potency (e.g., ED50) a4->a5 compare Compare Potency of Enantiomers a5->compare b1 Isolated Guinea Pig Aorta Preparation b2 Aortic Ring Mounting in Organ Bath b1->b2 b3 KCl-induced Contraction b2->b3 b4 Cumulative Addition of Enantiomers b3->b4 b5 Measure Relaxation b4->b5 b6 Determine Potency (e.g., IC50) b5->b6 b6->compare G cluster_inhibition This compound This compound Enantiomers LTypeCaChannel L-type Calcium Channel (Voltage-Gated) This compound->LTypeCaChannel blocks CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux CaCalmodulin Ca²⁺-Calmodulin Complex Formation CaInflux->CaCalmodulin block_node Inhibition MLCK_active Myosin Light Chain Kinase (MLCK) Activation CaCalmodulin->MLCK_active MyosinPhosphorylation Myosin Light Chain Phosphorylation MLCK_active->MyosinPhosphorylation Contraction Smooth Muscle Contraction MyosinPhosphorylation->Contraction Vasodilation Vasodilation block_node->Vasodilation leads to

References

A Comparative Analysis of Barnidipine and Hydrochlorothiazide for Hypertension Management in the Elderly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcium channel blocker barnidipine and the thiazide diuretic hydrochlorothiazide for the management of hypertension in the elderly population. The information presented is based on available clinical data and pharmacological profiles to assist researchers and drug development professionals in their understanding of these two antihypertensive agents.

Executive Summary

Hypertension is a major risk factor for cardiovascular disease, particularly in the elderly. Both this compound and hydrochlorothiazide are established antihypertensive agents, but they belong to different drug classes with distinct mechanisms of action, efficacy profiles, and side-effect considerations. This compound, a dihydropyridine calcium channel blocker, induces vasodilation by blocking L-type calcium channels in vascular smooth muscle.[1] Hydrochlorothiazide, a thiazide diuretic, lowers blood pressure primarily by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion.[2][3][4] While both are effective in lowering blood pressure, their suitability for elderly patients involves a careful consideration of their broader physiological effects.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data on the efficacy and safety of this compound and hydrochlorothiazide in elderly patients with hypertension, based on available clinical studies. It is important to note that direct head-to-head comparative trials in this specific population are limited, and the data presented is a synthesis from various studies.

Table 1: Comparative Efficacy in Lowering Blood Pressure in Elderly Patients

ParameterThis compoundHydrochlorothiazideSource
Dosage Range (Typical) 10-20 mg once daily12.5-50 mg once daily[5]
Systolic BP Reduction A mean change from baseline of -21.1 mmHg was observed in patients >55 years after 3 months.A reduction of 25.4 mmHg was seen with a 25 mg dose in patients aged 68.9 +/- 7.0 years.
Diastolic BP Reduction A mean change from baseline of -12.4 mmHg was observed in patients >55 years after 3 months.A reduction of 6.8 mmHg was seen with a 25 mg dose in patients aged 68.9 +/- 7.0 years.
Response Rate An overall response rate of 84.1% was reported in patients aged ≥75 years.In a study of patients over 60, 58.2% responded to hydrochlorothiazide titration.

Table 2: Comparative Safety and Tolerability in Elderly Patients

Adverse Event ProfileThis compoundHydrochlorothiazideSource
Common Adverse Events Peripheral edema, headache, flushingHypokalemia, hyponatremia, hyperuricemia, hyperglycemia
Incidence of Peripheral Edema Reported in 4.6% of patients aged ≥65 years.Not a typical side effect.
Electrolyte Imbalances Generally neutral effect on electrolytes.Hypokalemia occurred in 18.6% of patients on a low dose and 32.3% on a high dose in one study.
Metabolic Effects Generally neutral effects on glucose and lipid metabolism.Can increase serum levels of glucose, uric acid, and cholesterol.
Treatment Discontinuation Low rates of discontinuation reported.Adherence can be affected by side effects like nocturia.

Experimental Protocols

General Protocol for a Randomized, Double-Blind, Controlled Trial:

  • Study Population: Male and female patients, typically aged 65 years and older, with a diagnosis of essential hypertension (e.g., sitting systolic blood pressure [SBP] 160-209 mmHg and diastolic blood pressure [DBP] < 115 mmHg).

  • Exclusion Criteria: Secondary hypertension, recent myocardial infarction or stroke, significant renal or hepatic impairment, and contraindications to either drug class.

  • Study Design: A multicenter, randomized, double-blind, parallel-group or crossover design is often used.

  • Intervention:

    • A washout period where previous antihypertensive medications are discontinued.

    • A single-blind placebo run-in period (e.g., 4 weeks) to establish baseline blood pressure and ensure patient compliance.

    • Randomization to receive either this compound (e.g., 10 mg once daily) or hydrochlorothiazide (e.g., 25 mg once daily).

    • Dose titration (e.g., after 4-6 weeks) if blood pressure targets are not met (e.g., this compound increased to 20 mg, hydrochlorothiazide to 50 mg).

  • Assessments:

    • Blood pressure and heart rate measurements at regular intervals (e.g., trough levels, 24-hour ambulatory monitoring).

    • Biochemical analyses (serum electrolytes, glucose, lipids, uric acid, renal function tests) at baseline and throughout the study.

    • Recording of all adverse events.

  • Primary Endpoints: Change from baseline in sitting SBP and DBP.

  • Secondary Endpoints: Percentage of patients achieving target blood pressure, incidence of adverse events, and changes in metabolic parameters.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action of this compound and hydrochlorothiazide.

Barnidipine_Mechanism cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Extracellular Extracellular Space Intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin Decreased MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Leads to decreased Contraction Muscle Contraction MLCK->Contraction Inhibition of Vasodilation Vasodilation Contraction->Vasodilation Reduced

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Hydrochlorothiazide_Mechanism cluster_RenalTubuleCell Distal Convoluted Tubule Cell TubularLumen Tubular Lumen Bloodstream Bloodstream HCTZ Hydrochlorothiazide NCC Na⁺-Cl⁻ Cotransporter (NCC) HCTZ->NCC Inhibits Na_Cl_Reabsorption Na⁺ and Cl⁻ Reabsorption Na_Excretion Increased Na⁺ and Water Excretion Na_Cl_Reabsorption->Na_Excretion Reduced BloodVolume Decreased Blood Volume Na_Excretion->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure Clinical_Trial_Workflow Screening Patient Screening (Elderly with Hypertension) Washout Washout Period Screening->Washout Placebo_Run_in Single-Blind Placebo Run-in Washout->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Hydrochlorothiazide Randomization->Group_B Dose_Titration_A Dose Titration (if needed) Group_A->Dose_Titration_A Dose_Titration_B Dose Titration (if needed) Group_B->Dose_Titration_B Follow_up Follow-up Assessments (BP, Labs, Adverse Events) Dose_Titration_A->Follow_up Dose_Titration_B->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

References

Barnidipine: A Comparative Efficacy Analysis Against Other Dihydropyridine Calcium Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and tolerability of barnidipine, a dihydropyridine calcium channel blocker (CCB), with other widely used agents in its class, including amlodipine, lercanidipine, and felodipine. The information is supported by data from clinical studies to assist in research and drug development decision-making.

Executive Summary

This compound is a potent, long-acting dihydropyridine CCB with a high affinity for L-type calcium channels in vascular smooth muscle.[1] Its lipophilic nature contributes to a slow onset and long duration of action, which may result in a lower incidence of reflex tachycardia compared to some other CCBs.[2] Clinical trials have demonstrated that this compound exhibits antihypertensive efficacy comparable to that of amlodipine, lercanidipine, and felodipine.[3][4][5] Notably, some studies suggest this compound may offer a favorable tolerability profile, particularly concerning peripheral edema.

Data Presentation: Efficacy and Tolerability Comparison

The following tables summarize quantitative data from comparative clinical trials.

Table 1: Comparative Efficacy in Blood Pressure Reduction

Drug/CombinationStudy DurationMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Reference
This compound vs. Amlodipine
This compound 10 mg24 weeks-10.3-9.4
Amlodipine 5-10 mg24 weeks-16.6-9.1
This compound vs. Lercanidipine (in combination with Losartan)
This compound 20 mg + Losartan 100 mg6 monthsGreater reduction than Lercanidipine + LosartanGreater reduction than Lercanidipine + Losartan
Lercanidipine 20 mg + Losartan 100 mg6 monthsSignificant reduction from baselineSignificant reduction from baseline
This compound vs. Felodipine
This compound 10-15 mg4 weeks19.2 ± 13.614.4 ± 7.0
Felodipine 5-10 mg4 weeks20.3 ± 11.314.7 ± 7.7
This compound (dose titrated up to 15 mg)12 weeks23.7 ± 13.512.7 ± 7.9
Felodipine (dose titrated up to 10 mg)12 weeks24.3 ± 18.414.5 ± 10.0
Lercanidipine vs. Amlodipine
Lercanidipine 20 mg4 weeks20.3113.13
Amlodipine 10 mg4 weeks13.2510.45
Amlodipine vs. Benidipine vs. Lercanidipine
Amlodipine 10 mg6 months15.46.6
Benidipine 8 mg6 months12.35.3
Lercanidipine 10 mg6 months17.87.2

Table 2: Comparative Tolerability and Adverse Events

DrugMost Common Adverse EventsIncidence of Peripheral EdemaReference
This compound Headache, flushing, dizziness, peripheral edema2.7% (<65 years), 4.6% (≥65 years) in one large observational study
Amlodipine Peripheral edema, headache, palpitations16.6% in a pharmacovigilance study; 60% of patients reported drug-related AEs in one comparative trial
Lercanidipine Headache, flushing, palpitationsLower incidence compared to amlodipine in some studies
Felodipine Palpitations, headache, flushingMore patients experienced palpitations compared to this compound

Experimental Protocols

This compound vs. Amlodipine in Treatment-Naive Hypertensive Patients
  • Study Design: A 24-week, randomized, open-label, pilot study.

  • Patient Population: Treatment-naive patients with grade I or II essential hypertension (office sitting systolic blood pressure [BP] of 140-179 mm Hg and diastolic BP of 90-109 mm Hg).

  • Intervention: Patients were randomized to receive either this compound 10 mg once daily or amlodipine 5 mg once daily. The amlodipine dose could be doubled to 10 mg after 12 weeks if BP control was inadequate.

  • Primary Endpoints: Effect on office and ambulatory BP, left ventricular mass index, and markers of cardiac damage.

  • Adverse Event Monitoring: Assessed through spontaneous reporting, patient interviews, and physical examination at each visit.

This compound vs. Lercanidipine in Hypertensive, Type 2 Diabetics with Left Ventricular Hypertrophy
  • Study Design: A 6-month, multicenter, randomized, double-blind, controlled study.

  • Patient Population: Hypertensive patients with type 2 diabetes and left ventricular hypertrophy.

  • Intervention: Patients were randomized to receive either this compound 20 mg/day or lercanidipine 20 mg/day, in addition to a background therapy of losartan 100 mg/day.

  • Primary Endpoints: Evaluation of echocardiographic parameters. Blood pressure was also assessed monthly, and patients underwent ambulatory blood pressure monitoring (ABPM). Other assessed parameters included markers of endothelial damage and oxidative stress.

  • Inclusion Criteria: Patients with essential hypertension and type 2 diabetes.

  • Exclusion Criteria: Known hypersensitivity to the study drugs.

This compound vs. Felodipine in Chinese Patients with Essential Hypertension
  • Study Design: A 4-week and a 12-week, randomized, open-label, parallel-group study.

  • Patient Population: Chinese patients with mild-to-moderate essential hypertension.

  • Intervention: Patients were randomized to receive either this compound (10-15 mg once daily) or felodipine (5-10 mg once daily). Doses were titrated as needed.

  • Primary Endpoints: Change in systolic and diastolic blood pressure.

  • Adverse Event Monitoring: Incidence of adverse events was recorded.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Mechanism of Action of Dihydropyridine Calcium Channel Blockers DHP Dihydropyridine CCB (e.g., this compound) L_type L-type Voltage-Gated Calcium Channel (α1 subunit) DHP->L_type Binds to and inhibits Ca_influx ↓ Intracellular Ca²⁺ Influx L_type->Ca_influx Ca_Calmodulin ↓ Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity Ca_Calmodulin->MLCK MLC_P ↓ Myosin Light Chain Phosphorylation MLCK->MLC_P Contraction ↓ Vascular Smooth Muscle Contraction MLC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Comparative Properties of Dihydropyridine CCBs cluster_lipophilicity Lipophilicity cluster_onset Onset of Action cluster_duration Duration of Action cluster_vasoselectivity Vascular Selectivity This compound This compound High_Lipo High This compound->High_Lipo Slow_Onset Slow This compound->Slow_Onset Long_Duration Long This compound->Long_Duration High_Vaso High This compound->High_Vaso Amlodipine Amlodipine Mod_Lipo Moderate Amlodipine->Mod_Lipo Amlodipine->Slow_Onset Amlodipine->Long_Duration Amlodipine->High_Vaso Lercanidipine Lercanidipine Lercanidipine->High_Lipo Lercanidipine->Slow_Onset Lercanidipine->Long_Duration Lercanidipine->High_Vaso

Caption: Comparative physicochemical and pharmacokinetic properties.

References

A Cross-Study Analysis of Barnidipine's Efficacy and Safety Profile in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of barnidipine, a dihydropyridine calcium channel blocker, with other commonly prescribed alternatives for the treatment of mild to moderate essential hypertension. The analysis is based on a review of clinical trial data and pharmacological studies, focusing on efficacy, safety, and mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking an objective overview supported by experimental data.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

This compound, along with lercanidipine, amlodipine, and lacidipine, belongs to the dihydropyridine class of calcium antagonists.[1][2] Their primary antihypertensive effect stems from the selective blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3][4] This inhibition prevents the influx of extracellular calcium ions, a critical step in muscle contraction. The result is the relaxation of vascular smooth muscle (vasodilation), particularly in the peripheral arterioles, which leads to a reduction in total peripheral vascular resistance and consequently, a lowering of blood pressure. These agents demonstrate high selectivity for vascular smooth muscle over cardiac muscle, minimizing direct effects on heart rate and contractility at therapeutic doses.

Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Drug_Action Drug Action Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int Vasodilation Vasodilation Contraction Muscle Contraction Ca_int->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Contraction->Vasodilation Inhibition leads to Hypertension Hypertension Vasoconstriction->Hypertension This compound This compound & Other Dihydropyridines This compound->L_type Blocks BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Fig. 1: Signaling pathway of dihydropyridine calcium channel blockers.

Efficacy Comparison

Clinical studies have demonstrated that this compound has antihypertensive efficacy comparable to other leading calcium channel blockers and drugs from other classes, such as beta-blockers and ACE inhibitors. It provides effective 24-hour blood pressure control with a once-daily dosing regimen.

Table 1: Comparative Efficacy in Blood Pressure Reduction
DrugStudy PopulationDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)ComparatorOutcome
This compound Mild-to-moderate essential hypertension (Chinese patients)10-15 mg/day23.7 ± 13.512.7 ± 7.9FelodipineSimilar efficacy
Felodipine Mild-to-moderate essential hypertension (Chinese patients)5-10 mg/day24.3 ± 18.414.5 ± 10.0This compoundSimilar efficacy
This compound Mild-to-moderate essential hypertension10-20 mg/day--AmlodipineEquivalent efficacy
This compound Mild-to-moderate essential hypertension10-20 mg/day--NitrendipineEquivalent efficacy
This compound Long-term open-label study10-20 mg/day--N/ABP normalization in 91% (Year 1), 91% (Year 2), 81% (Year 3)

Data presented as mean ± standard deviation where available.

Safety and Tolerability Profile

This compound is generally well-tolerated. Its adverse events are typically mild to moderate, transient, and characteristic of the vasodilator action of dihydropyridine calcium channel blockers (Type I effects), such as headache, flushing, and peripheral edema. Notably, some studies suggest that this compound may produce fewer of these class-specific side effects compared to amlodipine. The incidence of peripheral edema with lercanidipine and lacidipine has also been reported to be lower than with first-generation dihydropyridines.

Table 2: Comparative Incidence of Common Adverse Events (%)
Adverse EventThis compoundLercanidipineAmlodipineLacidipine
Peripheral Edema 3.9% (2.7-4.6% in another study)2.4%Commonly reportedLower incidence than other DHPs
Headache 4.3% (1.4-1.8% in another study)5.6%Commonly reportedCommonly reported
Flushing 4.7%2.0%Commonly reportedCommonly reported
Palpitations 3.1%1.7%Commonly reportedCommonly reported
Dizziness Commonly reported-Commonly reportedCommonly reported
Tachycardia -2.1%May cause reflex tachycardia-

Note: Direct comparison of percentages across different drugs can be challenging due to variations in study designs, populations, and dosages. Amlodipine adverse events are listed as "commonly reported" as specific comparable percentages were not available in the cited sources.

Safety_Profile_Comparison cluster_this compound This compound cluster_Lercanidipine Lercanidipine cluster_Amlodipine Amlodipine cluster_Lacidipine Lacidipine B_Edema Peripheral Edema (3.9%) B_Headache Headache (4.3%) B_Flushing Flushing (4.7%) B_Palpitations Palpitations (3.1%) L_Edema Peripheral Edema (2.4%) L_Headache Headache (5.6%) L_Flushing Flushing (2.0%) L_Palpitations Palpitations (1.7%) A_Edema Peripheral Edema (Common) A_Headache Headache (Common) A_Flushing Flushing (Common) A_Palpitations Palpitations (Common) Lac_Edema Peripheral Edema (Lower Incidence) Lac_Headache Headache (Common) Lac_Flushing Flushing (Common) Lac_Palpitations Palpitations (Common) AE_Title Common Vasodilator-Related Adverse Events

Fig. 2: Comparative overview of common adverse events.

Experimental Protocols: Antihypertensive Clinical Trials

The evaluation of new antihypertensive drugs like this compound typically follows a structured clinical trial protocol designed to rigorously assess efficacy and safety.

General Methodology
  • Study Design : Most antihypertensive trials are randomized, double-blind, and controlled. They may use a placebo control, an active comparator, or a three-arm design (test drug, active control, and placebo).

  • Patient Population : Trials enroll patients with a specific stage of hypertension (e.g., mild to moderate essential hypertension). Inclusion criteria often specify a certain age range and baseline blood pressure readings. A broad range of demographic subsets is encouraged.

  • Phases of the Trial :

    • Run-in Phase : A period (e.g., 4 weeks) where patients may receive a placebo to establish a stable baseline blood pressure and ensure compliance.

    • Treatment Phase : Patients are randomized to receive the investigational drug, a comparator, or a placebo for a defined period (e.g., 12 weeks). Dosing may be fixed or titrated based on blood pressure response.

    • Follow-up : Long-term open-label extension studies may follow to assess sustained efficacy and safety over months or years.

  • Efficacy Endpoints :

    • Primary : The main measure of efficacy is the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.

    • Secondary : These may include the percentage of patients achieving a target blood pressure (response rate), onset of antihypertensive effect, and effects on heart rate. Measurements are often taken at trough (just before the next dose) to assess 24-hour coverage.

  • Safety Assessment : Safety and tolerability are monitored throughout the trial. This involves recording all adverse events, conducting physical examinations, and performing laboratory tests and electrocardiograms (ECGs) at specified intervals.

Clinical_Trial_Workflow cluster_Treatment Treatment Phase (e.g., 12 weeks) Start Patient Screening & Informed Consent RunIn Placebo Run-in Phase (e.g., 4 weeks) Start->RunIn Randomization Randomization RunIn->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Active Comparator) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Endpoint Primary & Secondary Endpoint Assessment (Change in BP, AEs) GroupA->Endpoint GroupB->Endpoint GroupC->Endpoint Analysis Data Analysis Endpoint->Analysis Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Fig. 3: Typical workflow for an antihypertensive clinical trial.

References

Switching Calcium Channel Blockers: A Comparative Guide to Amlodipine, Lercanidipine, and Barnidipine in Real-World Practice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Tolerability Profiles Supported by Clinical Data.

The management of hypertension often involves the use of calcium channel blockers (CCBs), with amlodipine and lercanidipine being frequently prescribed. However, tolerability issues, most notably peripheral edema, can necessitate a switch to an alternative agent such as barnidipine. This guide provides a comprehensive comparison of these three dihydropyridine CCBs, focusing on the real-world evidence for switching from amlodipine or lercanidipine to this compound, supported by data from clinical studies and an examination of their pharmacological properties.

Efficacy and Safety: A Tabular Comparison

The following tables summarize the key quantitative data from comparative studies, providing a clear overview of the efficacy and safety of amlodipine, lercanidipine, and this compound.

Table 1: Blood Pressure Reduction in Head-to-Head and Switching Studies

StudyComparisonInitial Systolic BP (mmHg)Final Systolic BP (mmHg)Systolic BP Reduction (mmHg)Initial Diastolic BP (mmHg)Final Diastolic BP (mmHg)Diastolic BP Reduction (mmHg)
BASIC-HT Sub-analysis[1][2]Switch from Amlodipine/Lercanidipine to this compound153.15139.2013.9588.8581.567.29
Derosa et al. (2016)[3]This compound + Losartan vs. Lercanidipine + Losartan~154This compound: ~132, Lercanidipine: ~135This compound: ~22, Lercanidipine: ~19~92This compound: ~80, Lercanidipine: ~82This compound: ~12, Lercanidipine: ~10
Raparti et al. (2016)[4]Lercanidipine vs. AmlodipineLercanidipine: ~158, Amlodipine: ~159Lercanidipine: ~128, Amlodipine: ~129Lercanidipine: ~30, Amlodipine: ~30Lercanidipine: ~98, Amlodipine: ~98Lercanidipine: ~82, Amlodipine: ~82Lercanidipine: ~16, Amlodipine: ~16
Francesco et al. (2023)[5]Amlodipine vs. LercanidipineAmlodipine: ~155, Lercanidipine: ~156Not ReportedAmlodipine: 15.4, Lercanidipine: 17.8Amlodipine: ~92, Lercanidipine: ~92Not ReportedAmlodipine: 6.6, Lercanidipine: 7.2

Table 2: Incidence of Key Adverse Events

StudyDrug(s)Peripheral Edema (%)Headache (%)Flushing (%)Palpitations (%)
BASIC-HT Sub-analysisThis compound (after switching)4.8Not ReportedNot ReportedNot Reported
Raparti et al. (2016)Lercanidipine4642
Amlodipine16864
Makarounas-Kirchmann et al. (2009) (Meta-analysis)Lercanidipine vs. 1st Gen. CCBs (incl. Amlodipine)Reduced risk (RR=0.44)No significant differenceNo significant differenceNot Reported

Experimental Protocols

A detailed understanding of the methodologies employed in key clinical studies is crucial for interpreting the evidence.

BASIC-HT (this compound Real-life Safety and Tolerability in Chronic HyperTension) Sub-analysis

  • Study Design: A prospective, real-life observational study. This sub-analysis focused on a cohort of 1,710 patients with mild to moderate hypertension who were switched from amlodipine or lercanidipine to this compound.

  • Patient Population: Patients whose previous treatment with amlodipine or lercanidipine was replaced by this compound, either as monotherapy or in combination with other antihypertensive drugs. A significant portion of these patients (65.4%) were switched due to tolerability issues with their previous medication.

  • Intervention: Patients were switched to this compound, and their blood pressure and any adverse events were monitored over a 3-month follow-up period with two visits.

  • Primary Endpoints: The primary outcomes assessed were the change in systolic and diastolic blood pressure from baseline to the final visit, and the incidence and nature of adverse events.

Randomized Controlled Trial by Raparti et al. (2016)

  • Study Design: A prospective, double-blind, parallel-group randomized controlled trial.

  • Patient Population: 100 patients with essential hypertension were randomized into two groups of 50.

  • Intervention: One group received lercanidipine 10 mg once daily, and the second group received amlodipine 5 mg once daily for 12 weeks. Doses could be titrated at 4 and 8 weeks if the target blood pressure of 140/90 mmHg was not achieved.

  • Primary Endpoints: The primary efficacy endpoint was the change in systolic and diastolic blood pressure. Tolerability was assessed by recording adverse drug reactions at each follow-up visit.

Signaling Pathways and Mechanisms of Action

Amlodipine, lercanidipine, and this compound are all dihydropyridine calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

Shared mechanism of dihydropyridine CCBs.

While the primary mechanism is the same, differences in their pharmacokinetic and pharmacodynamic properties, such as lipophilicity and vascular selectivity, may account for the observed variations in their side-effect profiles.

Mechanism of Vasodilatory Edema

The common side effect of peripheral edema with dihydropyridine CCBs is primarily due to their potent arterial and arteriolar vasodilation. This leads to an increase in hydrostatic pressure within the capillaries, promoting fluid to shift into the interstitial space. The effect is more pronounced in the lower extremities due to gravity.

Pathophysiology of CCB-induced edema.

Lercanidipine and this compound are more lipophilic than amlodipine, which may contribute to a more gradual onset of action and potentially a more balanced effect on pre- and post-capillary resistance, leading to a lower incidence of edema. Some studies suggest that lercanidipine has a higher vasoselectivity compared to amlodipine, meaning it has a greater effect on vascular smooth muscle than on cardiac muscle, which could also play a role in its tolerability profile.

Real-World Evidence on Switching to this compound

The sub-analysis of the BASIC-HT study provides valuable real-world insights into the effectiveness and tolerability of switching from amlodipine or lercanidipine to this compound. In this study of 1,710 patients, a significant reduction in both systolic and diastolic blood pressure was observed three months after switching to this compound. Notably, the primary reason for the switch for 65.4% of patients was tolerability issues with their previous CCB. After switching to this compound, the main reported adverse event was edema, with an incidence of 4.8%. This suggests that this compound may be a well-tolerated and effective option for patients who experience adverse effects with amlodipine or lercanidipine.

Conclusion

The decision to switch from amlodipine or lercanidipine to this compound is often driven by tolerability concerns, particularly peripheral edema. Real-world evidence from the BASIC-HT study demonstrates that such a switch can lead to significant blood pressure reduction while being well-tolerated by a majority of patients. Head-to-head clinical trials confirm the comparable antihypertensive efficacy of these three agents. The differences in their pharmacokinetic profiles, particularly lipophilicity and vascular selectivity, likely contribute to the observed variations in their side-effect profiles. For researchers and drug development professionals, these findings underscore the importance of considering not only the primary efficacy of a drug but also its tolerability and the potential benefits of switching to an alternative within the same class to optimize patient outcomes. Further research into the specific molecular interactions and downstream signaling of these drugs could provide a more refined understanding of their differential effects.

References

Safety Operating Guide

Proper Disposal of Barnidipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper handling and disposal of Barnidipine, a dihydropyridine calcium channel blocker used in hypertension research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is imperative to handle this compound with appropriate care in a controlled laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use.[1][2][3]

  • Eye Protection: Use tightly fitting safety goggles or glasses.[2][3]

  • Lab Coat: A standard lab coat is required. For tasks with a higher risk of exposure, wear fire/flame-resistant and impervious clothing.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, and exposure limits may be exceeded, a full-face respirator should be used.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid all direct contact with the skin and eyes.

  • Prevent the formation of dust and aerosols during handling.

  • Utilize non-sparking tools to prevent ignition, as fires can be caused by electrostatic discharge.

Step-by-Step Disposal Protocol for this compound

Disposal of this compound must comply with federal, state, and local environmental regulations. Improper disposal, such as sewering, is prohibited and can lead to environmental contamination.

Step 1: Containment

  • Collect all waste this compound, including expired material, residues, and contaminated absorbents from spills.

  • Place the waste into a suitable, clearly labeled, and tightly closed container for disposal.

Step 2: Accidental Spill Cleanup

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, prevent further spillage if it is safe to do so.

  • For solid spills, sweep or vacuum the material, avoiding dust generation. For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders).

  • Collect all contaminated materials and place them in the designated waste container. Decontaminate the spill surface with alcohol.

Step 3: Selection of Disposal Method

  • Primary Method (Recommended): The preferred method of disposal is controlled incineration at a licensed chemical destruction plant, preferably one equipped with flue gas scrubbing capabilities.

  • Alternative Method: Engage a licensed hazardous material disposal company to manage the collection and disposal of the waste.

  • Prohibited Methods: Do not discharge this compound waste into sewer systems, drains, or onto the ground. Flushing pharmaceuticals can release biologically active compounds into waterways, as current sewage treatment methods may not remove them effectively.

Step 4: Disposal of Contaminated Packaging

  • Containers that held this compound can be triple-rinsed (or the equivalent).

  • The rinsed containers can then be offered for recycling or reconditioning.

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.

  • Combustible packaging materials may also be disposed of via controlled incineration.

Regulatory Framework

In the United States, pharmaceutical waste is regulated by several agencies.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste, including some pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).

  • RCRA Subpart P: This rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and bans the sewering of these substances.

  • State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal. It is crucial to be aware of and compliant with local and state-level requirements.

Quantitative Data Summary

ParameterValueCompoundNotes
Excretion Route (Human) ~60% in feces, ~40% in urineThis compoundElimination occurs mainly through metabolism; metabolites are excreted.
Terminal Elimination Half-Life 20 hours (after repeated administration)This compound
Predicted Environmental Concentration (PEC) 8.6 x 10⁻⁶ µg/LNifedipineThis value is for a related dihydropyridine calcium channel blocker and is below the EU action limit of 0.01 µg/L, suggesting a low environmental risk.
Biodegradability Not readily biodegradableNifedipineNifedipine is known to be sensitive to light and undergoes photolytic degradation. This compound also undergoes photodegradation.

Cited Experimental Protocols

The search results reference studies on the photodegradation of this compound and the environmental risk of Nifedipine but do not contain the full, detailed experimental methodologies.

  • Photodegradation Studies: Research on this compound has shown it undergoes different photodegradation processes when exposed to natural sunlight versus forced irradiation. These studies typically involve exposing the compound to specific light sources and analyzing the resulting products and degradation kinetics using methods like High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

  • Environmental Risk Assessment: The environmental risk assessment for Nifedipine involves calculating the Predicted Environmental Concentration (PEC) based on sales data and default values for wastewater volume and dilution, as specified by regulatory bodies like the European Medicines Agency (EMA).

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

Barnidipine_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Collection cluster_disposal Disposal Path cluster_packaging Packaging Disposal start This compound Waste Generation (Expired, Residue, Spills) ppe Don Appropriate PPE (Gloves, Goggles, Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling spill Spill Occurs handling->spill collect Collect Waste in a Suitable, Labeled Container method Select Disposal Method collect->method rinse Triple-Rinse Container collect->rinse spill->collect No spill_cleanup Follow Spill Cleanup Protocol: 1. Contain Spread 2. Absorb/Sweep Up 3. Decontaminate Area spill->spill_cleanup Yes spill_cleanup->collect incineration Controlled Incineration at Licensed Facility method->incineration Preferred hazmat_co Transfer to Licensed Hazardous Waste Company method->hazmat_co Alternative sewer Prohibited: Discharge to Sewer/Drain method->sewer Forbidden recycle Recycle or Recondition rinse->recycle landfill Puncture & Dispose in Sanitary Landfill rinse->landfill

References

Essential Safety and Logistics for Handling Barnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Barnidipine, a dihydropyridine calcium channel blocker. The following procedural guidance is based on safety data sheets (SDS) and aims to establish best practices in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4][5]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., compliant with EU Directive 89/686/EEC and the standard EN 374). Gloves should be inspected prior to use.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. NIOSH-approved N100 or CEN-approved FFP3 particulate respirators can be used as a backup to engineering controls.

It is important to note that multiple sources indicate that occupational exposure limits for this compound have not been established. Therefore, engineering controls and a comprehensive PPE strategy are critical to minimize potential exposure.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.

  • Avoid direct contact with skin and eyes.

  • Minimize the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuff containers.

Emergency Procedures

In the event of an accidental release or exposure, the following steps should be taken immediately.

Accidental Release:

  • Evacuate personnel to a safe area, upwind of the spill if possible.

  • Wear full personal protective equipment, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.

  • Avoid breathing vapors, mist, or gas.

  • Remove all sources of ignition.

  • Contain the spill and clean up using a suitable absorbent material.

  • Collect the spilled material in a suitable, closed container for disposal.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems. All disposal methods must be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Barnidipine_Handling_Workflow cluster_emergency Emergency Protocol A Preparation - Review SDS - Assemble PPE B Engineering Controls - Work in Fume Hood - Ensure Ventilation A->B Proceed with Caution C Handling - Weighing & Transfer - Avoid Dust/Aerosols B->C Safe Environment D Storage - Tightly Closed Container - Cool, Dry, Ventilated C->D Post-Handling E Spill/Emergency - Evacuate & Secure - Use Spill Kit C->E F Decontamination - Clean Work Area - Decontaminate PPE C->F End of Procedure E->F After Containment G Waste Collection - Segregate Waste - Label Container F->G Waste Generation H Disposal - Licensed Disposal Facility - Follow Regulations G->H Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barnidipine
Reactant of Route 2
Reactant of Route 2
Barnidipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。